molecular formula C8H11NO2 B3069047 3,4-Dimethoxy-2-methylpyridine CAS No. 107512-35-6

3,4-Dimethoxy-2-methylpyridine

Cat. No.: B3069047
CAS No.: 107512-35-6
M. Wt: 153.18 g/mol
InChI Key: VPGBIRMKRPLRKJ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2-methylpyridine is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3,4-dimethoxy-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-8(11-3)7(10-2)4-5-9-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGBIRMKRPLRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306055
Record name 3,4-Dimethoxy-2-methylpyridine
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Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107512-35-6
Record name 3,4-Dimethoxy-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107512-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3,4-dimethoxy-2-methylpyridine, a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices. The synthesis routes discussed herein are presented with a focus on scientific integrity, providing a self-validating system of protocols grounded in authoritative references.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of various pharmacologically active compounds. Its substituted pyridine core is a common motif in numerous drugs, and the specific arrangement of its methoxy and methyl groups makes it an important precursor for proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical manufacturing sector. This guide will delve into the most prevalent and practical synthetic strategies, providing the necessary detail for reproduction and optimization in a laboratory setting.

Strategic Approaches to the Pyridine Core: Two Primary Pathways

The synthesis of this compound can be broadly approached from two distinct and well-established routes. The selection of a particular pathway is often dictated by the availability and cost of starting materials, desired scale of production, and environmental considerations.

  • Pathway 1: The Maltol-Derived Route. This multi-step synthesis begins with the readily available and inexpensive starting material, maltol (3-hydroxy-2-methyl-4-pyrone). This pathway involves a series of transformations to construct and functionalize the pyridine ring.

  • Pathway 2: The Nucleophilic Aromatic Substitution Route. This more convergent approach utilizes a pre-formed, functionalized pyridine ring, specifically a chloropyridine derivative, and introduces the final methoxy group through a nucleophilic aromatic substitution reaction.

This guide will provide a detailed examination of both pathways, including mechanistic insights and practical experimental procedures.

Pathway 1: Synthesis from Maltol

This linear synthesis leverages the inherent structure of maltol to construct the desired 2-methyl-3-hydroxy-4-pyridinone core, which is then further functionalized. The overall transformation is depicted below.

Maltol_Pathway Maltol Maltol Pyridinone 3-Hydroxy-2-methyl-4(1H)-pyridinone Maltol->Pyridinone Amination Chloropyridine 4-Chloro-3-hydroxy-2-methylpyridine Pyridinone->Chloropyridine Chlorination N_Oxide 4-Chloro-3-methoxy-2-methylpyridine N-oxide Chloropyridine->N_Oxide Methylation & N-Oxidation Dimethoxypyridine_N_Oxide This compound N-oxide N_Oxide->Dimethoxypyridine_N_Oxide Methoxylation Final_Product This compound Dimethoxypyridine_N_Oxide->Final_Product Deoxygenation

Figure 1: Overview of the synthesis pathway starting from maltol.

Step 1: Amination of Maltol to 3-Hydroxy-2-methyl-4(1H)-pyridinone

The initial step involves the conversion of the pyrone ring of maltol into a pyridinone ring. This is typically achieved by reaction with an ammonia source.

Causality of Experimental Choice: The reaction proceeds via a Michael-type addition of ammonia to the α,β-unsaturated ketone system within the maltol structure, followed by cyclization and dehydration to form the more stable aromatic pyridinone ring.[1] The use of aqueous ammonia is common, and the reaction is typically heated to drive it to completion.

Experimental Protocol:

Reagent/ParameterQuantity/Value
Maltol1.0 eq
Concentrated Ammonia Solution10-15 eq
SolventWater
TemperatureReflux
Reaction Time24-48 hours

Procedure:

  • Suspend maltol in concentrated aqueous ammonia.

  • Heat the mixture to reflux and maintain for the specified time.

  • Cool the reaction mixture and remove the excess ammonia and water under reduced pressure.

  • The crude 3-hydroxy-2-methyl-4(1H)-pyridinone can be purified by recrystallization from a suitable solvent such as ethanol or water.

Step 2: Chlorination of 3-Hydroxy-2-methyl-4(1H)-pyridinone

The hydroxyl group at the 4-position of the pyridinone is converted to a chloro group, which serves as a leaving group in a subsequent step.

Causality of Experimental Choice: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent commonly used for this type of transformation. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[2][3] The use of a base like pyridine is often employed to neutralize the HCl generated during the reaction.[3]

Experimental Protocol:

Reagent/ParameterQuantity/Value
3-Hydroxy-2-methyl-4(1H)-pyridinone1.0 eq
Phosphorus Oxychloride (POCl₃)3-5 eq
SolventToluene or neat
TemperatureReflux
Reaction Time3-6 hours

Procedure:

  • Carefully add 3-hydroxy-2-methyl-4(1H)-pyridinone to an excess of phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for the specified time.

  • Cool the reaction mixture and carefully quench the excess POCl₃ by slowly adding it to ice water.

  • Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-chloro-3-hydroxy-2-methylpyridine.

Step 3: Methylation and N-Oxidation

The hydroxyl group is methylated, and the pyridine nitrogen is oxidized to an N-oxide. The N-oxide functionality plays a crucial role in activating the pyridine ring for subsequent nucleophilic substitution.

Causality of Experimental Choice: The methylation of the hydroxyl group is typically achieved using a methylating agent like dimethyl sulfate in the presence of a base. The subsequent N-oxidation is often carried out using a peroxy acid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA).[4][5] The N-oxide group is electron-withdrawing by induction but can also be electron-donating through resonance, which activates the C4 position for nucleophilic attack.[6]

Experimental Protocol:

Reagent/ParameterQuantity/Value
4-Chloro-3-hydroxy-2-methylpyridine1.0 eq
Dimethyl Sulfate1.1 eq
Sodium Hydroxide1.1 eq
Hydrogen Peroxide (30%)1.5 eq
Acetic AcidSolvent
Temperature60-80 °C
Reaction Time4-8 hours

Procedure:

  • Dissolve 4-chloro-3-hydroxy-2-methylpyridine in a suitable solvent and add a base.

  • Add the methylating agent dropwise at a controlled temperature.

  • After the methylation is complete, add hydrogen peroxide and acetic acid to perform the N-oxidation.

  • Monitor the reaction by TLC. Upon completion, quench the excess peroxide, neutralize the acid, and extract the product.

  • Purify the resulting 4-chloro-3-methoxy-2-methylpyridine N-oxide by column chromatography or recrystallization.

Step 4: Methoxylation of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

The chloro group at the 4-position is replaced by a methoxy group via a nucleophilic aromatic substitution reaction.

Causality of Experimental Choice: The N-oxide group activates the 4-position of the pyridine ring towards nucleophilic attack.[6] Sodium methoxide is a strong nucleophile that readily displaces the chloride leaving group. The reaction is typically carried out in methanol as the solvent.[7]

Experimental Protocol:

Reagent/ParameterQuantity/Value
4-Chloro-3-methoxy-2-methylpyridine N-oxide1.0 eq
Sodium Methoxide1.5-2.0 eq
SolventMethanol
TemperatureReflux
Reaction Time4-8 hours

Procedure:

  • Dissolve 4-chloro-3-methoxy-2-methylpyridine N-oxide in methanol.

  • Add a solution of sodium methoxide in methanol.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction, neutralize the excess base, and remove the solvent under reduced pressure.

  • Extract the product with an organic solvent and purify to obtain this compound N-oxide.[7]

Step 5: Deoxygenation of this compound N-oxide

The final step is the removal of the N-oxide to yield the target molecule.

Causality of Experimental Choice: The deoxygenation of pyridine N-oxides can be achieved using various reducing agents. Phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) are commonly used for this purpose.[4] The reaction proceeds by the oxygen atom of the N-oxide attacking the phosphorus reagent, followed by the collapse of the intermediate to give the deoxygenated pyridine and the corresponding phosphorus oxide.

Experimental Protocol:

Reagent/ParameterQuantity/Value
This compound N-oxide1.0 eq
Phosphorus Trichloride (PCl₃)1.1 eq
SolventDichloromethane or Chloroform
Temperature0 °C to room temperature
Reaction Time1-3 hours

Procedure:

  • Dissolve this compound N-oxide in a suitable solvent and cool in an ice bath.

  • Add phosphorus trichloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with water and neutralize with a base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the final product, this compound, by distillation or column chromatography.

Pathway 2: Synthesis via Nucleophilic Aromatic Substitution

This pathway is more convergent and relies on the direct displacement of a leaving group on a pre-existing pyridine ring. A common starting material for this route is 4-chloro-3-methoxy-2-methylpyridine.

SNAr_Pathway Chloropyridine 4-Chloro-3-methoxy-2-methylpyridine Final_Product This compound Chloropyridine->Final_Product Nucleophilic Aromatic Substitution (SNAr)

Figure 2: Overview of the synthesis via nucleophilic aromatic substitution.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The key step in this pathway is the nucleophilic aromatic substitution of the chloro group at the 4-position of the pyridine ring with a methoxide source.

Causality of Experimental Choice: The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[8] The presence of the nitrogen atom in the ring helps to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[8] Sodium methoxide is an excellent nucleophile for this transformation. The reaction is typically performed at elevated temperatures to overcome the activation energy for the disruption of aromaticity in the intermediate state.

Experimental Protocol:

Reagent/ParameterQuantity/Value
4-Chloro-3-methoxy-2-methylpyridine1.0 eq
Sodium Methoxide1.5-2.0 eq
SolventMethanol
TemperatureReflux
Reaction Time6-12 hours

Procedure:

  • To a solution of 4-chloro-3-methoxy-2-methylpyridine in methanol, add a solution of sodium methoxide in methanol.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and neutralize any excess base with a suitable acid (e.g., acetic acid).

  • Remove the methanol under reduced pressure.

  • Take up the residue in water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Data Summary and Comparison of Pathways

ParameterPathway 1 (from Maltol)Pathway 2 (from Chloropyridine)
Number of Steps 51 (from the chloropyridine)
Overall Yield ModerateHigh
Starting Materials Inexpensive and readily availableRequires a pre-functionalized pyridine
Process Complexity HighLow
Scalability Can be challenging due to multiple stepsMore straightforward to scale up

Conclusion

This guide has detailed two robust and scientifically sound pathways for the synthesis of this compound. The choice between the multi-step route starting from maltol and the more direct nucleophilic aromatic substitution pathway will depend on the specific needs and resources of the research or manufacturing environment. Both methods, when executed with precision and an understanding of the underlying chemical principles, provide reliable access to this important pharmaceutical intermediate. The provided protocols and mechanistic explanations are intended to serve as a solid foundation for further development and optimization of these synthetic routes.

References

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
  • Glushkov, V. A., & Shklyaev, Y. V. (2002). Recent Trends in the Chemistry of Pyridine N-Oxides. Chemistry of Heterocyclic Compounds, 38(1), 1-25.
  • Hu, X., & König, B. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
  • Gryko, D. T., & Piechowska, J. (2020). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes.
  • Li, B., & Ma, D. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174.
  • ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). Retrieved from [Link]

  • Gryko, D. T., & Piechowska, J. (2020). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes.
  • Wang, X., & Porco, J. A. (2011). Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines.
  • Chemistry: The Mystery of Molecules. (2020, February 29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description [Video]. YouTube.
  • Hu, X., & König, B. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
  • Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3,4-dimethoxy-2-methyl-pyridine 1-oxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Baran, P. S. (2012, June 9). Pyridine N-Oxides. Baran Lab Group Meeting.
  • Baran, P. S. (2012, June 9). Pyridine N-Oxides. Baran Lab Group Meeting.
  • Katiyar, D. (n.d.). Pyridine. Lecture Notes.
  • Reddit. (2025, March 11). Role of POCl3 and pyridine. r/chemhelp.
  • Cvetković, D. D., et al. (2007). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. Journal of the Serbian Chemical Society, 72(10), 949-959.
  • Lefranc, J., et al. (2016). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 124, 891-907.
  • Gellis, A., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(9), 14197-14205.
  • Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols. Retrieved from [Link]

  • Indian Chemical Society. (n.d.).
  • Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
  • MilliporeSigma. (n.d.).
  • protocols.io. (2020, September 7).
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  • Meng, J., et al. (2014). A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package. Methods, 69(3), 274-281.

Sources

An In-depth Technical Guide to 3,4-Dimethoxy-2-methylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dimethoxy-2-methylpyridine is a key heterocyclic building block, notable for its role as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. Its unique substitution pattern, featuring two methoxy groups and a methyl group on the pyridine ring, imparts specific electronic and steric properties that are pivotal to its reactivity and utility in medicinal chemistry. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Structural and General Properties
PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 107512-35-6[PubChem][1]
Molecular Formula C₈H₁₁NO₂[PubChem][1]
Molecular Weight 153.18 g/mol [PubChem][1]
Canonical SMILES CC1=NC=CC(=C1OC)OC[PubChem][1]
InChI Key VPGBIRMKRPLRKJ-UHFFFAOYSA-N[PubChem][1]
Appearance Reported as a light brown oil
Predicted Physicochemical Data

The following table summarizes key physicochemical properties predicted by computational models, which are valuable in the absence of extensive experimental data.

PropertyPredicted ValueSource
Boiling Point ~275.5 ± 35.0 °C[Chembook][2]
Melting Point Not readily available (likely low)-
pKa (of conjugate acid) Estimated to be in the range of 6-7
LogP 1.2[PubChem][1]
Solubility Sparingly soluble in water; soluble in organic solvents like chloroform, methanol, and ethyl acetate.[Chembook][2]

Causality behind Properties: The presence of the basic nitrogen atom in the pyridine ring makes the compound a weak base. The two electron-donating methoxy groups increase the electron density on the ring, which can influence its reactivity in electrophilic aromatic substitution reactions, although the pyridine nitrogen generally deactivates the ring towards such reactions. The methyl group also contributes to the electron-donating character. The overall polarity of the molecule, influenced by the methoxy groups and the nitrogen atom, dictates its solubility profile, rendering it more soluble in polar organic solvents than in water.

Synthesis and Reactivity

This compound is primarily synthesized as a key intermediate for the production of pantoprazole. The synthetic routes generally involve the construction and modification of the pyridine ring.

Common Synthetic Pathways

One of the most common synthetic routes starts from 3-hydroxy-2-methyl-4(1H)-pyridinone, which undergoes methylation to introduce the two methoxy groups.[3] An alternative and widely cited method involves the methoxylation of a pre-functionalized pyridine ring, such as 4-chloro-3-methoxy-2-methylpyridine.

Diagram of a General Synthetic Workflow

G A 3-Hydroxy-2-methyl-4(1H)-pyridinone or 4-Chloro-3-methoxy-2-methylpyridine B Methylation / Methoxylation A->B Reaction with methylating agent (e.g., Dimethyl sulfate or Sodium Methoxide) C This compound B->C

Caption: General synthetic approaches to this compound.

Detailed Experimental Protocol: Synthesis from 4-Chloro-3-methoxy-2-methylpyridine

This protocol is a self-validating system as the progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product is purified by column chromatography, with its identity confirmed by spectroscopic methods.

Materials:

  • 4-chloro-3-methoxy-2-methylpyridine

  • Sodium methoxide solution (28% in methanol)

  • Methanol

  • Chloroform

  • Water

  • Silica gel for column chromatography

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve 4-chloro-3-methoxy-2-methylpyridine in methanol in a round-bottom flask equipped with a reflux condenser.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol to the cooled reaction mixture.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the resulting residue, add ice-water and then extract the aqueous layer with chloroform.

  • Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a light brown oil.

Reactivity Profile

The reactivity of this compound is largely dictated by the pyridine ring and its substituents.

  • N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be readily oxidized to form the corresponding N-oxide, this compound N-oxide. This is a common transformation in the synthesis of pantoprazole, as the N-oxide can facilitate further functionalization of the methyl group.[4][5]

  • Reactivity of the Methyl Group: The methyl group at the 2-position is activated by the adjacent nitrogen atom and can undergo various reactions, such as hydroxymethylation, after N-oxidation.

  • Aromatic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene, the presence of two electron-donating methoxy groups can influence the regioselectivity of such reactions. However, nucleophilic aromatic substitution is a more common reaction for pyridine derivatives, especially with a suitable leaving group.[6][7]

Application in Drug Development: The Synthesis of Pantoprazole

The primary application of this compound is as a pivotal intermediate in the multi-step synthesis of Pantoprazole, a proton pump inhibitor used to treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[4][8][9]

Diagram of the Role of this compound in Pantoprazole Synthesis

G cluster_0 Pyridine Moiety Synthesis cluster_1 Benzimidazole Moiety A This compound B Functionalization (e.g., N-oxidation, chlorination) A->B D Coupling Reaction B->D C 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole C->D E Oxidation D->E F Pantoprazole E->F

Sources

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-Dimethoxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in modern drug discovery, with a significant number of FDA-approved therapeutics incorporating this versatile heterocycle.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. Among the vast family of pyridine derivatives, this compound stands out as a key building block, particularly in the synthesis of proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders.

This guide provides a comprehensive technical overview of this compound, focusing on its fundamental chemical identifiers, physicochemical properties, synthesis, and critical role as a precursor in pharmaceutical manufacturing. We will delve into the causality behind its synthetic pathways and its strategic importance in the multi-step synthesis of high-value active pharmaceutical ingredients (APIs).

Core Chemical Identifiers

Precise identification of a chemical entity is paramount for research, development, and regulatory compliance. This compound is cataloged across various chemical databases with a unique set of identifiers. It is crucial to distinguish it from its closely related derivatives, such as the N-oxide or the hydrochloride salt, which possess different CAS numbers and properties.

IdentifierValueSource(s)
CAS Number 107512-35-6[2][3][4]
IUPAC Name This compound[2]
Molecular Formula C₈H₁₁NO₂[2]
Molecular Weight 153.18 g/mol [2]
SMILES String CC1=NC=CC(=C1OC)OC[2]
InChI Key VPGBIRMKRPLRKJ-UHFFFAOYSA-N[2]
Synonyms 2-Methyl-3,4-dimethoxypyridine[2]

Physicochemical and Safety Profile

While specific, experimentally determined physical properties for this compound are not extensively documented in publicly available literature, computational predictions and data from related pyridine compounds provide a reliable profile for handling and experimental design.

Predicted Properties:

  • Boiling Point: Estimated to be in the range of 220-240 °C.

  • Solubility: Expected to be soluble in a wide range of organic solvents such as methanol, ethanol, dichloromethane, and acetone.

  • Appearance: Likely a liquid or a low-melting solid at room temperature.[3]

Safety and Handling:

As with most alkylpyridines and heterocyclic amines, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood.[5][6] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[7]

Key safety considerations include:

  • Irritation: May cause skin and serious eye irritation.[5][8]

  • Inhalation: May cause respiratory irritation.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[3]

Synthesis and Mechanistic Insights

The synthesis of this compound is often embedded within the larger synthetic route of its more complex derivatives, notably 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride, a crucial intermediate for the blockbuster drug pantoprazole.[9][10][11] A common and scalable approach involves the N-oxidation of the pyridine ring, followed by a rearrangement and subsequent functional group manipulations.

The rationale for this multi-step process is rooted in the need to selectively functionalize the methyl group at the 2-position. Direct chlorination of the methyl group is challenging without affecting the sensitive pyridine ring. The N-oxide intermediate activates the adjacent methyl group, making it amenable to further reactions.

Representative Synthetic Workflow

The following diagram illustrates a plausible, high-level workflow for the synthesis of key intermediates, starting from this compound N-Oxide.

G cluster_0 Synthesis of Key Pantoprazole Intermediate A This compound N-Oxide (CAS: 72830-07-0) C Hydroxymethylation via Boissy-Polonovski-type Rearrangement A->C Reagent B Acetic Anhydride (Ac₂O) B->C Solvent/Reagent D 3,4-Dimethoxy-2-(hydroxymethyl)pyridine (CAS: 72830-08-1) C->D Product F Chlorination D->F Reactant E Thionyl Chloride (SOCl₂) E->F Reagent G 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride (CAS: 72830-09-2) F->G Product H Pantoprazole API Synthesis G->H Key Intermediate

Caption: Synthetic workflow from N-oxide to a key pharmaceutical intermediate.

Detailed Protocol: Hydroxymethylation of the N-Oxide

This step is critical for introducing a reactive handle on the 2-methyl group.

  • Reaction Setup: this compound N-oxide is dissolved in acetic anhydride.[12][13]

  • Heating: The mixture is heated, typically to reflux (around 120-140 °C), for several hours. This promotes a rearrangement reaction where the N-oxide oxygen is transferred to the adjacent methyl group, forming an acetate ester intermediate.[9]

  • Hydrolysis: After the reaction is complete, excess acetic anhydride is removed. The resulting residue is treated with a base, such as sodium hydroxide solution, to hydrolyze the acetate ester.[9][12]

  • Extraction and Isolation: The aqueous solution is extracted with an organic solvent like dichloromethane. The organic layers are combined, dried, and the solvent is evaporated to yield 3,4-Dimethoxy-2-(hydroxymethyl)pyridine.[9]

Causality: The use of acetic anhydride serves a dual purpose: it acts as a solvent and a reagent that facilitates the rearrangement. The N-oxide functionality makes the protons on the 2-methyl group acidic, allowing for the initial acetylation and subsequent rearrangement. Basic hydrolysis is a standard and efficient method to cleave the resulting ester to unveil the desired alcohol.

Application in Drug Development: The Pantoprazole Case Study

The primary and most well-documented application of this compound and its derivatives is in the synthesis of Pantoprazole, a widely used proton pump inhibitor.[14] The chlorinated derivative, 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride (CAS: 72830-09-2), is a genotoxic impurity that must be carefully controlled in the final API, highlighting the importance of precise reaction control and purification in its synthesis.[10][15]

The synthesis of Pantoprazole involves the coupling of the 2-(chloromethyl)-3,4-dimethoxypyridine moiety with a substituted benzimidazole thiol. The pyridine portion of the final molecule is essential for its mechanism of action, which involves accumulation in the acidic environment of the stomach's parietal cells and subsequent inhibition of the H+/K+-ATPase enzyme system.

G cluster_1 Pantoprazole Synthesis Logic node_A 2-(Chloromethyl)-3,4-dimethoxypyridine HCl Pyridine Moiety node_C Nucleophilic Substitution (SN2) | Formation of Thioether Linkage node_A:f1->node_C:f0 node_B 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol Benzimidazole Moiety node_B:f1->node_C:f0 node_D Pantoprazole Sulfide Intermediate node_C:f1->node_D:f0 node_E Oxidation | m-CPBA or H₂O₂ node_D:f1->node_E:f0 node_F Pantoprazole | Final API node_E:f1->node_F:f0

Caption: Logical flow of the coupling reaction in Pantoprazole synthesis.

Conclusion

This compound is more than just a catalog chemical; it is a strategically vital building block in the pharmaceutical industry. Its true value is realized through its conversion into functionalized intermediates that form the backbone of essential medicines. Understanding its chemical identity, properties, and the nuanced chemistry of its synthetic transformations is critical for process chemists, quality control scientists, and researchers dedicated to developing the next generation of therapeutics. This guide serves as a foundational resource, grounded in established chemical principles and documented industrial applications, to support these endeavors.

References

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  • Google Patents. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
  • Google Patents. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
  • PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

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synthesis of 3,4-Dimethoxy-2-methylpyridine from 3-hydroxy-2-methyl-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxy-2-methylpyridine from 3-hydroxy-2-methyl-4(1H)-pyridinone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway for converting 3-hydroxy-2-methyl-4(1H)-pyridinone into this compound. The latter is a pivotal intermediate in the synthesis of various pharmaceutical compounds. This document delves into the underlying chemical principles, offers a detailed, step-by-step experimental protocol, and addresses the critical aspects of reaction control, safety, and product characterization. Our focus is on elucidating the causality behind experimental choices to ensure both reproducibility and a deep understanding of the transformation.

Introduction: The Strategic Importance of Pyridine Scaffolds

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents approved by the US FDA.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an invaluable component in designing molecules with specific pharmacological profiles, including improved potency, metabolic stability, and bioavailability.[1][3]

This compound, in particular, serves as a crucial building block for the synthesis of proton pump inhibitors, such as Pantoprazole.[4][5] Its synthesis from readily available precursors is therefore a subject of significant interest in process chemistry and drug development. This guide focuses on a robust and well-documented method starting from 3-hydroxy-2-methyl-4(1H)-pyridinone, a transformation that requires precise control over methylation to achieve the desired product.

Foundational Chemistry: Understanding the Starting Material

The success of this synthesis hinges on a clear understanding of the starting material, 3-hydroxy-2-methyl-4(1H)-pyridinone.

Table 1: Properties of 3-hydroxy-2-methyl-4(1H)-pyridinone

PropertyValueReference(s)
CAS Number 17184-19-9[6][7][8]
Molecular Formula C₆H₇NO₂[6][7]
Molecular Weight 125.13 g/mol [6][8]
Appearance Solid[9]
Melting Point >300 °C[6][10]

A critical feature of this molecule is its capacity for tautomerism. It exists in equilibrium between the 4-pyridinone form and the 3,4-dihydroxypyridine aromatic form. This equilibrium is influenced by factors such as solvent polarity and temperature.[11] This behavior presents the primary synthetic challenge: the molecule possesses two acidic protons—one on the C3-hydroxyl group and one on the ring nitrogen (in the pyridinone tautomer)—that can be methylated. The goal is to achieve exhaustive O-methylation at both the C3 and C4 positions (via the enol tautomer) to yield the target compound.

The Synthetic Pathway: A Controlled Di-methylation

The core of this synthesis is a Williamson ether synthesis-type reaction, where the acidic hydroxyl groups of the starting material are deprotonated by a strong base to form nucleophilic alkoxides/enolates. These then react with a methylating agent to form the desired methoxy groups.

Rationale for Reagent Selection
  • Base (Potassium Hydroxide, KOH): A strong base is required to fully deprotonate both the C3-hydroxyl group and the enolized C4-hydroxyl group. KOH is an effective and economical choice for this purpose, readily forming the corresponding potassium salts in an aqueous medium, thereby activating the substrate for methylation.[12]

  • Methylating Agent (Dimethyl Sulfate, (CH₃)₂SO₄): Dimethyl sulfate is a potent and highly efficient methylating agent for oxygen nucleophiles. Its reactivity ensures that the di-methylation proceeds to completion under relatively mild conditions.[12] It is imperative to note that dimethyl sulfate is extremely toxic and a suspected carcinogen; all handling must be performed with stringent safety precautions.

Mechanism Overview

The reaction proceeds in a stepwise manner. First, potassium hydroxide deprotonates the acidic protons on the 3-hydroxy-2-methyl-4(1H)-pyridinone molecule. This generates a dianionic intermediate (or a mixture of mono-anionic species in equilibrium). Subsequently, this activated nucleophile attacks the electrophilic methyl groups of dimethyl sulfate, displacing the sulfate leaving group. This process occurs twice to install both methoxy groups, yielding the final product, this compound.

Synthesis_Workflow SM 3-hydroxy-2-methyl- 4(1H)-pyridinone INT Potassium Pyridinonate (Deprotonated Intermediate) SM->INT Deprotonation PROD 3,4-Dimethoxy- 2-methylpyridine INT->PROD Di-methylation reagent1 KOH (Base) reagent1->INT reagent2 Dimethyl Sulfate (Methylating Agent) reagent2->PROD

Caption: Overall synthetic workflow from starting material to final product.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for execution by trained laboratory personnel.[12]

Reagents and Materials

Table 2: Reagent Quantities and Properties

ReagentCAS No.MW ( g/mol )Amount UsedMoles (mol)
3-hydroxy-2-methyl-4(1H)-pyridinone17184-19-9125.1338.0 g0.304
Potassium Hydroxide (KOH)1310-58-356.1135.0 g0.624
Deionized Water7732-18-518.0290.0 g (90 mL)5.0
Dimethyl Sulfate ((CH₃)₂SO₄)77-78-1126.1375.0 g (56.4 mL)0.595
Dichloromethane (CH₂Cl₂)75-09-284.9380.0 g (60.4 mL)0.942
Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • To a suitable reaction flask equipped with a magnetic stirrer, thermometer, and addition funnel, add 38.0 g of 3-hydroxy-2-methyl-4(1H)-pyridinone.

    • In a separate beaker, dissolve 35.0 g of potassium hydroxide in 90 g of water. This dissolution is exothermic; allow the solution to cool.

    • Add the cooled potassium hydroxide solution to the reaction flask containing the pyridinone with stirring. Stir until all solids are dissolved.

  • Methylation Reaction:

    • Cool the reaction flask in an ice bath to maintain an internal temperature between 10-20 °C. Causality: This temperature control is critical to manage the exothermic nature of the methylation reaction and to minimize potential side reactions.

    • Slowly add 75.0 g of dimethyl sulfate dropwise via the addition funnel over a period of 1-2 hours, ensuring the temperature does not exceed 20 °C.

    • After the addition is complete, continue stirring the reaction mixture at 10-20 °C for 20 hours. Causality: The extended reaction time is necessary to ensure the completion of the di-methylation, which may be sterically hindered or electronically disfavored compared to the initial methylation.

  • Work-up and Extraction:

    • After the 20-hour period, add 80 g of dichloromethane to the reaction mixture.

    • Stir vigorously for 15 minutes to ensure thorough extraction of the organic product.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Collect the lower organic (dichloromethane) layer.

    • The aqueous layer can be extracted again with additional dichloromethane (e.g., 2 x 40 mL) to maximize product recovery.

    • Combine all organic extracts.

  • Purification and Isolation:

    • Wash the combined organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude residue, often a light brown oil, should be purified by column chromatography on silica gel to isolate the pure this compound.[13]

Critical Safety Directives
  • Dimethyl Sulfate: This reagent is extremely hazardous. It is a potent alkylating agent, highly toxic, corrosive, and a suspected human carcinogen. Always handle dimethyl sulfate in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles. Have a quench solution (e.g., dilute ammonium hydroxide) readily available in case of spills.

  • Potassium Hydroxide: KOH is a corrosive solid and its solutions are strongly basic. Avoid contact with skin and eyes.

Characterization of the Final Product

The isolated product, this compound, should be characterized to confirm its identity and purity.

Table 3: Properties of this compound

PropertyValueReference(s)
CAS Number 107512-35-6[14]
Molecular Formula C₈H₁₁NO₂[14]
Molecular Weight 153.18 g/mol [14]
Appearance Light brown oil[13]

Standard analytical techniques for confirmation include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the two distinct methoxy groups and the pyridine ring protons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[14]

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Conclusion

The via di-methylation with dimethyl sulfate is a reliable and scalable method. The key to a successful outcome lies in the careful control of reaction temperature and the stoichiometric addition of reagents. By understanding the tautomeric nature of the starting material and the rationale behind the chosen conditions, researchers can confidently execute this important transformation. The protocol described herein provides a robust foundation for producing this valuable intermediate, essential for the advancement of pharmaceutical research and development.

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An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxy-2-methylpyridine: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,4-Dimethoxy-2-methylpyridine

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors (PPIs) like Pantoprazole. Its substituted pyridine core is a common scaffold in medicinal chemistry, making its efficient and scalable synthesis a topic of considerable interest to researchers and professionals in drug development. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, with a focus on the selection of starting materials, the rationale behind experimental choices, and detailed, field-proven protocols.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several different starting materials. The choice of a particular route is often dictated by factors such as the cost and availability of the starting materials, the desired scale of the synthesis, and the laboratory's capabilities. This guide will focus on two of the most well-established and industrially relevant synthetic strategies.

The first strategy begins with the readily available and inexpensive starting material, 3-hydroxy-2-methyl-4-pyrone, also known as Maltol. This multi-step synthesis involves a series of transformations to build the desired pyridine ring system. The second, more direct route, utilizes a pre-formed pyridine derivative, 4-chloro-3-methoxy-2-methylpyridine, and introduces the final methoxy group in the last step.

Below is a graphical representation of the two main synthetic strategies that will be discussed in detail.

G cluster_0 Route 1: From 3-Hydroxy-2-methyl-4-pyrone (Maltol) cluster_1 Route 2: From 4-Chloro-3-methoxy-2-methylpyridine Maltol 3-Hydroxy-2-methyl-4-pyrone (Maltol) Intermediate1 3-Methoxy-2-methyl-4(1H)-pyridone Maltol->Intermediate1 Methylation & Ammonolysis Intermediate2 4-Chloro-3-methoxy-2-methylpyridine Intermediate1->Intermediate2 Chlorination Target1 This compound Intermediate2->Target1 Methoxylation Start2 4-Chloro-3-methoxy-2-methylpyridine Target2 This compound Start2->Target2 Methoxylation

Figure 1: High-level overview of the two primary synthetic routes to this compound.

Route 1: Synthesis from 3-Hydroxy-2-methyl-4-pyrone (Maltol)

This route is a cost-effective approach for large-scale production due to the low cost of the starting material, Maltol. Maltol is a naturally occurring organic compound that is commercially available from numerous suppliers.[1][2][3][4][5] The synthesis involves a multi-step process to convert the pyrone ring of Maltol into the desired dimethoxy-substituted pyridine ring.

Step 1: Conversion of Maltol to 3-Methoxy-2-methyl-4(1H)-pyridone

The initial step involves the methylation of the hydroxyl group of Maltol, followed by ammonolysis to replace the ring oxygen with a nitrogen atom, thus forming the pyridone ring.

Experimental Protocol:

  • Methylation: While a direct, one-pot conversion is often sought, a common approach involves the initial methylation of Maltol to 3-methoxy-2-methyl-4-pyrone. This can be achieved using a methylating agent such as dimethyl sulfate in the presence of a base.

  • Ammonolysis: The resulting 3-methoxy-2-methyl-4-pyrone is then treated with an ammonia source, such as aqueous ammonia, under elevated temperature and pressure to effect the ring transformation to 3-methoxy-2-methyl-4(1H)-pyridone.

Step 2: Chlorination of 3-Methoxy-2-methyl-4(1H)-pyridone

The hydroxyl group of the pyridone is then converted to a chloro group, which serves as a good leaving group for the subsequent methoxylation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Causality of Reagent Choice: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, particularly effective for converting hydroxy-heterocycles to their chloro-derivatives. The reaction proceeds via an initial phosphorylation of the hydroxyl group, followed by nucleophilic attack of a chloride ion.[6][7]

Experimental Protocol: [8]

  • Suspend 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml).

  • Reflux the mixture for 10 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride.

  • To the residue, add toluene and evaporate under reduced pressure to azeotropically remove any remaining phosphorus oxychloride.

  • To the resulting oily substance, add chloroform and water. Separate the chloroform layer.

  • Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.

  • Combine the chloroform extracts, wash with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to yield 4-chloro-3-methoxy-2-methylpyridine (4.8 g) as a light brown oil.

Step 3: Methoxylation of 4-Chloro-3-methoxy-2-methylpyridine

The final step is a nucleophilic aromatic substitution (SNAᵣ) reaction to replace the chloro group with a methoxy group.

Mechanism Insight: Nucleophilic aromatic substitution on the pyridine ring is facilitated by the electron-withdrawing nature of the ring nitrogen. Attack of the nucleophile is favored at the 2- and 4-positions, as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.[9][10][11]

Experimental Protocol: This step is identical to the protocol for Route 2 and is detailed in the following section.

Route 2: Synthesis from 4-Chloro-3-methoxy-2-methylpyridine

This route is more direct if the starting material, 4-chloro-3-methoxy-2-methylpyridine, is commercially available, which it is from several suppliers.[12][13][14] This approach is often preferred for smaller-scale syntheses or when a quicker route to the final product is desired.

Step 1: Methoxylation of 4-Chloro-3-methoxy-2-methylpyridine

The core of this route is a single-step nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • To a solution of 4-chloro-3-methoxy-2-methylpyridine (3.2 g) in methanol (5 ml), add a solution of 28% sodium methoxide in methanol (20 ml) dropwise under ice-cooling.

  • Reflux the mixture for 10 hours.

  • Concentrate the reaction mixture to dryness.

  • To the residue, add ice-water (10 ml) followed by chloroform (100 ml).

  • Separate the chloroform layer, wash with water, dry over a suitable drying agent, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to obtain this compound (2.95 g) as a light brown oil.

G Start 4-Chloro-3-methoxy-2-methylpyridine Product This compound Start->Product Nucleophilic Aromatic Substitution (Reflux, 10h) Reagent Sodium Methoxide in Methanol Reagent->Product

Figure 2: Workflow for the synthesis of this compound from 4-Chloro-3-methoxy-2-methylpyridine.

Alternative Approach: Synthesis via N-Oxide Intermediates

An alternative strategy, particularly relevant to the multi-step synthesis from Maltol, involves the oxidation of a pyridine intermediate to its corresponding N-oxide. This can alter the reactivity of the pyridine ring and facilitate certain transformations. For example, the oxidation of 4-chloro-3-methoxy-2-methylpyridine to its N-oxide can be achieved using an oxidizing agent like hydrogen peroxide.[15][16][17][18][19] The N-oxide can then be carried through subsequent steps, and the N-oxide functionality can be removed at a later stage if necessary.

Quantitative Data Summary

Starting MaterialKey ReagentsProductReported Yield
3-Methoxy-2-methyl-4(1H)-pyridonePhosphorus oxychloride4-Chloro-3-methoxy-2-methylpyridine~86%
4-Chloro-3-methoxy-2-methylpyridineSodium methoxide in methanolThis compound~92%

Safety Considerations of Key Starting Materials and Reagents

  • Maltol (3-Hydroxy-2-methyl-4-pyrone): Generally considered to be of low toxicity. However, it is harmful if swallowed and can cause skin and eye irritation.[3] Standard laboratory personal protective equipment (PPE) should be worn.

  • Dimethyl Sulfate: Highly toxic, carcinogenic, and corrosive. It is a potent alkylating agent and can cause severe burns to the skin, eyes, and respiratory tract. All manipulations should be carried out in a well-ventilated fume hood with appropriate PPE, including gloves and eye protection.

  • Phosphorus Oxychloride: A corrosive and toxic substance that reacts violently with water. It can cause severe burns to the skin, eyes, and respiratory tract. Work should be conducted in a fume hood, and care should be taken to avoid contact with moisture.[6][7][20]

  • Sodium Methoxide: Corrosive and flammable. It reacts with water to form flammable methanol and corrosive sodium hydroxide. It can cause severe skin and eye burns. It should be handled in a dry, inert atmosphere.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The choice of the optimal route depends on a careful consideration of factors such as the cost and availability of starting materials, reaction scale, and safety considerations. The multi-step synthesis starting from the inexpensive Maltol is well-suited for large-scale industrial production, while the more direct route from 4-chloro-3-methoxy-2-methylpyridine offers a more rapid synthesis for laboratory-scale applications. A thorough understanding of the reaction mechanisms and safety protocols for the handling of the involved reagents is crucial for the successful and safe execution of these syntheses.

References

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An In-depth Technical Guide to the Potential Derivatives of 3,4-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the synthetic potential and diverse applications of 3,4-Dimethoxy-2-methylpyridine and its derivatives. This scaffold serves as a cornerstone in medicinal chemistry, most notably as a key intermediate in the synthesis of blockbuster proton pump inhibitors (PPIs) such as pantoprazole and omeprazole. Beyond its established role in treating acid-related gastrointestinal disorders, this guide delves into the broader chemical space accessible from this versatile pyridine core. We will examine advanced synthetic methodologies, including functionalization of the pyridine ring and the methyl group, and the construction of novel fused heterocyclic systems. Furthermore, this document will explore the emerging therapeutic potential of these derivatives in other areas, including oncology and infectious diseases, supported by structure-activity relationship (SAR) data. Detailed experimental protocols, physicochemical properties, and spectroscopic data are provided to equip researchers with the practical knowledge required to innovate in this rich area of chemical synthesis and drug discovery.

The Core Scaffold: this compound

This compound is a polysubstituted pyridine ring, a heterocyclic aromatic organic compound, that has garnered significant attention in pharmaceutical development. Its strategic importance stems from its integral role as a building block for a class of drugs that have had a profound impact on global health.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of the core scaffold is fundamental for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueReference
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
pKa (Pyridine Nitrogen) ~4.0-4.9 (estimated for related PPIs)[1][2][3]
logP (calculated) 1.2
Appearance Light brown oil

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, 1H, 6-H), 6.71 (d, 1H, 5-H), 3.93 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.50 (s, 3H, CH₃).[4]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 157.4, 149.6, 139.4, 136.7, 122.1, 120.6, 55.3, 55.2, 22.9. (Predicted and consistent with related structures).[5][6]

  • Mass Spectrometry (GC-MS): Key fragments can be observed corresponding to the loss of methyl and methoxy groups.[7]

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through several routes, often starting from readily available precursors. A common method involves the methoxylation of a suitably substituted pyridine.

Protocol 1: Synthesis from 4-chloro-3-methoxy-2-methylpyridine

This procedure details the nucleophilic substitution of a chloro group with a methoxy group.

Workflow Diagram:

G A 4-chloro-3-methoxy-2-methylpyridine C This compound A->C Reflux, 10h B Sodium Methoxide in Methanol B->C Nucleophilic Substitution G A This compound B This compound N-oxide A->B Oxidation (e.g., H₂O₂, Acetic Acid) C 2-Hydroxymethyl-3,4-dimethoxypyridine B->C Rearrangement (e.g., Acetic Anhydride, then hydrolysis) D 2-Chloromethyl-3,4-dimethoxypyridine HCl C->D Chlorination (e.g., SOCl₂) E Proton Pump Inhibitors (e.g., Pantoprazole) D->E Condensation with Benzimidazolethiol G cluster_0 This compound C5 C5 (most likely for electrophilic attack) C6 C6 (less hindered) Pyridine G A 3,4-Dimethoxy-2-methylaniline derivative C Substituted Quinoline A->C Friedländer Annulation B α-Methylene Ketone B->C

Sources

An In-Depth Technical Guide to the Solubility of 3,4-Dimethoxy-2-methylpyridine in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dimethoxy-2-methylpyridine is a substituted pyridine derivative of significant interest within the pharmaceutical and agrochemical industries. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), understanding its solubility characteristics is paramount for reaction optimization, purification, formulation, and bioavailability studies.[1][2] Pyridine-based structures are integral to numerous FDA-approved drugs, highlighting the importance of comprehending the physicochemical properties of their intermediates.[2][3] This guide provides a comprehensive overview of the predicted solubility of this compound in common laboratory solvents, grounded in its physicochemical properties, and offers a detailed, field-proven protocol for its experimental determination.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[4] The molecular structure of this compound, with its pyridine ring, methoxy groups, and a methyl group, dictates its overall polarity and potential for intermolecular interactions.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC8H11NO2[5]
Molecular Weight153.18 g/mol [5]
XLogP3-AA (Predicted)1.2[5]
Hydrogen Bond Donors0[5]
Hydrogen Bond Acceptors3 (Nitrogen and two Oxygens)[5]

The predicted XLogP3-AA value of 1.2 suggests that this compound has a moderate lipophilicity.[5] The presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the methoxy groups allows for hydrogen bonding with protic solvents, while the overall carbon framework contributes to its nonpolar character.

Based on these properties, we can predict the following solubility behavior:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of hydrogen bond acceptors suggests that this compound should exhibit some solubility in polar protic solvents. However, the lack of hydrogen bond donors and the presence of the nonpolar methyl group and aromatic ring will likely limit its aqueous solubility. We can predict slight to moderate solubility in alcohols like methanol and ethanol.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions. Given the polar nature of the pyridine and methoxy groups, good solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The hydrocarbon backbone and the methyl group suggest that there will be some affinity for nonpolar solvents. Moderate to good solubility is expected in solvents like dichloromethane and toluene, while solubility in highly nonpolar solvents like hexane might be lower.

The following diagram illustrates the logical relationship between the compound's structural features and its predicted solubility in different solvent classes.

G Solubility Prediction for this compound cluster_compound This compound cluster_solvents Solvent Classes cluster_solubility Predicted Solubility Compound C8H11NO2 Structure Pyridine Ring -OCH3 groups -CH3 group Compound->Structure Properties XLogP3-AA = 1.2 H-Bond Acceptors = 3 H-Bond Donors = 0 Structure->Properties Sol_Low Low to Moderate Properties->Sol_Low Limited H-bonding Sol_High Good to High Properties->Sol_High Dipole-dipole interactions Sol_Mod Moderate to Good Properties->Sol_Mod Van der Waals forces PolarProtic Polar Protic (Water, Methanol) PolarProtic->Sol_Low PolarAprotic Polar Aprotic (Acetone, DMSO) PolarAprotic->Sol_High Nonpolar Nonpolar (Hexane, Toluene) Nonpolar->Sol_Mod

Caption: Predicted solubility based on molecular properties.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a robust and reproducible experimental protocol is essential. The following method is a standard approach for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Objective: To determine the solubility of this compound in various solvents at ambient temperature (25 °C).

Materials:

  • This compound (analytical grade)

  • Selected solvents (HPLC grade): Water, Methanol, Ethanol, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Hexane, Toluene, Dichloromethane

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatic shaker or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow:

The following diagram outlines the key steps in the experimental determination of solubility.

G Experimental Workflow for Solubility Determination A 1. Preparation of Saturated Solution B 2. Equilibration A->B Incubate with shaking C 3. Phase Separation B->C Centrifuge D 4. Sample Preparation for Analysis C->D Filter supernatant E 5. HPLC Analysis D->E Dilute and inject F 6. Calculation of Solubility E->F Compare to standard curve

Caption: Step-by-step experimental workflow.

Detailed Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains after equilibration. A starting point of ~50 mg of solid to 2 mL of solvent is recommended.

    • Record the exact mass of the compound added.

    • Add a known volume (e.g., 2.00 mL) of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being ideal for slowly dissolving compounds. The goal is to achieve a constant concentration of the solute in the solvent.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method. Record the dilution factor.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions by HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the diluted sample solutions under the same HPLC conditions.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

    • The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Self-Validating System and Trustworthiness:

  • Visual Confirmation: The presence of excess, undissolved solid at the end of the equilibration period provides visual confirmation that a saturated solution has been achieved.

  • Time to Equilibrium: To ensure true equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

  • Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results and to calculate the standard deviation.

Conclusion

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Ling, Y., Hao, Z.-Y., Liang, D., Zhang, C.-L., Liu, Y.-F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4339–4364. Retrieved from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 3,4-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Key Intermediate

3,4-Dimethoxy-2-methylpyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor pantoprazole.[1][2] The stability of this intermediate is of paramount importance as it directly impacts the purity, potency, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and a framework for establishing robust stability-indicating analytical methods. Understanding the degradation pathways of this key intermediate is essential for process optimization, formulation development, and ensuring the quality of the final drug product.

Chemical Stability Profile and Potential Degradation Pathways

While specific, in-depth stability studies on this compound are not extensively published in peer-reviewed literature, a comprehensive understanding of its potential degradation pathways can be extrapolated from the chemical nature of substituted pyridines and the known instabilities of the final drug product, pantoprazole. The primary modes of degradation to consider are oxidation, hydrolysis, and photodegradation.

Oxidative Degradation

The methyl group on the pyridine ring is a potential site for oxidation.[3][4][5][6] Oxidation of methylpyridines can lead to the formation of the corresponding pyridine carboxylic acids.[5] In the case of this compound, this would result in the formation of 3,4-dimethoxy-pyridine-2-carboxylic acid. Furthermore, the pyridine ring itself can be susceptible to oxidation, potentially leading to N-oxide formation, although this is less common for the pyridine core itself without strong oxidizing agents. Given that pantoprazole is known to be sensitive to oxidative conditions, it is crucial to protect its intermediates, including this compound, from oxidizing agents.[2]

Hydrolytic Degradation

The methoxy groups attached to the pyridine ring could be susceptible to hydrolysis under certain pH conditions, particularly in strongly acidic or basic environments. Hydrolysis of a methoxy group would yield a hydroxyl group, leading to the formation of a hydroxypyridine derivative. The stability of methoxy-substituted pyridines to hydrolysis can vary depending on the position of the substituents and the overall electron density of the ring.

Photodegradation

Substituted pyridines can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[7][8] The energy from light can induce photochemical reactions, leading to the formation of various degradation products through mechanisms such as oxidation or ring cleavage. Therefore, it is a standard and critical practice to protect this compound from light.

The following diagram illustrates the potential primary degradation pathways for this compound based on general chemical principles of substituted pyridines.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_photodegradation Photodegradation main This compound deg1 3,4-Dimethoxy-pyridine-2-carboxylic acid main->deg1 [O] deg2 This compound N-oxide main->deg2 [O] deg3 3-Hydroxy-4-methoxy-2-methylpyridine main->deg3 H₂O/H⁺ or OH⁻ deg4 4-Hydroxy-3-methoxy-2-methylpyridine main->deg4 H₂O/H⁺ or OH⁻ deg5 Various Photoproducts (e.g., ring-opened species) main->deg5 hv

Caption: Potential Degradation Pathways of this compound.

Recommended Storage and Handling Conditions

Based on the chemical nature of the compound and general laboratory safety guidelines, the following storage and handling conditions are recommended to ensure the stability and integrity of this compound:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes the rate of potential thermal degradation.
Light Protect from light. Store in amber or opaque containers.Prevents photodegradation.[7][8]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes contact with atmospheric oxygen to prevent oxidative degradation.
Moisture Keep container tightly closed in a dry and well-ventilated place.Prevents hydrolysis from atmospheric moisture.
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.These can accelerate the degradation of the compound.

Establishing a Stability-Indicating Analytical Method: A Protocol Framework

A stability-indicating method is crucial for accurately quantifying the active ingredient in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. The following outlines a general protocol for developing and validating a stability-indicating HPLC method for this compound.

Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[9]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60°C for a specified period. Neutralize before analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

  • Photostability: Expose a solution of the compound and the solid compound to UV and visible light in a photostability chamber.

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_stress Stress Conditions cluster_evaluation Evaluation start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photodegradation (UV/Vis Light) start->photo analysis Analyze Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis peak_purity Assess Peak Purity analysis->peak_purity mass_balance Calculate Mass Balance analysis->mass_balance identify_degradants Identify and Characterize Major Degradants (LC-MS) analysis->identify_degradants

Caption: Workflow for a Forced Degradation Study.

HPLC Method Development

A reverse-phase HPLC method is generally suitable for separating polar and non-polar compounds.

Suggested Starting HPLC Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile(Gradient elution may be required)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (determined by UV scan)
Column Temperature 30°C
Injection Volume 10 µL

The method should be optimized to achieve adequate resolution between the parent compound and all significant degradation products.

Conclusion: A Proactive Approach to Ensuring Quality

While specific degradation data for this compound is limited, a thorough understanding of the chemistry of substituted pyridines allows for a proactive and scientifically sound approach to ensuring its stability. By implementing appropriate storage and handling procedures and developing a robust, validated stability-indicating analytical method, researchers and drug development professionals can effectively control the quality of this critical intermediate. This diligence is fundamental to the production of safe and effective pharmaceutical products.

References

  • Investigation of the Products of Oxidation of Methylpyridines Under Aqueous Conditions by Gas Chromatography-Mass Spectrometry. RSC Publishing. [URL not directly available]
  • Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. [URL not directly available]
  • OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. [URL not directly available]
  • US2818378A - Oxidation of methyl-pyridines - Google P
  • 2-Methylpyridine - Wikipedia. [Link]

  • Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of the toxic antioxidants 3H-benzimidazole-2-thiones - PubMed. [Link]

  • Results of analysis of forced degradation samples by proposed method. - ResearchGate. [Link]

  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium - Acta Scientific. [Link]

  • Anjaneyulu Vinukonda, J. Global Trends Pharm Sci, 2021; 12 (3): 9664 - 9686. [Link]

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f - SciELO. [Link]

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al 2 O 3 as a Catalyst - MDPI. [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC - NIH. [Link]

  • Stability indicating study by using different analytical techniques - IJSDR. [Link]

Sources

Methodological & Application

The Versatile Pyridine Building Block: A Guide to the Synthetic Applications of 3,4-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Heterocycle

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, substituted pyridines represent a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials. This guide focuses on the utility of 3,4-Dimethoxy-2-methylpyridine (1) , a versatile precursor primarily recognized for its crucial role in the industrial synthesis of proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders.

While its application in the synthesis of the blockbuster drug pantoprazole is well-documented, the reactivity of this substituted pyridine offers a broader potential for the synthesis of a variety of complex molecules. This document provides an in-depth exploration of the chemical transformations of 1 , detailing the underlying mechanisms and providing field-proven protocols for its key reactions. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively utilize this valuable synthetic intermediate.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its successful application. The properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 107512-35-6
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
Appearance Liquid
Purity ≥97%
Storage Sealed in dry, room temperature

Core Application: The Synthetic Pathway to Proton Pump Inhibitors

The primary and most economically significant application of this compound is as a key starting material for the synthesis of pantoprazole and related proton pump inhibitors. This multi-step synthesis transforms the relatively simple pyridine building block into a complex heterocyclic system capable of targeted biological activity. The overall synthetic workflow is depicted below.

G cluster_0 Overall Synthetic Workflow Start This compound (1) Step1 N-Oxidation Start->Step1 Intermediate1 This compound-N-oxide (2) Step1->Intermediate1 Step2 Boekelheide Rearrangement Intermediate1->Step2 Intermediate2 2-Hydroxymethyl-3,4-dimethoxypyridine (3) Step2->Intermediate2 Step3 Chlorination Intermediate2->Step3 Product 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride (4) Step3->Product Final Pantoprazole Synthesis Product->Final

Caption: Synthetic pathway from this compound to the key pantoprazole precursor.

The following sections will provide detailed protocols and mechanistic insights for each of these critical transformations.

Protocol 1: N-Oxidation of this compound

The initial step in the functionalization of the 2-methyl group is the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, activating the α-methyl group for subsequent reactions. A common and effective method for this oxidation is the use of hydrogen peroxide in acetic acid.[3]

Reaction Scheme:

Underlying Principles and Causality

The nitrogen atom in the pyridine ring is nucleophilic and can be readily oxidized by peroxy acids. In this protocol, peracetic acid, formed in situ from the reaction of hydrogen peroxide and acetic acid, is the active oxidizing agent. The electron-donating methoxy groups on the pyridine ring increase the electron density on the nitrogen atom, facilitating the oxidation process. The formation of the N-oxide is crucial as it is a prerequisite for the subsequent Boekelheide rearrangement.

Detailed Experimental Protocol

Materials:

  • This compound (1)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30-50% aqueous solution)

  • Sodium Metabisulfite (for quenching)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (3-5 volumes).

  • With stirring, slowly add hydrogen peroxide (1.1 - 1.5 eq) to the solution. The addition may be exothermic, and the temperature should be maintained below 40 °C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium metabisulfite until a negative test with peroxide indicator strips is obtained.

  • Neutralize the acetic acid by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 5 volumes).

  • Combine the organic layers, wash with brine (1 x 3 volumes), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound-N-oxide (2) as a solid. The product can be further purified by recrystallization if necessary.

Characterization of this compound-N-oxide (2):

  • CAS Number: 72830-07-0[4]

  • Molecular Formula: C₈H₁₁NO₃[4]

  • Molecular Weight: 169.18 g/mol [5]

Protocol 2: The Boekelheide Rearrangement for Hydroxymethylation

The Boekelheide rearrangement is a powerful synthetic tool for the functionalization of α-alkyl groups of heterocyclic N-oxides.[6] In this context, it is employed to convert the 2-methyl group of the N-oxide into a hydroxymethyl group after hydrolysis of the intermediate acetate ester.

Reaction Scheme:

Mechanistic Insight: A[6][6]-Sigmatropic Shift

The mechanism of the Boekelheide rearrangement is a classic example of a pericyclic reaction.[7] The reaction is initiated by the acylation of the N-oxide oxygen by acetic anhydride, forming an N-acetoxy pyridinium intermediate. A base, typically acetate anion present in the reaction mixture, then deprotonates the α-methyl group to form a methylene intermediate. This intermediate undergoes a concerted[5][5]-sigmatropic rearrangement, leading to the formation of 2-acetoxymethyl-3,4-dimethoxypyridine. Subsequent hydrolysis of the acetate ester yields the desired 2-hydroxymethyl-3,4-dimethoxypyridine (3).

G cluster_mech Boekelheide Rearrangement Mechanism N_oxide N-Oxide (2) Acylation Acylation (Acetic Anhydride) N_oxide->Acylation N_acetoxy N-Acetoxy Intermediate Acylation->N_acetoxy Deprotonation Deprotonation (Acetate) N_acetoxy->Deprotonation Methylene_inter Methylene Intermediate Deprotonation->Methylene_inter Rearrangement [3,3]-Sigmatropic Rearrangement Methylene_inter->Rearrangement Acetate_ester 2-Acetoxymethyl Intermediate Rearrangement->Acetate_ester Hydrolysis Hydrolysis Acetate_ester->Hydrolysis Alcohol 2-Hydroxymethyl Product (3) Hydrolysis->Alcohol

Caption: Simplified mechanism of the Boekelheide rearrangement.

Detailed Experimental Protocol

Materials:

  • This compound-N-oxide (2)

  • Acetic Anhydride

  • Sodium Hydroxide (aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound-N-oxide (1.0 eq) in acetic anhydride (5-10 volumes).

  • Heat the mixture to reflux (approximately 130-140 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess acetic anhydride by the slow addition of water.

  • Remove the acetic acid and residual acetic anhydride under reduced pressure.

  • To the residue, add an aqueous solution of sodium hydroxide (e.g., 10%) and stir at room temperature for 1-2 hours to hydrolyze the acetate ester.

  • Extract the aqueous layer with dichloromethane (3 x 5 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-Hydroxymethyl-3,4-dimethoxypyridine (3). The product can be purified by column chromatography on silica gel or by recrystallization.

Characterization of 2-Hydroxymethyl-3,4-dimethoxypyridine (3):

  • CAS Number: 72830-08-1[8]

  • Molecular Formula: C₈H₁₁NO₃[9]

  • Molecular Weight: 169.18 g/mol [9]

Protocol 3: Chlorination of 2-Hydroxymethyl-3,4-dimethoxypyridine

The final step in the synthesis of the key pantoprazole precursor is the conversion of the hydroxymethyl group to a chloromethyl group. This is typically achieved using a chlorinating agent such as thionyl chloride. The product is often isolated as the hydrochloride salt, which is more stable and easier to handle.

Reaction Scheme:

Rationale and Mechanistic Considerations

Thionyl chloride is a highly effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, either intramolecularly (Sₙi mechanism) or intermolecularly, with the liberation of sulfur dioxide and hydrogen chloride. The pyridine nitrogen can be protonated by the generated HCl to form the hydrochloride salt.

Detailed Experimental Protocol

Materials:

  • 2-Hydroxymethyl-3,4-dimethoxypyridine (3)

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether or other suitable anti-solvent

  • Round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-Hydroxymethyl-3,4-dimethoxypyridine (1.0 eq) in anhydrous dichloromethane (5-10 volumes).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C. The reaction is exothermic and generates HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • To the residue, add a suitable anti-solvent such as diethyl ether to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride (4) as a crystalline solid.

Characterization of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride (4):

  • CAS Number: 72830-09-2

  • Molecular Formula: C₈H₁₁Cl₂NO₂[10]

  • Molecular Weight: 224.08 g/mol

  • Appearance: White to off-white crystalline solid

  • Melting Point: 155 °C (decomposes)

Safety and Handling Considerations

  • This compound and its derivatives: Handle with standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation, ingestion, and skin contact.

  • Hydrogen Peroxide: A strong oxidizer. Avoid contact with combustible materials. Can cause severe skin and eye burns.

  • Acetic Acid and Acetic Anhydride: Corrosive and cause severe burns. Handle in a fume hood.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (SO₂ and HCl). Must be handled in a fume hood with appropriate personal protective equipment, including respiratory protection.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

Broader Synthetic Potential

While the synthesis of pantoprazole precursors is the dominant application, the functional groups present in this compound and its derivatives offer opportunities for further synthetic exploration. The methoxy groups can potentially be demethylated to reveal hydroxyl groups, which can be further functionalized. The pyridine ring itself can undergo various transformations, and the 2-methyl group, once activated, can be a handle for the introduction of a wide range of functionalities. Researchers are encouraged to explore these possibilities for the creation of novel molecular architectures with potential applications in medicinal chemistry and materials science.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its primary role as a key intermediate in the production of proton pump inhibitors highlights its industrial importance. The synthetic pathway involving N-oxidation, Boekelheide rearrangement, and chlorination is a classic example of strategic functionalization of a heterocyclic core. By understanding the underlying principles and adhering to the detailed protocols provided in this guide, researchers can effectively and safely utilize this compound to access complex and valuable molecules. The potential for further derivatization of this scaffold opens avenues for the discovery of new chemical entities with diverse applications.

References

  • Boekelheide, V.; Linn, W. J. Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. J. Am. Chem. Soc.1954, 76 (5), 1286–1291.
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Application Notes & Protocols for the Synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,4-Dimethoxy-2-methylpyridine N-oxide

This compound N-oxide is a critical heterocyclic building block in medicinal and process chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid production. Notably, it is a precursor in the industrial manufacturing of Pantoprazole and Omeprazole, which are widely prescribed for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2][3] The N-oxide functionality serves a dual purpose: it activates the pyridine ring for subsequent chemical transformations and modifies the electronic properties of the molecule, which is essential for constructing the final drug scaffold.[4][5] A robust and efficient synthesis of this intermediate is therefore paramount for the pharmaceutical industry.

Mechanistic Insights: The Chemistry of N-Oxidation

The synthesis of this compound N-oxide is most commonly achieved through the direct oxidation of its parent pyridine, this compound. This transformation hinges on the nucleophilic character of the pyridine nitrogen atom.

Core Mechanism: The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of a peroxy acid (like meta-chloroperoxybenzoic acid, m-CPBA) or another suitable oxidant. This nucleophilic attack results in the formation of an N-O bond and the release of the corresponding carboxylic acid as a byproduct. The electron-donating nature of the methyl and methoxy substituents on the pyridine ring increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and facilitating the oxidation process.[6]

Common Oxidizing Agents:

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used, reliable, and often high-yielding reagent for N-oxidation in a laboratory setting. It is soluble in many organic solvents, such as dichloromethane (DCM), making the reaction setup straightforward.[7][8][9]

  • Hydrogen Peroxide with Acetic Acid: This mixture generates peracetic acid in situ, which then acts as the oxidant. This method is common in industrial-scale synthesis due to the low cost of the reagents, though it can require careful temperature control to prevent runaway reactions.[2][10][11]

  • Hydrogen Peroxide with a Catalyst: To improve safety and efficiency, catalysts like phosphotungstic acid can be employed with hydrogen peroxide. This approach offers mild reaction conditions and is considered a greener alternative.[2][12][13]

An alternative, though less common, synthetic route involves the nucleophilic substitution of 4-chloro-3-methoxy-2-methylpyridine N-oxide with sodium methoxide to introduce the second methoxy group.[14][15]

Experimental Protocol: Synthesis via m-CPBA Oxidation

This protocol details a reliable laboratory-scale synthesis of this compound N-oxide using m-CPBA.

Materials & Reagents:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Toluene

  • Petroleum ether or hexanes

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator

Reaction Workflow Diagram:

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Purification & Product Start This compound in Dichloromethane Reaction Stir at 0°C to RT (Monitored by TLC) Start->Reaction Add m-CPBA portion-wise Reagent m-CPBA (1.1 eq) Reagent->Reaction Quench Quench with 10% Na₂SO₃ (aq) Reaction->Quench Reaction Complete Wash Wash with sat. NaHCO₃ (aq) Wash with Brine Quench->Wash Dry Dry over MgSO₄ Filter Wash->Dry Byproduct m-Chlorobenzoic Acid (Removed during wash) Wash->Byproduct Evaporate Solvent Removal (Reduced Pressure) Dry->Evaporate Purify Recrystallization (Toluene/Petroleum Ether) Evaporate->Purify Crude Product Product This compound N-oxide Purify->Product Pure Crystalline Solid

Caption: Workflow for the synthesis of this compound N-oxide.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Oxidant Addition: Slowly add m-CPBA (approx. 1.1 eq, accounting for purity) to the cooled solution in small portions over 15-20 minutes. Causality: Portion-wise addition is critical to dissipate the heat generated from the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical solvent system for TLC is ethyl acetate/methanol (e.g., 9:1).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Add 10% aqueous sodium sulfite solution and stir vigorously for 20-30 minutes to quench any unreacted peroxide. Trustworthiness: A simple test with peroxide indicator strips can confirm the absence of residual oxidant before proceeding.

  • Workup & Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2-3 times) to remove the m-chlorobenzoic acid byproduct.

    • Wash the organic layer once with brine to remove residual water and salts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which may be an oil or a semi-solid.

  • Purification:

    • Dissolve the crude residue in a minimal amount of hot toluene.

    • Slowly add petroleum ether or hexanes until the solution becomes turbid.

    • Allow the solution to cool to room temperature and then place it in an ice bath or refrigerator to facilitate crystallization.

    • Collect the resulting pale yellow or off-white crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry in a desiccator.[15]

Quantitative Data Summary

ParameterValue/DescriptionRationale
Starting Material This compound1.0 molar equivalent
Oxidant m-CPBA (~77%)1.1 molar equivalents
Solvent Dichloromethane (DCM)Excellent solubility for reactants; easily removed.
Reaction Temperature 0 °C (addition), then Room Temp.Controls exothermicity and ensures reaction completion.
Reaction Time 4 - 16 hoursDependent on scale and substrate reactivity.
Expected Yield 85 - 95%High efficiency is typical for this reaction.[15]
Melting Point 111 - 113 °CKey indicator of product purity.[15]

Safety, Handling, and Troubleshooting

Safety Precautions:

  • m-CPBA Hazard: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and is potentially explosive, especially when dry or subjected to shock or friction. Always use a spatula made of plastic or ceramic. Store it refrigerated and in its original container.[9][16]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.

Handling Notes:

  • Hygroscopic Nature: Pyridine N-oxides can be hygroscopic.[10][17] Store the final product in a tightly sealed container in a desiccator to prevent moisture absorption.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Degraded m-CPBA. 3. Low reaction temperature.1. Extend stirring time at room temperature. 2. Use a fresh bottle of m-CPBA or test its activity. 3. Ensure the reaction is allowed to warm to RT.
Low Yield 1. Product loss during workup/extraction. 2. Inefficient crystallization.1. Ensure complete extraction from the aqueous layers by back-extracting with DCM. 2. Optimize the solvent ratio for recrystallization.
Product Contaminated with Starting Material Incomplete reaction.Add a small additional portion of m-CPBA and stir longer. Purify carefully via recrystallization or column chromatography.
Product Contaminated with m-Chlorobenzoic Acid Inefficient washing with NaHCO₃.Increase the number and vigor of the sodium bicarbonate washes during the workup.

References

  • Organic Syntheses Procedure: pyridine-n-oxide.

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  • Google Patents: CN111303018A - Synthetic method of omeprazole intermediate.

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  • ResearchGate: Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides.

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  • Academax: Novel process for omeprazole synthesis.

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Application Notes & Protocols: The Pivotal Role of 2-Chloromethyl-3,4-dimethoxypyridine in Pantoprazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pantoprazole, a cornerstone of proton pump inhibitor (PPI) therapy, is synthesized through a convergent strategy that hinges on the coupling of two key heterocyclic fragments. This technical guide provides an in-depth exploration of the critical role played by the pyridine-based intermediate, specifically 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. We will dissect its synthesis, its crucial condensation reaction with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, and the subsequent oxidation to yield the active pharmaceutical ingredient (API). This document offers not just procedural steps but also the underlying chemical principles, process optimization insights, and detailed protocols to empower researchers in the synthesis and development of pantoprazole and related benzimidazole-based compounds.

Introduction: The Architectural Significance of the Pyridine Moiety

Pantoprazole's mechanism of action—the irreversible inhibition of the H+/K+-ATPase proton pump in gastric parietal cells—is intrinsically linked to its unique sulfoxide structure, which bridges a substituted benzimidazole ring and a dimethoxypyridine ring. The synthesis of this molecule is a classic example of convergent synthesis, where complex fragments are prepared separately before being joined.

The pyridine component, 2-chloromethyl-3,4-dimethoxypyridine, serves as the electrophilic partner in the key bond-forming reaction. Its preparation in an activated form (as the hydrochloride salt of the chloromethyl derivative) is a foundational stage in the overall synthesis, dictating the efficiency and purity of the subsequent steps.

The Synthetic Pathway: A Three-Act Structure

The journey from the pyridine precursor to the final pantoprazole API can be understood in three primary stages:

  • Activation: Synthesis of the electrophilic pyridine intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

  • Condensation: Nucleophilic substitution reaction to form the thioether linkage (Pantoprazole Sulfide).

  • Oxidation: Selective oxidation of the sulfide to the pharmacologically active sulfoxide (Pantoprazole).

The following diagram provides a high-level overview of this synthetic workflow.

Pantoprazole_Synthesis_Workflow cluster_0 Part 1: Pyridine Activation cluster_1 Part 2: Thioether Formation cluster_2 Part 3: Final Oxidation Pyridine_Precursor 3,4-Dimethoxy-2-methylpyridine Precursors (e.g., Maltol) Activation Hydroxymethylation & Chlorination Pyridine_Precursor->Activation Chlorinated_Pyridine 2-Chloromethyl-3,4-dimethoxy pyridine hydrochloride Activation->Chlorinated_Pyridine Condensation Condensation Reaction (Nucleophilic Substitution) Chlorinated_Pyridine->Condensation Benzimidazole 5-(Difluoromethoxy)-2-mercapto -1H-benzimidazole Benzimidazole->Condensation Thioether Pantoprazole Sulfide (Thioether Intermediate) Oxidation Selective Oxidation Thioether->Oxidation Pantoprazole Pantoprazole (Sulfoxide API) Oxidation->Pantoprazole Condensation_Mechanism Thiol Benzimidazole Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Base (e.g., NaOH) Base->Thiolate Thioether Pantoprazole Sulfide (R-S-CH₂-Py) Thiolate->Thioether SN2 Attack Pyridine Chlorinated Pyridine (Py-CH₂Cl) Pyridine->Thioether Chloride Cl⁻

Caption: Mechanism of thioether formation.

Protocol 2: Synthesis of Pantoprazole Sulfide

This protocol is adapted from procedures outlined in the literature.[1][2][3][4]

  • Reactant Preparation: In a reaction vessel, dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole (1 equivalent) in a suitable solvent such as isopropanol or water.[2][5]

  • Add an aqueous solution of sodium hydroxide (approx. 2.0-2.2 equivalents) to the mixture and stir until a clear solution is obtained. This ensures the complete formation of the thiolate anion.

  • Condensation: To the resulting solution, add 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (1 equivalent), either as a solid or dissolved in a minimal amount of the reaction solvent.[2][6]

  • Stir the reaction mixture at room temperature (25-30 °C) for 2-4 hours.[2][5]

  • Monitoring: The reaction progress should be monitored by a suitable chromatographic technique (TLC or HPLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, water is often added to precipitate the crude pantoprazole sulfide.[2] The solid product is then collected by filtration, washed with water to remove inorganic salts, and dried under vacuum. This intermediate is often referred to as Pantoprazole Related Compound B in pharmacopeial standards.[1][4]

ParameterConditionRationale / Note
Solvent Water, Isopropanol, EthanolFacilitates dissolution of reactants and base. Water is an environmentally benign choice.[5]
Base NaOH, KOHStoichiometric excess is used to ensure complete deprotonation of the thiol.[5][7]
Temperature 25-30 °CThe reaction is typically efficient at ambient temperature, avoiding side reactions.[5]
Reaction Time 2-4 hoursMonitored by HPLC to ensure completion and minimize impurity formation.[2][5]

Table 1: Typical Reaction Parameters for Pantoprazole Sulfide Synthesis.

Part 3: The Final Oxidation Step

The conversion of the inactive thioether intermediate to the active sulfoxide (pantoprazole) is a critical and often challenging step. The primary difficulty lies in preventing over-oxidation to the corresponding sulfone, an impurity that is difficult to remove.[5][8]

Causality: Various oxidizing agents can be used, but sodium hypochlorite (NaOCl) is common in industrial processes due to its low cost and availability.[1][5] The reaction must be performed under carefully controlled temperature conditions (typically 0-5 °C) to enhance the selectivity for the sulfoxide and minimize the formation of the sulfone impurity.[5][8]

Protocol 3: Oxidation to Pantoprazole Sodium

This is a representative one-pot protocol where the sulfide is generated in situ and then oxidized.[5]

  • In Situ Formation: Prepare the pantoprazole sulfide in an aqueous NaOH solution as described in Protocol 2, but do not isolate the intermediate. The resulting mixture will be an alkaline aqueous solution of the sulfide.

  • Oxidation: Cool the reaction mass to 0-5 °C.

  • Slowly add a solution of sodium hypochlorite (NaOCl, ~9-10% aqueous solution, approx. 1.05 equivalents) over 2-3 hours, ensuring the temperature is strictly maintained within the 0-5 °C range.[5]

  • Monitoring: Monitor the reaction by HPLC to track the disappearance of the sulfide and the formation of the sulfoxide, while ensuring the sulfone impurity remains below acceptable limits (e.g., <0.1%).

  • Quenching: Once the reaction is complete, quench any residual hypochlorite by adding a mild reducing agent, such as a 5% sodium thiosulfate (Na₂S₂O₅) solution.[5]

  • Isolation: Adjust the pH of the solution to 7.5-8.0 with an acid (e.g., HCl or acetic acid). This neutralizes the excess base and prepares the pantoprazole free base for extraction.[1][5]

  • Extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM).

  • Combine the organic layers and remove the solvent under reduced pressure to obtain the crude pantoprazole free base as a residue.

  • Salt Formation: Dissolve the residue in a solvent like acetonitrile or acetone and treat it with a stoichiometric amount of aqueous sodium hydroxide to form the pantoprazole sodium salt, which can then be crystallized, often as a sesquihydrate, to yield the final, high-purity API.[5][8]

Conclusion

This compound, through its activated chloromethyl derivative, is an indispensable building block in the synthesis of pantoprazole. Its role as the key electrophile in the crucial C-S bond-forming condensation reaction is central to the entire synthetic strategy. A thorough understanding of its preparation and reactivity, coupled with careful control of reaction conditions during the condensation and subsequent oxidation steps, is essential for the efficient, scalable, and high-purity production of this vital pharmaceutical agent. The protocols and insights provided herein serve as a robust foundation for researchers engaged in the synthesis and process development of proton pump inhibitors.

References

  • On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. ACS Omega.

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  • CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. Google Patents.

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experimental protocol for the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a key intermediate in the production of proton pump inhibitors such as pantoprazole.[1][2] The described methodology focuses on the chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine using thionyl chloride. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth explanations for experimental choices, rigorous safety protocols, and methods for product validation to ensure scientific integrity and reproducibility.

Introduction and Synthetic Principle

The target molecule, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, is a crucial building block in pharmaceutical synthesis.[1] While several synthetic routes exist, starting from materials like maltol[1][3], a common and direct approach involves the conversion of the corresponding alcohol, 2-hydroxymethyl-3,4-dimethoxypyridine.

This protocol details the direct chlorination of the hydroxymethyl group using thionyl chloride (SOCl₂). This reagent is highly effective for converting primary alcohols to alkyl chlorides.[4] The reaction proceeds via an intermediate chlorosulfite ester. The pyridine nitrogen atom is basic and becomes protonated by the HCl generated during the reaction, leading to the precipitation of the desired product as a stable hydrochloride salt. The gaseous nature of the byproducts (SO₂ and HCl) helps drive the reaction to completion.[4]

The overall transformation is as follows:

Caption: Reaction scheme for the synthesis of the target compound.

Critical Safety Precautions: Handling Thionyl Chloride

Thionyl chloride (SOCl₂) is a toxic, corrosive, and moisture-sensitive reagent that requires strict safety measures. All operations involving thionyl chloride must be performed in a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear a lab coat, tightly fitting safety goggles, a face shield, and solvent-resistant gloves (e.g., neoprene or rubber) at all times.[5][6][7] Inspect gloves before each use.

  • Reactive Hazards: Thionyl chloride reacts violently and exothermically with water, alcohols, bases, and amines, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7][8][9] Ensure all glassware is scrupulously dried before use and the reaction is protected from atmospheric moisture.

  • Exposure and First Aid:

    • Inhalation: Toxic if inhaled.[6] Move the person to fresh air immediately. If not breathing, give artificial respiration and seek urgent medical attention.[7][10]

    • Skin Contact: Causes severe skin burns.[6] Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[8][10]

    • Eye Contact: Causes serious eye damage.[6] Flush eyes with plenty of water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[10]

  • Waste Disposal: All thionyl chloride-contaminated materials and reaction residues must be treated as hazardous waste and disposed of according to institutional guidelines.[5] Do not quench with water in a closed container due to gas evolution.

Materials and Methods

Reagents and Solvents
ReagentM.W. ( g/mol )Quantity (g)Moles (mol)Molar Equiv.Purity
2-Hydroxymethyl-3,4-dimethoxypyridine169.1841.00.2421.0≥98%
Thionyl Chloride (SOCl₂)118.9730.00.252~1.04≥99%
Dichloromethane (CH₂Cl₂)84.93100 g (~75 mL)--Anhydrous
Ethanol, Anhydrous46.0790 g (~114 mL)--≥99.5%
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Vacuum oven or desiccator

Detailed Synthesis Protocol

The following workflow provides a high-level overview of the synthesis process.

Workflow A 1. Reagent Preparation Dissolve starting material in CH₂Cl₂ in the reaction flask. B 2. Reaction Setup Cool flask to 0-5 °C in an ice bath. A->B C 3. Reagent Addition Slowly add thionyl chloride dropwise, maintaining T < 5 °C. B->C D 4. Reaction Allow to warm to 10-15 °C and stir for 2-4 hours. C->D E 5. Solvent Removal Evaporate dichloromethane under reduced pressure. D->E F 6. Crystallization Add anhydrous ethanol to the residue and cool to 0 °C. E->F G 7. Isolation Collect the solid product by suction filtration. F->G H 8. Drying & Characterization Dry the product under vacuum and analyze. G->H

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 41.0 g (0.242 mol) of 2-hydroxymethyl-3,4-dimethoxypyridine and 100 g of dichloromethane. Stir until all the solid has dissolved.[11]

    • Causality Note: Dichloromethane is used as an inert solvent that readily dissolves the starting material and does not react with thionyl chloride.

  • Chlorination: Cool the reaction flask in an ice-water bath to 0-5 °C. Slowly add 30.0 g (0.252 mol) of thionyl chloride dropwise from the dropping funnel over 30-45 minutes.[11]

    • Causality Note: The reaction between the alcohol and thionyl chloride is highly exothermic. Slow, dropwise addition at low temperature is critical to control the reaction rate, prevent excessive HCl and SO₂ evolution, and minimize the formation of undesired side products.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to 10-15 °C. Continue stirring at this temperature for 2 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Evaporation: Once the reaction is complete, remove the solvent by evaporation under reduced pressure using a rotary evaporator. This will leave a solid or semi-solid residue.[11]

  • Product Crystallization and Isolation: Add 90 g of anhydrous ethanol to the residue. Stir to dissolve any soluble impurities and break up the solid. Cool the resulting slurry to 0 °C to maximize the precipitation of the hydrochloride salt.[11]

    • Causality Note: The hydrochloride salt of the product has limited solubility in cold ethanol, allowing for its selective crystallization and separation from reaction byproducts and any unreacted starting material.

  • Filtration and Drying: Collect the white crystalline solid by suction filtration using a Büchner funnel. Wash the filter cake with a small amount of cold, anhydrous ethanol to remove residual impurities. Dry the product under vacuum to a constant weight.

Expected Results and Characterization

This protocol is expected to yield the target compound as a white to off-white solid.

ParameterExpected Value
Yield 51 g (Theoretical Maximum: 54.3 g), ~94%[11]
Melting Point 155-158 °C (with decomposition)[11]
Appearance White to off-white solid[12]
¹H NMR Consistent with the structure reported in the literature.[11] A representative spectrum shows key peaks at: δ 4.09 (s, 3H, OCH₃), 4.23 (s, 3H, OCH₃), 5.06 (s, 2H, CH₂Cl), 7.56 (d, 1H, 5-H), 8.56 (d, 1H, 6-H).[11]
Purity (HPLC) ≥97-99%[12]

To validate the synthesis, the obtained product should be characterized by ¹H NMR spectroscopy, melting point analysis, and High-Performance Liquid Chromatography (HPLC). The results should be compared against a reference standard or literature data.[12]

References

  • New Jersey Department of Health. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

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  • Google Patents. (2015). CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
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  • ZebPharma. (n.d.). 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride. [Link]

  • Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET. [Link]

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  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

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The LYNCHPIN INTERMEDIATE: Application of 3,4-Dimethoxy-2-methylpyridine in the Synthesis of Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of a Substituted Pyridine in Gastrointestinal Health

In the landscape of medicinal chemistry, the pyridine scaffold is a recurring motif in a multitude of therapeutic agents due to its versatile chemical reactivity and ability to interact with biological targets.[1][2][3] Among the vast family of pyridine derivatives, 3,4-Dimethoxy-2-methylpyridine has emerged as a cornerstone intermediate in the industrial synthesis of a blockbuster class of drugs: the proton pump inhibitors (PPIs). These drugs, including household names like omeprazole and esomeprazole, have revolutionized the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).

The significance of this compound lies in its precisely arranged functional groups. The methoxy groups at the 3- and 4-positions, and the methyl group at the 2-position, are not arbitrary decorations. They are critical for the subsequent chemical transformations that ultimately lead to the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the application of this pivotal intermediate, detailing the synthetic strategies and experimental protocols for the preparation of several key PPIs. The causality behind the experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a practical and insightful resource.

Synthetic Applications in Proton Pump Inhibitor Synthesis

The general synthetic strategy for many PPIs involves the coupling of a substituted pyridine moiety with a benzimidazole core, followed by a controlled oxidation step. This compound, or a closely related derivative, serves as the precursor to the pyridine fragment of the final drug molecule.

General Synthetic Pathway for Proton Pump Inhibitors

The overall workflow for the synthesis of PPIs using a pyridine intermediate can be visualized as a multi-step process. The initial steps involve the activation of the 2-methyl group of the pyridine ring, typically through N-oxidation followed by rearrangement and chlorination, to create a reactive electrophilic site. This activated pyridine intermediate is then coupled with a nucleophilic benzimidazole thiol. The resulting thioether is the direct precursor to the final PPI and is subsequently oxidized to the corresponding sulfoxide.

PPI_Synthesis_Workflow Pyridine Substituted Pyridine (e.g., 2,3,5-trimethylpyridine) N_Oxide Pyridine-N-Oxide Pyridine->N_Oxide Oxidation Activated_Pyridine 2-Chloromethyl Pyridine Derivative (e.g., 2-chloromethyl-3,4-dimethoxy-pyridine) N_Oxide->Activated_Pyridine Rearrangement & Chlorination Thioether Thioether Intermediate Activated_Pyridine->Thioether Nucleophilic Substitution Benzimidazole Substituted 2-Mercaptobenzimidazole Benzimidazole->Thioether PPI Proton Pump Inhibitor (Sulfoxide) Thioether->PPI Oxidation

Caption: Generalized synthetic workflow for Proton Pump Inhibitors.

Application Note 1: Synthesis of Omeprazole

Omeprazole was the first-in-class proton pump inhibitor and its synthesis has been extensively studied and optimized. A common industrial route starts from 2,3,5-trimethylpyridine.

Protocol 1: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This protocol details the synthesis of the key pyridine intermediate for omeprazole. The process begins with the N-oxidation of 2,3,5-trimethylpyridine, followed by nitration, methoxylation, and finally chlorination.

Step 1: N-Oxidation of 2,3,5-trimethylpyridine [4][5]

  • In a reaction vessel, dissolve 2,3,5-trimethylpyridine in acetic acid.

  • Heat the mixture to approximately 90°C.

  • Slowly add hydrogen peroxide (35% solution) while maintaining the temperature. The in-situ formation of peracetic acid acts as the oxidizing agent.

  • Stir the reaction mixture overnight at 90°C.

  • After completion, cool the mixture and carefully neutralize it. Extract the product, 2,3,5-trimethylpyridine-N-oxide, with a suitable organic solvent like dichloromethane.

  • Dry the organic phase and evaporate the solvent to obtain the N-oxide.

Step 2: Nitration and Methoxylation [5]

  • Dissolve the 2,3,5-trimethylpyridine-N-oxide in concentrated sulfuric acid.

  • Add a nitrating mixture (concentrated sulfuric acid and nitric acid) at 90°C.

  • After the reaction is complete, cool the mixture and neutralize it with a strong base (e.g., NaOH) while keeping the temperature below 40°C.

  • Extract the nitrated product and then perform a nucleophilic substitution with sodium methoxide in methanol to replace the nitro group with a methoxy group, yielding 2,3,5-trimethyl-4-methoxypyridine-N-oxide.

Step 3: Rearrangement and Chlorination [6][7]

  • The 2,3,5-trimethyl-4-methoxypyridine-N-oxide is subjected to a rearrangement reaction using acetic anhydride, which converts the 2-methyl group to an acetoxymethyl group.

  • The resulting acetate is hydrolyzed to the corresponding alcohol, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

  • This alcohol is then chlorinated using a reagent like thionyl chloride to yield the final intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Protocol 2: Synthesis of Omeprazole

This protocol describes the coupling of the pyridine intermediate with the benzimidazole core and the final oxidation step.

Step 1: Synthesis of the Thioether Intermediate [8][9]

  • In a reaction vessel, dissolve sodium hydroxide in ethanol with heating.

  • Add 2-mercapto-5-methoxybenzimidazole and reflux until it dissolves.

  • Cool the mixture to below 10°C.

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

  • Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

  • After incubation, cool the mixture, add water, and stir for 12 hours.

  • Collect the precipitated white solid, 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole, by suction filtration and dry.

Step 2: Oxidation to Omeprazole [8][10]

  • Dissolve the thioether intermediate in a suitable solvent such as chloroform or dichloromethane.

  • Cool the solution in an ice bath.

  • Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), dropwise. The controlled addition is crucial to prevent over-oxidation to the sulfone byproduct.

  • Stir the reaction mixture at 0°C for about an hour.

  • Wash the reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct.

  • Dry the organic layer and remove the solvent under reduced pressure to yield crude omeprazole.

  • Purify the crude product by recrystallization.

Application Note 2: Synthesis of Pantoprazole

Pantoprazole features a difluoromethoxy group on the benzimidazole ring and dimethoxy groups on the pyridine ring. The synthesis of its key pyridine intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, starts from 3-hydroxy-2-methyl-4(1H)-pyridinone.[11][12]

Protocol 3: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride[11][13]

Pantoprazole_Intermediate_Synthesis Start 3-Hydroxy-2-methyl-4(1H)-pyridinone Methoxypyridone 3-Methoxy-2-methyl-4(1H)-pyridone Start->Methoxypyridone Methylation Chloropyridine 4-Chloro-3-methoxy-2-methylpyridine Methoxypyridone->Chloropyridine Chlorination N_Oxide 4-Chloro-3-methoxy-2-methylpyridine-N-oxide Chloropyridine->N_Oxide N-Oxidation Dimethoxypyridine This compound-N-oxide N_Oxide->Dimethoxypyridine Methoxylation Hydroxymethyl 2-Hydroxymethyl-3,4-dimethoxypyridine Dimethoxypyridine->Hydroxymethyl Rearrangement Final 2-Chloromethyl-3,4-dimethoxypyridine HCl Hydroxymethyl->Final Chlorination

Caption: Synthetic pathway for the pantoprazole pyridine intermediate.

Step 1: Methylation and Ammonolysis

  • Methylate 3-hydroxy-2-methyl-4H-pyran-4-one (maltol) using dimethyl sulfate to yield 3-methoxy-2-methyl-4H-pyran-4-one.[11]

  • React the product with ammonia to form 3-methoxy-2-methyl-4(1H)-pyridone.[11]

Step 2: Chlorination and N-Oxidation

  • Chlorinate the pyridone using a chlorinating agent like phosphorus oxychloride to give 4-chloro-3-methoxy-2-methylpyridine.[11]

  • Oxidize the resulting pyridine to its N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.[11]

Step 3: Methoxylation and Rearrangement

  • React the N-oxide with sodium methoxide to substitute the chloro group with a methoxy group, yielding this compound-N-oxide.[11]

  • Perform a rearrangement using acetic anhydride to get 2-hydroxymethyl-3,4-dimethoxypyridine.[13]

Step 4: Final Chlorination

  • Chlorinate the hydroxymethyl intermediate with thionyl chloride to obtain the final product, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[13]

Protocol 4: Synthesis of Pantoprazole[14][15]

Step 1: Condensation to Thioether

  • Condense 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in the presence of a base (e.g., sodium hydroxide) to form the thioether intermediate.[14]

Step 2: Oxidation to Pantoprazole

  • Oxidize the thioether intermediate to the sulfoxide, pantoprazole, using an oxidizing agent such as sodium hypochlorite.[14]

Data Summary

Intermediate/ProductStarting MaterialKey ReagentsTypical YieldReference
Omeprazole
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl2,3,5-TrimethylpyridineH₂O₂, HNO₃/H₂SO₄, NaOMe, Ac₂O, SOCl₂-[5][6][7]
OmeprazoleThioether Intermediatem-CPBA>90%[8][10][15]
Pantoprazole
2-Chloromethyl-3,4-dimethoxypyridine HCl3-Hydroxy-2-methyl-4(1H)-pyridinone(CH₃)₂SO₄, NH₃, POCl₃, H₂O₂, NaOMe, Ac₂O, SOCl₂-[11][12][13]
PantoprazoleThioether IntermediateNaOCl>80%[14][16]
Lansoprazole
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl2,3-LutidineH₂O₂/AcOH, HNO₃/H₂SO₄, CF₃CH₂OH, SOCl₂-[17][18]
LansoprazoleThioether Intermediatem-CPBAHigh[19][20]
Rabeprazole
2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine HCl2,3-DimethylpyridineOxidation, Nitration, Etherification, Chlorination-[21][22][23]
RabeprazoleThioether IntermediateH₂O₂/Ammonium molybdateHigh[21][24]

Structure-Activity Relationship (SAR) Insights

The pyridine ring and its substituents in PPIs are crucial for their biological activity. Structure-activity relationship (SAR) studies have shown that modifications to the pyridine moiety can significantly impact the potency and pharmacokinetic properties of these drugs.[1][2][25][26] For instance, the electron-donating methoxy groups on the pyridine ring are thought to influence the pKa of the pyridine nitrogen, which is important for the accumulation of the drug in the acidic environment of the parietal cells. The specific substitution pattern is a result of extensive optimization to achieve the desired balance of chemical stability, reactivity, and biological activity.

Conclusion

This compound and its structural analogs are indispensable intermediates in the synthesis of a wide range of proton pump inhibitors. The synthetic routes to these drugs, while multi-step, are well-established and have been optimized for large-scale industrial production. Understanding the detailed protocols and the rationale behind the experimental choices is crucial for chemists involved in the research, development, and manufacturing of these important therapeutic agents. This guide provides a solid foundation for such endeavors, emphasizing the central role of this versatile pyridine building block in modern medicinal chemistry.

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Application Notes & Protocols: The Oxidation of 3,4-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the oxidation of 3,4-dimethoxy-2-methylpyridine, a critical heterocyclic building block in pharmaceutical synthesis. We explore the two primary oxidative pathways: N-oxidation of the pyridine nitrogen and side-chain oxidation of the C2-methyl group. The guide elucidates the underlying chemical principles that dictate the reaction's outcome, focusing on the judicious selection of oxidizing agents and reaction conditions. Detailed, field-proven protocols for the synthesis of this compound N-oxide using meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid are provided, alongside a protocol for the more challenging side-chain oxidation to the corresponding carboxylic acid using potassium permanganate. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: A Pivotal Heterocycle and Its Oxidative Dichotomy

This compound is a substituted pyridine derivative of significant industrial importance. Its structure is a key fragment in the synthesis of proton pump inhibitors (PPIs), such as Pantoprazole, where its N-oxide derivative serves as a crucial intermediate for introducing further functionality.[1][2] The reactivity of this molecule is dominated by two primary sites susceptible to oxidation: the nucleophilic nitrogen atom of the pyridine ring and the activated methyl group at the C2 position.

The choice of an oxidizing agent and the precise control of reaction parameters are paramount, as they dictate the selective transformation towards one of two valuable products:

  • N-Oxidation: A gentle oxidation that converts the pyridine nitrogen into a stable N-oxide. This modification alters the electronic properties of the ring, making it more reactive towards certain substitutions and enabling rearrangements.[3]

  • Side-Chain Oxidation: A more vigorous oxidation that converts the C2-methyl group into a carboxylic acid. This transformation requires breaking strong C-H bonds and often employs powerful oxidizing agents under forcing conditions.[4][5][6]

This guide will dissect these two pathways, providing both the theoretical basis and practical, step-by-step protocols for achieving each transformation with high yield and selectivity.

Pathway I: N-Oxidation to this compound N-oxide

The formation of a pyridine N-oxide is a foundational reaction in heterocyclic chemistry. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic oxygen donor. This transformation is generally achieved with peroxy acids. The resulting N-oxide is a stable, dipolar species with significant utility in subsequent synthetic steps. For instance, the N-oxide is an essential precursor for the Boekelheide-type rearrangement used to introduce a hydroxymethyl group at the C2 position, a key step in the synthesis of Pantoprazole intermediates.[7]

Diagram: General N-Oxidation Workflow

N_Oxidation_Workflow start This compound process Oxidation (Controlled Temp) start->process reagent Peroxy Acid (e.g., m-CPBA, CH₃CO₃H) reagent->process workup Aqueous Workup & Extraction process->workup product This compound N-oxide workup->product

Caption: Workflow for the N-oxidation of the starting pyridine.

Protocol 2.1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a highly reliable, commercially available, and relatively stable peroxy acid, making it a preferred reagent for laboratory-scale N-oxidations.[8] It offers excellent selectivity for the nitrogen atom over the methyl group under mild conditions.

Rationale: The reaction is typically performed in an inert chlorinated solvent, such as dichloromethane (DCM), which provides good solubility for both the pyridine substrate and m-CPBA. The reaction is exothermic, so the initial addition is performed at a low temperature (0 °C) to maintain control, followed by warming to room temperature to ensure complete conversion. The byproduct, 3-chlorobenzoic acid, is easily removed by a basic aqueous wash during workup.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per gram of substrate).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: Add solid m-CPBA (approx. 77% purity, 1.1–1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Quenching & Workup: Cool the mixture back to 0 °C. Quench any excess peroxide by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) and stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) to remove 3-chlorobenzoic acid, and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound N-oxide as a crystalline solid.[9]

Protocol 2.2: N-Oxidation using Peracetic Acid (in situ)

For larger-scale operations, generating peracetic acid in situ from hydrogen peroxide and glacial acetic acid is a more cost-effective approach.[2][10] However, this method requires careful temperature control due to the exothermic nature of both the peracid formation and the subsequent oxidation.

Rationale: Acetic acid serves as both a reactant and a solvent. Hydrogen peroxide (30-35% solution) is the terminal oxidant. The reaction is typically heated to drive the formation of the N-oxide. The workup involves careful neutralization of the acidic medium and extraction of the product.

Step-by-Step Protocol:

  • Preparation: To a solution of this compound (1.0 eq.) in glacial acetic acid (3-5 volumes), slowly add 35% aqueous hydrogen peroxide (1.5 eq.) at room temperature.

  • Reaction: Heat the mixture to 70-80 °C and maintain this temperature for 4-6 hours, monitoring by TLC.

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour it carefully into cold water. Decompose any unreacted hydrogen peroxide by the slow addition of a sodium bisulfite solution until a negative test on peroxide strips is achieved.

  • Neutralization & Extraction: Cool the aqueous solution in an ice bath and adjust the pH to 8-9 by the slow addition of a concentrated sodium hydroxide or sodium carbonate solution. Extract the product with dichloromethane or chloroform (3x).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product. Purification can be performed by recrystallization as described in Protocol 2.1.[7]

Data Summary: Comparison of N-Oxidation Methods
Featurem-CPBA MethodPeracetic Acid (in situ) Method
Primary Reagent m-Chloroperoxybenzoic acidHydrogen Peroxide & Acetic Acid
Typical Solvent Dichloromethane, ChloroformGlacial Acetic Acid
Temperature 0 °C to Room Temperature70-80 °C
Key Byproduct 3-Chlorobenzoic acidWater, Acetic Acid
Pros High selectivity, mild conditions, easy to perform at lab scale.[11][12]Cost-effective for large scale, readily available reagents.[2]
Cons Higher cost of reagent, requires chromatographic or careful basic wash for byproduct removal.More energetic reaction, requires careful temperature control, workup involves neutralizing a large amount of acid.[2]

Pathway II: Side-Chain Oxidation to 2-Carboxy-3,4-dimethoxypyridine

Oxidizing the C2-methyl group to a carboxylic acid is a more challenging transformation that requires a powerful oxidizing agent capable of breaking resilient C-H bonds.[13] Potassium permanganate (KMnO₄) is a classic and effective reagent for this purpose.[5][14] The reaction must be carefully controlled, as excessively harsh conditions can lead to the degradation of the electron-rich pyridine ring.

Rationale: The oxidation of an alkyl side chain on an aromatic ring is a well-established reaction.[13] The reaction is typically performed in an aqueous medium. The permanganate anion aggressively attacks the benzylic-like methyl group. The reaction is often run under neutral or slightly alkaline conditions. The workup is dominated by the need to remove the manganese dioxide (MnO₂) byproduct that is formed. The carboxylic acid product is then isolated by adjusting the pH of the solution to its isoelectric point, causing it to precipitate.

Diagram: Side-Chain Oxidation Mechanism

SideChain_Oxidation sub This compound process Oxidative Cleavage of C-H Bonds sub->process reagent KMnO₄ (aq) Heat reagent->process intermediate Manganese Dioxide (MnO₂) + Potassium Salt of Acid process->intermediate workup 1. Filter MnO₂ 2. Acidify (adjust pH) intermediate->workup product 2-Carboxy-3,4-dimethoxypyridine workup->product

Caption: Key stages in the side-chain oxidation using KMnO₄.

Protocol 3.1: Side-Chain Oxidation using Potassium Permanganate (KMnO₄)

Step-by-Step Protocol:

  • Preparation: Suspend this compound (1.0 eq.) in water (20-30 volumes).

  • Reagent Solution: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, 3.0-4.0 eq.) in water.

  • Reaction: Heat the pyridine suspension to 80-90 °C. Slowly add the KMnO₄ solution dropwise over 2-3 hours. A brown precipitate of manganese dioxide (MnO₂) will form. Maintain the temperature and stir vigorously.

  • Monitoring: The disappearance of the purple permanganate color indicates its consumption. Continue the reaction for several hours after the final addition to ensure completion (monitor by TLC of an acidified, filtered aliquot).

  • Quenching & Filtration: Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by adding a small amount of ethanol or sodium bisulfite until the purple color disappears completely. Filter the hot mixture through a pad of Celite® to remove the fine brown MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

  • Isolation: Combine the filtrate and washes. Cool the clear solution in an ice bath. Slowly and carefully acidify the solution with hydrochloric acid or sulfuric acid to the isoelectric point of the product carboxylic acid (typically pH 3-4).

  • Crystallization: The product, 2-carboxy-3,4-dimethoxypyridine, will precipitate out of the solution as a solid.

  • Final Steps: Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to obtain the final product.

Concluding Remarks for the Practicing Scientist

The oxidative chemistry of this compound presents a clear case study in reaction control. For the synthesis of the valuable N-oxide intermediate, mild peroxy acids such as m-CPBA or in situ-generated peracetic acid provide clean and high-yielding routes, with the choice primarily dictated by scale and cost considerations.[2][3][11] Conversely, accessing the C2-carboxylic acid requires overcoming a significant activation barrier, necessitating the use of a powerful oxidant like potassium permanganate under carefully managed thermal conditions to prevent ring degradation.[5][6] Mastery of these protocols enables the synthetic chemist to unlock the full potential of this versatile heterocyclic scaffold for applications in drug discovery and development.

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Application Notes & Protocols: Strategic Use of 3,4-Dimethoxy-2-methylpyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyridine Core

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional organic materials. The specific substitution pattern on this heterocycle dictates its biological activity, pharmacokinetic properties, and photophysical characteristics. 3,4-Dimethoxy-2-methylpyridine is an increasingly important building block, offering a highly electron-rich aromatic system. The dual methoxy groups and the methyl group act as powerful electron-donating substituents, significantly modulating the electronic properties of the pyridine ring.

This guide provides an in-depth exploration of the application of halogenated this compound derivatives in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will move beyond simple procedural lists to explain the causality behind experimental design, offering field-proven insights to enable researchers, scientists, and drug development professionals to leverage this versatile substrate effectively.

Core Mechanistic Considerations for an Electron-Rich Heterocycle

Palladium-catalyzed cross-coupling reactions universally proceed through a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][3] However, the unique electronic nature of the this compound core introduces specific challenges and opportunities.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can sometimes lead to catalyst inhibition or deactivation, making the selection of appropriate ligands crucial to shield the metal center and promote the desired catalytic turnover.[4][5]

  • Oxidative Addition Dynamics: The high electron density on the pyridine ring, imparted by the methoxy and methyl groups, can render the C-X (where X is a halide) bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst compared to electron-deficient pyridines. This often necessitates the use of more reactive catalyst systems, such as those employing bulky, electron-rich phosphine ligands, which promote the formation of a highly active, low-coordinate Pd(0) species.[6]

The following diagram illustrates the fundamental catalytic cycle that underpins these transformations.

Palladium Cross-Coupling Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd R¹-X (Aryl Halide) Transmetal Transmetalation Complex OxAdd->Transmetal R²-M (Coupling Partner) ReductElim Reductive Elimination Complex Transmetal->ReductElim Isomerization (often required) ReductElim->Pd0 R¹-R² (Product)

Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, particularly between aryl or vinyl groups.[3][7] It is widely used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.

Causality and Field-Proven Insights

When coupling a halogenated this compound, the primary challenge is to achieve efficient oxidative addition without catalyst inhibition.

  • Catalyst & Ligand Selection: While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) often provide superior results.[5] These ligands create a sterically hindered and electronically rich palladium center that accelerates both oxidative addition and reductive elimination.

  • The Role of the Base: The base (e.g., K₃PO₄, Cs₂CO₃) is not merely a proton scavenger. It plays a critical role in activating the boronic acid partner for the transmetalation step, forming a more nucleophilic boronate species.[7] The use of an aqueous solvent system facilitates the dissolution of the inorganic base and promotes this activation.

  • Solvent System: A biphasic or aqueous solvent system like Dioxane/Water or Toluene/Water is standard. This aids in dissolving both the organic substrates and the inorganic base, facilitating interaction at the interface where the catalyst is active.

Data Presentation: Comparative Suzuki-Miyaura Protocols

The following table summarizes typical conditions derived from protocols for analogous substituted pyridine systems, providing a starting point for optimization.

ParameterCondition ACondition BCondition C
Pd Source (mol%) Pd(PPh₃)₄ (5%)Pd(OAc)₂ (2%)PdCl₂(dppf) (3%)
Ligand (mol%) -SPhos (4%)-
Base (equiv) K₂CO₃ (2.0)K₃PO₄ (3.0)Cs₂CO₃ (2.5)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (5:1)DMF/H₂O (10:1)
Temperature 90-100 °C100-110 °C90 °C
Typical Time 12-18 h8-16 h12-24 h
Reference Analogy [8][5][9]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 5-bromo-3,4-dimethoxy-2-methylpyridine with an arylboronic acid.

  • Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 5-bromo-3,4-dimethoxy-2-methylpyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add these solids to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene and Water, 5:1 v/v) via syringe. The reaction mixture should be a suspension.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[10][11] It allows for the coupling of aryl halides with a vast array of primary and secondary amines.

Causality and Field-Proven Insights

This reaction is highly sensitive to atmospheric oxygen and moisture, and its success hinges on the precise combination of ligand and base.

  • Ligand is Key: The catalytic cycle for C-N coupling is particularly prone to off-cycle pathways. The use of highly specialized, bulky, and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, DavePhos) is non-negotiable.[12] These ligands stabilize the palladium intermediates and dramatically accelerate the rate-limiting reductive elimination step to form the C-N bond.

  • Strong, Non-Nucleophilic Base: A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, forming the active amide nucleophile.[13] Weaker bases are generally ineffective.

  • Anhydrous Conditions: The reaction must be performed under strictly anhydrous and anaerobic conditions. Oxygen can oxidize and deactivate the Pd(0) catalyst, while water will quench the strong base and hydrolyze intermediates.

Data Presentation: Comparative Buchwald-Hartwig Protocols
ParameterCondition ACondition BCondition C
Pd Source (mol%) Pd₂(dba)₃ (1-2%)Pd(OAc)₂ (2%)Pre-catalyst (2%)
Ligand (mol%) XPhos (2-4%)RuPhos (4-5%)JohnPhos (3%)
Base (equiv) NaOtBu (1.4)LiHMDS (1.5)K₃PO₄ (2.0)
Solvent Toluene1,4-DioxaneTHF
Temperature 80-110 °C80-100 °C65-80 °C
Typical Time 4-12 h6-18 h12-24 h
Reference Analogy [14][12][10]
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for coupling 5-bromo-3,4-dimethoxy-2-methylpyridine with a primary amine.

  • Glovebox Setup: All solid reagents should be handled in an inert atmosphere glovebox. Add the halogenated pyridine (1.0 equiv), the strong base (e.g., NaOtBu, 1.4 equiv), the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), and the biarylphosphine ligand (e.g., XPhos, 3.6 mol%) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition (Outside Glovebox): Seal the vial, remove it from the glovebox, and place it under a positive pressure of inert gas. Add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.2 equiv).

  • Reaction: Heat the sealed vial in a preheated oil bath or heating block to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete, cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water, then proceed with an aqueous work-up as described for the Suzuki reaction.

  • Purification: Purify the crude product via flash column chromatography. Note that the resulting amine products can sometimes streak on silica gel; using a small amount of triethylamine (0.1-1%) in the eluent can mitigate this.

Sonogashira Coupling: Assembling C(sp²)-C(sp) Bonds

The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, providing direct access to arylethynyl motifs.[15][16] This reaction is unique in its typical use of a dual-catalyst system, employing both palladium and copper.

Causality and Field-Proven Insights
  • Dual Catalytic Cycles: The reaction operates via two interconnected cycles. The palladium cycle is similar to that of other cross-couplings. The copper cycle involves the formation of a copper(I) acetylide intermediate, which is more reactive towards transmetalation with the palladium center than the terminal alkyne itself.[17]

  • Minimizing Homocoupling: A common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen and the copper catalyst.[18] To minimize this, it is imperative to rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.

  • Base and Solvent Role: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it acts as the base to deprotonate the alkyne and often serves as the solvent or a co-solvent.[19]

Data Presentation: Comparative Sonogashira Protocols
ParameterCondition ACondition B
Pd Catalyst (mol%) PdCl₂(PPh₃)₂ (2-3%)Pd(PPh₃)₄ (5%)
Cu Co-catalyst (mol%) CuI (4-5%)CuI (10%)
Base Et₃Ni-Pr₂NH
Solvent DMF or THFEt₃N
Temperature Room Temp to 50 °C60-70 °C
Typical Time 2-8 h4-12 h
Reference Analogy [20][19]
Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the coupling of 5-bromo-3,4-dimethoxy-2-methylpyridine with a terminal alkyne.

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add the halogenated pyridine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF). Stir for a few minutes to dissolve the solids. Add the amine base (e.g., Et₃N, 3.0 equiv) followed by the terminal alkyne (1.1-1.3 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). The reaction is often rapid and can be monitored by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and perform a standard aqueous work-up. Dry, concentrate, and purify the crude material by flash column chromatography.

General Experimental Workflow

The success of these sensitive catalytic reactions relies on a systematic and careful experimental setup.

Experimental_Workflow prep 1. Reagent Preparation (Weigh Substrates, Base, Catalyst) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) prep->inert solvent 3. Add Degassed Solvents & Liquid Reagents inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purify 6. Purification (Flash Chromatography) workup->purify char 7. Characterization (NMR, MS, etc.) purify->char

Caption: A standardized workflow for setting up palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a potent building block for constructing complex molecular architectures. While its electron-rich nature requires thoughtful adaptation of standard cross-coupling protocols, success is readily achievable. The key lies in selecting highly active catalyst systems, particularly those employing bulky, electron-donating phosphine ligands, and maintaining strict control over the reaction atmosphere. The protocols and insights provided herein serve as a robust foundation for researchers to confidently employ this valuable substrate in their synthetic campaigns, accelerating discovery in drug development and materials science.

References

  • Lam, P. Y., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M., & Combs, A. (2001). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 42(20), 3415-3418. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Toribio, A., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig Amination. Wikipedia. [Link]

  • van der Vlugt, J. I. (2012). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ChemCatChem, 4(7), 935-946. [Link]

  • LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Request PDF. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]

  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • PubMed. (2025). Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. [Link]

  • LibreTexts. (2024). Sonogashira Coupling. [Link]

  • RUDN University Repository. (n.d.). Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolines: Synthesis and Photophysical Properties. [Link]

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3,4-Dimethoxy-2-methylpyridine as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Leveraging 3,4-Dimethoxy-2-methylpyridine as a Strategic Precursor for the Synthesis of Advanced Heterocyclic Compounds

Abstract

Substituted pyridines are foundational scaffolds in medicinal chemistry, prized for their versatile reactivity and presence in numerous biologically active molecules.[1][2] This application note provides an in-depth guide to the strategic use of this compound as a key precursor for constructing complex heterocyclic systems. We will focus on the essential transformations that activate this precursor, enabling its incorporation into high-value molecules, with a specific emphasis on the synthesis of proton pump inhibitors (PPIs) like Pantoprazole.[3] The protocols herein are detailed to not only guide synthesis but also to provide the mechanistic rationale behind each step, ensuring a comprehensive understanding for researchers in drug discovery and process development.

Precursor Profile: Physicochemical Properties and Reactivity

This compound is a highly functionalized pyridine ring, making it an ideal starting point for multi-step synthesis.[4] Its reactivity is governed by the interplay of its substituents:

  • Nitrogen Heteroatom: The pyridine nitrogen influences the electron density of the ring, making the C-2 and C-4 positions susceptible to nucleophilic attack under certain conditions.[5][6][7]

  • Methoxy Groups (C-3, C-4): These electron-donating groups modulate the ring's overall electron density and can influence the regioselectivity of certain reactions. Their presence is a key feature in many final drug molecules, where they can impact binding affinity and pharmacokinetic properties.[8]

  • Methyl Group (C-2): This position serves as the primary reactive handle. While relatively inert on the pyridine itself, it can be readily activated for further functionalization, a process that is central to its utility as a precursor.

Table 1: Physicochemical Data for this compound and Key Derivatives

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number Melting Point (°C)
This compound C₈H₁₁NO₂ 153.18 107512-35-6 N/A
This compound-N-oxide C₈H₁₁NO₃ 169.18 72830-07-0 N/A
2-Hydroxymethyl-3,4-dimethoxypyridine C₈H₁₁NO₃ 169.18 72830-08-1 N/A

| 2-Chloromethyl-3,4-dimethoxypyridine HCl | C₈H₁₁Cl₂NO₂ | 224.08 | 72830-09-2 | 155-158 (dec.)[9][10] |

The Core Strategy: Stepwise Activation of the 2-Methyl Group

The primary value of this compound lies in the ability to transform its 2-methyl group into a reactive electrophile. This is achieved through a robust three-step sequence: N-oxidation, rearrangement/hydroxymethylation, and chlorination.

G cluster_0 Activation Pathway Start 3,4-Dimethoxy- 2-methylpyridine N_Oxide 3,4-Dimethoxy-2- methylpyridine-N-oxide Start->N_Oxide Oxidation (H₂O₂/Acid) Hydroxymethyl 2-Hydroxymethyl-3,4- dimethoxypyridine N_Oxide->Hydroxymethyl Rearrangement & Hydrolysis (Ac₂O, then NaOH) Chloromethyl 2-Chloromethyl-3,4- dimethoxypyridine HCl (Activated Intermediate) Hydroxymethyl->Chloromethyl Chlorination (SOCl₂)

Caption: Workflow for the activation of this compound.

Protocol 2.1: N-Oxidation

Mechanistic Insight: The N-oxidation step is critical. It withdraws electron density from the pyridine ring and facilitates a subsequent rearrangement reaction (akin to a Boekelheide rearrangement) that allows for the functionalization of the adjacent 2-methyl group. The reaction is typically performed using an oxidizing agent like hydrogen peroxide in an acidic medium.[9][11]

Procedure:

  • In a suitable reaction flask, dissolve this compound (1.0 eq) in glacial acetic acid.[9]

  • If required, add a catalyst such as sodium tungstate (catalytic amount).[9]

  • Warm the solution to approximately 40-45°C.

  • Slowly add hydrogen peroxide (e.g., 35-50% solution, 1.2-1.5 eq) dropwise, ensuring the temperature does not exceed 95°C.[9]

  • After the addition is complete, maintain the reaction at 90-95°C for 4-6 hours, monitoring for completion by TLC or LC-MS.[9]

  • Upon completion, cool the reaction mixture and remove the acetic acid under reduced pressure.

  • The residue can be taken up in a suitable solvent (e.g., methanol) and the pH adjusted to 7-8 to precipitate or isolate the N-oxide product.[9]

Protocol 2.2: Hydroxymethylation via Rearrangement

Mechanistic Insight: The N-oxide is reacted with acetic anhydride. This results in an O-acylation followed by a rearrangement that forms a 2-acetoxymethylpyridine intermediate. Subsequent hydrolysis with a base cleaves the acetate ester, yielding the desired 2-hydroxymethyl product.[11][12]

Procedure:

  • Heat acetic anhydride (used in excess as both reagent and solvent) to 80-90°C in a reaction flask equipped with a reflux condenser.[11][12]

  • Gradually add the this compound-N-oxide (1.0 eq) from Protocol 2.1.

  • Increase the temperature to reflux (120-140°C) and maintain for 2-4 hours.[11]

  • After the reaction is complete, cool the mixture and remove excess acetic anhydride by vacuum distillation.

  • To the oily residue, add a sodium hydroxide solution (e.g., 10-20% aqueous) and heat to 80-90°C for 3-4 hours to effect hydrolysis.[11]

  • Cool the reaction mixture and extract the product with a suitable organic solvent like dichloromethane (DCM).

  • Wash the combined organic extracts until neutral, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydroxymethyl-3,4-dimethoxypyridine.[11]

Protocol 2.3: Chlorination to the Activated Intermediate

Mechanistic Insight: The primary alcohol of the 2-hydroxymethyl group is converted into a good leaving group by reaction with thionyl chloride (SOCl₂). This forms the highly reactive 2-chloromethyl derivative, which is a potent electrophile for subsequent nucleophilic substitution reactions. The product is typically isolated as a stable hydrochloride salt.[9][11][13]

Procedure:

  • Dissolve 2-hydroxymethyl-3,4-dimethoxypyridine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution in an ice-water bath to 0-5°C.[9]

  • Slowly add thionyl chloride (1.1-1.5 eq) dropwise, maintaining the temperature below 5°C.

  • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.[9][11]

  • Evaporate the solvent and excess thionyl chloride under reduced pressure.

  • The resulting solid can be recrystallized from a solvent like ethanol to yield pure 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[9][11]

Table 2: Characterization Data for 2-Chloromethyl-3,4-dimethoxypyridine HCl

Analysis Expected Result Reference
Appearance White to off-white solid [14]
Purity (HPLC) >97% [14][15]
Melting Point 157-158 °C [9]

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.09 (s, 3H, OCH₃), 4.23 (s, 3H, OCH₃), 5.06 (s, 2H, CH₂Cl), 7.56 (d, 1H, 5-H), 8.56 (d, 1H, 6-H) |[9] |

Application in Practice: Synthesis of Benzimidazole-Based APIs

The activated intermediate, 2-chloromethyl-3,4-dimethoxypyridine HCl, is a cornerstone in the synthesis of several blockbuster drugs, most notably the proton pump inhibitors (PPIs). The following protocol outlines its use in the synthesis of Pantoprazole, a widely used PPI.[16]

G cluster_1 Pantoprazole Synthesis Pyridine 2-Chloromethyl-3,4- dimethoxypyridine HCl Sulfide Pantoprazole Sulfide (Thioether Intermediate) Pyridine->Sulfide Nucleophilic Substitution (C-S Bond Formation) Benzimidazole 5-(Difluoromethoxy)-1H- benzo[d]imidazole-2-thiol Benzimidazole->Sulfide Base (e.g., NaOH) API Pantoprazole (Final Sulfoxide API) Sulfide->API Oxidation (e.g., m-CPBA)

Caption: Synthesis of Pantoprazole from key heterocyclic precursors.

Protocol 3.1: Coupling to Form the Thioether Intermediate

Mechanistic Insight: This is a classic Sₙ2 reaction where the thiol group of the benzimidazole acts as a nucleophile, attacking the electrophilic chloromethyl carbon of the pyridine derivative. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile.

Procedure:

  • In a reaction vessel, suspend the benzimidazole thiol derivative (e.g., 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol, ~1.0 eq) in a suitable solvent like ethanol or isopropanol.

  • Add a base, such as sodium hydroxide, to form the sodium thiolate salt in situ.[17]

  • In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (1.0-1.1 eq) in water or an appropriate solvent.

  • Slowly add the pyridine solution to the benzimidazole thiolate solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 30°C) for several hours until the reaction is complete (monitored by TLC/LC-MS).[17]

  • The product, a thioether (sulfide), often precipitates from the reaction mixture upon cooling or addition of water.

  • Filter the solid, wash with water, and dry to obtain the sulfide intermediate. A yield of ~96% can be expected for analogous reactions.[17]

Protocol 3.2: Oxidation to the Final Sulfoxide API

Mechanistic Insight: The final step involves the controlled oxidation of the sulfide to a sulfoxide. This transformation is crucial for the biological activity of PPIs. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or a catalyzed hydrogen peroxide system. Care must be taken to avoid over-oxidation to the corresponding sulfone.[17][18]

Procedure:

  • Dissolve the sulfide intermediate from Protocol 3.1 in a suitable solvent, such as dichloromethane.

  • Cool the solution to 0-5°C.

  • Add a solution of an oxidizing agent like m-CPBA (1.0-1.1 eq) in the same solvent dropwise.

  • Stir the reaction at low temperature, monitoring carefully for the complete consumption of the starting material and formation of the sulfoxide product.

  • Upon completion, the reaction is quenched (e.g., with a solution of sodium thiosulfate) and washed with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

  • The organic layer is dried and concentrated. The final API is then purified by crystallization or chromatography.

Conclusion

This compound is more than a simple substituted heterocycle; it is a strategically designed precursor whose value is unlocked through a reliable and well-documented activation sequence. The transformation of its 2-methyl group into a reactive chloromethyl handle provides a robust electrophile for coupling with a wide range of nucleophilic partners. As demonstrated by its central role in the industrial synthesis of proton pump inhibitors, this precursor enables the efficient construction of complex, medicinally significant heterocyclic compounds, making it an invaluable tool for researchers in pharmaceutical development.

References

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka.
  • Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride . PrepChem.com. Available from: [Link]

  • CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.
  • CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. Google Patents.
  • 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride . zebpharma. Available from: [Link]

  • Bratulescu, G. (2018). 2-Substituted Benzimidazole Synthesis in Dry Medium Mediated by Pyridine N-oxide . REVISTA DE CHIMIE, 69(12), 3569-3572. Available from: [Link]

  • CN102942523A - Preparation method of omeprazole intermediate 2,3,5-trimethylpyridyl-N-oxide. Google Patents.
  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deu . ChemRxiv. Available from: [Link]

  • EP0484265A1 - A process for the preparation of omeprazol. Google Patents.
  • Intermediates for the preparation of omeprazole. Patent 0103553.
  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties . Molecules, 2022. PubMed Central. Available from: [Link]

  • Benzimidazole synthesis . Organic Chemistry Portal. Available from: [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review . SciSpace. Available from: [Link]

  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis . Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? . Stack Exchange. Available from: [Link]

  • CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines. Google Patents.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs . European Journal of Medicinal Chemistry, 273, 116364. Available from: [Link]

  • Nucleophilic substitution reactions in pyridine . Química Organica.org. Available from: [Link]

  • 3,4-Dimethoxy-2-methyl-1-oxo-1lambda5-pyridine . PubChem. Available from: [Link]

  • Nucleophilic substitution of a pyridine ring . ResearchGate. Available from: [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... . Pearson+. Available from: [Link]

  • SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS CONTAINING PYRIDOPY RIMIDINE . Semantic Scholar. Available from: [Link]

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[11][13]pyridine-1,3-diones . OUCI. Available from: [Link]

  • 3,4-Dimethoxy-2-pyridinemethanol | CAS#:72830-08-1 . Chemsrc. Available from: [Link]

  • This compound . PubChem. Available from: [Link]

  • Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles . ResearchGate. Available from: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis . RSC Publishing. Available from: [Link]

  • Foroutan, N., et al. (2023). Proton Pump Inhibitors (PPI) . StatPearls. NCBI Bookshelf. Available from: [Link]

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Application Note: One-Pot Synthesis of Pantoprazole Intermediate Involving a 3,4-Dimethoxy-2-methylpyridine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of a key pantoprazole sulfide intermediate. The synthesis involves the nucleophilic substitution reaction between 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a derivative of the core topic compound, and 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol. By eliminating the need for isolation and purification of the intermediate sulfide, this one-pot methodology significantly enhances process efficiency, reduces solvent waste, and shortens production timelines, aligning with the principles of green chemistry.[1] This guide is designed for researchers in medicinal chemistry and drug development, offering detailed procedural steps, mechanistic insights, and practical troubleshooting advice.

Introduction: The Strategic Importance of Pyridine Intermediates and One-Pot Synthesis

Substituted pyridines are foundational building blocks in pharmaceutical synthesis. Among them, 3,4-Dimethoxy-2-methylpyridine and its derivatives are of paramount importance as key precursors for the manufacturing of proton pump inhibitors (PPIs).[2] Pantoprazole, a leading PPI for treating acid-related gastrointestinal disorders, is synthesized by coupling a substituted benzimidazole core with a 2-chloromethyl-3,4-dimethoxypyridine moiety.[3][4]

Traditional multi-step syntheses often involve lengthy separation procedures, purification of intermediates, and significant consumption of time and resources.[5] One-pot synthesis offers a compelling alternative by conducting multiple reaction steps in a single vessel. This approach, also known as a telescoping synthesis, avoids the isolation of intermediates, leading to:

  • Enhanced Efficiency: Drastically reduces reaction and workup time.[6]

  • Improved Yields: Minimizes material loss between steps.

  • Economic & Environmental Benefits: Lowers solvent consumption, energy usage, and waste generation.[1][7]

  • Safety: Avoids handling potentially unstable or hazardous intermediates.[8]

This protocol details a robust one-pot condensation reaction to form the pantoprazole sulfide, a direct precursor to the active pharmaceutical ingredient (API).[9]

Reaction Principle and Mechanism

The synthesis proceeds via a classic bimolecular nucleophilic substitution (S_N2) reaction. The process can be conceptually divided into two stages that occur sequentially in the same pot:

  • In-situ Thiolate Anion Formation: The benzimidazole thiol (a nucleophile) is deprotonated by a strong base, typically sodium hydroxide, to form a highly reactive thiolate anion.

  • Nucleophilic Attack: The generated thiolate anion attacks the electrophilic carbon of the chloromethyl group on the pyridine ring (the derivative of this compound), displacing the chloride leaving group to form a new carbon-sulfur bond and yielding the desired thioether intermediate.[10]

The overall transformation is highly efficient and chemoselective.

Mechanistic Diagram

SN2_Mechanism Figure 1: S_N2 Mechanism for Sulfide Formation cluster_reactants Reactants cluster_products Products Nuc Benzimidazole-S⁻ (Thiolate Anion) TS Transition State [S···CH₂···Cl]⁻ Nuc->TS Nucleophilic Attack Elec Pyridine-CH₂Cl (Electrophile) Elec->TS Product Pantoprazole Sulfide (Thioether) TS->Product Bond Formation LG Cl⁻ (Leaving Group) TS->LG Bond Cleavage

Caption: Figure 1: S_N2 Mechanism for Sulfide Formation.

Detailed Experimental Protocol

This protocol describes the one-pot synthesis of the pantoprazole sulfide intermediate. Subsequent oxidation to pantoprazole can be performed in the same vessel but is described elsewhere for clarity.[9][11]

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (equiv)AmountSupplier Notes
5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiolC₈H₆F₂N₂OS216.211.049.8 gPurity >99%
2-chloromethyl-3,4-dimethoxypyridine hydrochlorideC₉H₁₃Cl₂NO₂242.111.0550.0 gKey electrophile derived from 2-methyl-3,4-dimethoxypyridine
Sodium Hydroxide (NaOH)NaOH40.002.522.5 gFlakes or pellets, >98%
Deionized WaterH₂O18.02-~800 mLFor solutions and washing
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93-~750 mLFor extraction
Equipment
  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating/cooling mantle

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram

Workflow Figure 2: One-Pot Synthesis Workflow A Step 1: Prepare Solutions - Thiol + NaOH in Water - Pyridine HCl in Water B Step 2: Condensation Reaction - Add Pyridine solution to Thiol solution - Temp: 25-35°C - Time: 3 hours A->B Charge Reactor C Step 3: Work-up (Extraction) - Extract reaction mixture with CH₂Cl₂ (x3) B->C Reaction Complete D Step 4: Combine & Wash - Combine organic layers - Wash with water C->D E Step 5: Product Solution - Organic solution of Pantoprazole Sulfide D->E F Proceed to In-situ Oxidation E->F Optional next step in same pot

Caption: Figure 2: One-Pot Synthesis Workflow.

Step-by-Step Procedure
  • Preparation of Nucleophile Solution: In the 1 L reaction flask, dissolve 22.5 g of sodium hydroxide in 527.5 mL of deionized water. Add 49.8 g of 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol. Stir the mixture at 25-35°C until all solids are completely dissolved. This step generates the sodium thiolate salt in situ.

  • Preparation of Electrophile Solution: In a separate beaker, dissolve 50.0 g of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in 250 mL of deionized water.

  • Condensation Reaction: Slowly add the pyridine hydrochloride solution to the stirred thiolate solution over a period of 30-60 minutes, maintaining the reaction temperature between 25-35°C.[12] After the addition is complete, continue stirring the reaction mixture for 3 hours at the same temperature. Monitor the reaction progress by TLC or HPLC.

  • Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous mixture with 250 mL of dichloromethane. Separate the layers and repeat the extraction of the aqueous layer two more times with 250 mL of dichloromethane each.

  • Washing: Combine the three organic extracts. Wash the combined organic layer with 100 mL of deionized water to remove any residual inorganic salts.

  • Product Solution: The resulting dichloromethane solution contains the pantoprazole sulfide intermediate.[12] At this stage, the solution can be taken directly to the next step (in-situ oxidation) or concentrated under reduced pressure to yield the crude product for analysis.[9]

Expected Results and Troubleshooting

ParameterExpected Value
Appearance The final organic solution should be a clear, pale-yellow solution. If isolated, the crude solid is off-white.
Yield The reaction typically proceeds in >95% yield based on the limiting reagent (the thiol).
Purity (by HPLC) >98% for the sulfide intermediate in the crude solution.
¹H NMR (CDCl₃, δ ppm) Key peaks expected at ~8.0-7.0 (aromatic), ~4.8 (s, 2H, -S-CH₂-), ~3.9 (s, 3H, -OCH₃), ~3.7 (s, 3H, -OCH₃).
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Poor quality of reagents.- Extend reaction time to 4-5 hours.- Ensure reagents meet purity specifications.
Low Yield - Inefficient extraction.- Incorrect stoichiometry.- Perform an additional extraction.- Carefully verify the mass and molar equivalents of all starting materials.
Formation of Impurities - Reaction temperature too high, leading to side reactions.- Impure starting materials.- Maintain strict temperature control (below 35°C).- Use high-purity starting materials as specified.[3]

Conclusion

This application note outlines an efficient and scalable one-pot synthesis of a crucial pantoprazole sulfide intermediate, starting from a key this compound derivative. By leveraging an in-situ nucleophilic substitution, this method circumvents the need for intermediate isolation, thereby improving pot economy and aligning with modern standards of process chemistry.[8] The protocol is robust, high-yielding, and serves as an excellent foundation for the subsequent oxidation step in the total synthesis of pantoprazole.

References

  • Grokipedia. (n.d.). One-pot synthesis. Grokipedia.
  • Mondal, J. (2018). One-Pot Synthesis and its Practical Application in Pharmaceutical Industry. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Saleh, N., et al. (2020). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed Central. Retrieved January 3, 2026, from [Link]

  • Pandey, S., et al. (2013). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Reddy, B. R., et al. (2017). Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate. ACS Omega. Retrieved January 3, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences. (2023). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. ijps.org.in. Retrieved January 3, 2026, from [Link]

  • Govindan, S., et al. (2004). An Improved and Single-Pot Process for the Production of Pantoprazole Substantially Free from Sulfone Impurity. Organic Process Research & Development. Retrieved January 3, 2026, from [Link]

  • Hayashi, Y. (2016). Pot economy and one-pot synthesis. Chemical Science. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). One-pot synthesis. Wikipedia. Retrieved January 3, 2026, from [Link]

  • Kumar, S. S., et al. (2006). Process for the preparation of pantoprazole sodium. Google Patents.
  • Satyanarayana, C., et al. (2008). An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts. Google Patents.
  • Kohl, B., et al. (1986). Dialkoxypyridines, process for their preparation, their use and medicines containing them. Google Patents.

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Troubleshooting & Optimization

improving the yield of 3,4-Dimethoxy-2-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in pharmaceutical synthesis, particularly for proton pump inhibitors like pantoprazole, 3,4-Dimethoxy-2-methylpyridine is a compound whose efficient synthesis is critical for drug development and manufacturing. Achieving a high yield and purity can be challenging, often hindered by competing side reactions, incomplete conversions, and purification difficulties.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of this compound. The information is presented in a direct question-and-answer format to address specific issues encountered during laboratory work.

Overview of Primary Synthetic Routes

Two principal pathways are commonly employed for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scalability, and safety considerations.

  • Route A: Methylation of 3-hydroxy-2-methyl-4-pyridone. This method involves the double methylation of a pyridone precursor using a potent methylating agent like dimethyl sulfate in the presence of a base.[1][2]

  • Route B: Methoxylation of 4-chloro-3-methoxy-2-methylpyridine. This pathway utilizes a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group is displaced by a methoxide source, typically sodium methoxide in methanol.[3]

Synthetic_Routes cluster_0 Route A: Methylation cluster_1 Route B: Methoxylation A_start 3-hydroxy-2-methyl-4-pyridone A_reagents Dimethyl Sulfate, Potassium Hydroxide A_start->A_reagents Methylation A_product This compound A_reagents->A_product B_start 4-chloro-3-methoxy-2-methylpyridine B_reagents Sodium Methoxide, Methanol B_start->B_reagents SNAr B_product This compound B_reagents->B_product

Caption: Primary synthetic pathways to this compound.

Troubleshooting Guide: Synthesis & Purification

This section addresses common problems encountered during the synthesis, offering explanations and actionable solutions.

Question: My yield is significantly lower than expected when methylating 3-hydroxy-2-methyl-4-pyridone (Route A). What are the likely causes?

Answer: Low yields in this route often stem from issues with the methylation process or workup. Consider the following factors:

  • Incomplete Methylation: The reaction requires the methylation of both the hydroxyl group and the pyridine nitrogen (which then rearranges). Inadequate amounts of dimethyl sulfate or base can lead to partially methylated intermediates. Ensure at least two equivalents of the methylating agent are used.

  • Base and Solvent: Potassium hydroxide is used to deprotonate the starting material, making it nucleophilic. The reaction is typically run in water at a controlled temperature of 10-20°C.[1] Deviating from this temperature can increase side reactions.

  • Reagent Quality: Dimethyl sulfate can hydrolyze over time. Use a fresh, high-quality reagent for optimal results.

  • Inefficient Extraction: The product is extracted from the aqueous reaction mixture using a solvent like dichloromethane.[1] Perform multiple extractions to ensure complete recovery of the product. Emulsion formation can also trap the product; if this occurs, adding brine may help break the emulsion.

Question: I'm attempting the methoxylation of 4-chloro-3-methoxy-2-methylpyridine (Route B) and facing low conversion rates. How can I optimize this step?

Answer: This is a nucleophilic aromatic substitution (SNAr) reaction, and its success is highly dependent on specific reaction conditions.

  • Sodium Methoxide Quality: The nucleophile, sodium methoxide, is hygroscopic and can degrade upon exposure to air and moisture, reducing its activity. Use a fresh, dry sample or a commercially prepared solution of known concentration (e.g., 28% in methanol).[3]

  • Anhydrous Conditions: The presence of water can consume the sodium methoxide and lead to the formation of hydroxy-pyridines as byproducts. Ensure that the methanol solvent is anhydrous and the reaction is protected from atmospheric moisture.

  • Reaction Temperature and Time: The reaction typically requires heating. One reported procedure involves refluxing for 10 hours to drive the reaction to completion.[3] Insufficient heating time will result in incomplete conversion.

  • Temperature Control During Addition: It is crucial to add the sodium methoxide solution dropwise under ice-cooling.[3] This controls the initial exothermic reaction, preventing the formation of undesired byproducts that can arise at higher temperatures.

Troubleshooting_Low_Yield start Low Yield Observed q1 Which Route? start->q1 route_a Route A (Methylation) q1->route_a route_b Route B (Methoxylation) q1->route_b cause_a1 Incomplete Methylation? route_a->cause_a1 cause_a2 Poor Reagent Quality? route_a->cause_a2 cause_a3 Inefficient Extraction? route_a->cause_a3 cause_b1 Degraded NaOMe? route_b->cause_b1 cause_b2 Wet Conditions? route_b->cause_b2 cause_b3 Insufficient Reflux Time? route_b->cause_b3 solution_a1 Check Stoichiometry. Use >2 eq. Me2SO4. cause_a1->solution_a1 solution_a2 Use fresh Dimethyl Sulfate. cause_a2->solution_a2 solution_a3 Perform multiple extractions. Use brine for emulsions. cause_a3->solution_a3 solution_b1 Use fresh, dry NaOMe or a titrated solution. cause_b1->solution_b1 solution_b2 Use anhydrous methanol. Run under N2/Ar. cause_b2->solution_b2 solution_b3 Ensure reflux for at least 10h. cause_b3->solution_b3

Caption: Decision tree for troubleshooting low yield issues.

Question: My final product is a brown oil, but I require a high-purity, colorless sample. What are the best purification strategies?

Answer: The crude product is often an oil with color impurities.[3] For achieving high purity, column chromatography is the most effective method.

  • Chromatography: Silica gel column chromatography is explicitly recommended.[3] A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with an eluent like ethyl acetate is a standard approach. Monitor the fractions by Thin Layer Chromatography (TLC) to isolate the pure product.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale. This can remove non-volatile impurities.

  • Decolorization: If the color is due to minor, highly conjugated impurities, treatment with activated carbon followed by filtration before the final purification step can be beneficial.

Experimental Protocols

Protocol 1: Synthesis from 3-hydroxy-2-methyl-4-pyridone[1]
  • To a reaction flask, add 3-hydroxy-2-methyl-4-pyridone (38 g).

  • Add water (90 g) and potassium hydroxide (35 g) and stir until all solids are dissolved.

  • Control the reaction temperature between 10-20°C using an ice bath.

  • Slowly add dimethyl sulfate (75 g) dropwise, maintaining the temperature in the specified range.

  • After the addition is complete, continue to stir the mixture at 10-20°C for 20 hours.

  • Add dichloromethane (80 g) to the reaction mixture, stir for 15 minutes, and then allow the layers to separate.

  • Collect the organic (bottom) layer. Extract the aqueous layer again with dichloromethane (20 g).

  • Combine the organic layers and concentrate under reduced pressure to yield the product as an oil (approx. 44 g).

Protocol 2: Synthesis from 4-chloro-3-methoxy-2-methylpyridine[3]
  • Dissolve 4-chloro-3-methoxy-2-methylpyridine (3.2 g) in methanol (5 ml) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Dropwise, add a solution of 28% sodium methoxide in methanol (20 ml).

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 10 hours.

  • Cool the mixture and concentrate to dryness under reduced pressure.

  • To the residue, add ice-water (10 ml) followed by chloroform (100 ml).

  • Separate the chloroform layer, wash it with water, dry it over an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent.

  • Purify the resulting residue by column chromatography on silica gel to obtain this compound as a light brown oil (approx. 2.95 g).

ParameterRoute A (Methylation)[1]Route B (Methoxylation)[3]
Starting Material 3-hydroxy-2-methyl-4-pyridone4-chloro-3-methoxy-2-methylpyridine
Key Reagents Dimethyl Sulfate, KOHSodium Methoxide
Solvent Water, DichloromethaneMethanol, Chloroform
Temperature 10-20°C0°C (addition), then Reflux
Reaction Time 20 hours10 hours
Purification Extraction & EvaporationColumn Chromatography

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when performing these syntheses?

A: The most significant hazard is associated with dimethyl sulfate used in Route A. It is extremely toxic, carcinogenic, and corrosive. Always handle it inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. Have a quenching solution, such as a concentrated ammonia solution, readily available to neutralize spills. Sodium methoxide (Route B) is corrosive and flammable; handle it with care and prevent contact with water.

Q: Can I use a different methylating agent instead of dimethyl sulfate in Route A?

A: While other methylating agents like methyl iodide could work mechanistically, dimethyl sulfate is often preferred in scaled-up procedures due to its lower cost and high reactivity. However, its extreme toxicity is a major drawback. For lab-scale synthesis, less hazardous alternatives might be considered, but reaction conditions would need to be re-optimized.

Q: How can I monitor the reaction progress effectively?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use silica gel plates and an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane). Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress. The product, being less polar than the hydroxy-precursor in Route A, will have a higher Rf value.

Q: The synthesis of pantoprazole often involves this compound N-oxide. How is this intermediate prepared?

A: The N-oxide is typically synthesized from this compound. This is an oxidation step, commonly achieved by reacting the pyridine with an oxidizing agent such as hydrogen peroxide in glacial acetic acid or with peracetic acid.[2] This N-oxide is then used in subsequent steps, such as hydroxymethylation, to build the final drug molecule.[4][5]

References

  • PrepChem. Synthesis of this compound.

  • ChemicalBook. this compound N-OXIDE synthesis.

  • ChemicalBook. this compound synthesis.

  • Google Patents. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.

  • Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

  • Google Patents. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.

Sources

Technical Support Center: Purification of 3,4-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,4-Dimethoxy-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges and questions that may arise during the purification of this important intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you can achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you might encounter during your purification workflow. Each answer provides a step-by-step approach to resolving the problem, grounded in the chemical principles at play.

Q1: My crude product is a dark brown oil after synthesis and work-up. What is the most effective first-pass purification method?

A1: It is common for crude this compound to be isolated as an oil, especially when residual solvents or impurities are present.[1] For oily products, flash column chromatography is the most robust and recommended purification technique. The silica gel stationary phase effectively separates the target compound from both more polar and less polar impurities.

The dark color suggests the presence of polymeric byproducts or other high-molecular-weight species. A preliminary charcoal treatment can be considered but chromatography is generally sufficient.

Causality: Unlike crystallization, which requires a solid, chromatography separates compounds based on their differential partitioning between a stationary phase (silica) and a mobile phase (eluent). The polarity of this compound allows it to be retained on the silica gel long enough to be separated from non-polar impurities, while a gradient of polar solvent will then elute it, leaving more polar impurities and baseline material behind.

Q2: I am observing significant peak tailing and streaking on my TLC plate and during column chromatography. What is causing this and how can I prevent it?

A2: This is a classic issue encountered when purifying basic compounds like pyridines on standard silica gel.[2]

  • Cause: The pyridine nitrogen is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to poor elution behavior, resulting in streaking or "tailing" of the spot/peak.

  • Solution: To mitigate this, you must suppress the acidic nature of the silica gel. This is achieved by adding a small amount of a volatile base to your eluent system.

    • Recommended Additive: Add 0.5-1% triethylamine (TEA) or ammonia solution to your mobile phase (e.g., Hexane/Ethyl Acetate mixture).

    • Mechanism: The triethylamine acts as a competitive base, binding to the acidic silanol sites on the silica. This effectively "masks" these sites from your pyridine compound, allowing it to elute symmetrically and resulting in sharp, well-defined bands.[2]

Q3: My compound appears to be degrading on the silica gel column, leading to low recovery. What are my options?

A3: While less common for this specific molecule under standard conditions, some pyridine derivatives can be sensitive to the prolonged acidic environment of a silica gel column.[2] If you suspect degradation (e.g., new, more polar spots appearing on TLC of collected fractions), consider these alternatives:

  • Use Deactivated (Neutral) Silica Gel: You can prepare this by pre-treating the silica gel with a base like triethylamine.[2]

  • Switch to an Alternative Stationary Phase:

    • Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds. It lacks the strong acidic character of silica. You will need to re-screen for an appropriate solvent system, as the elution order may change.

    • Reverse-Phase Chromatography: For high-purity requirements or difficult separations, reverse-phase (e.g., C18) HPLC can be used. A typical mobile phase would be a mixture of acetonitrile and water, often with a modifier like formic acid.[3]

Q4: I have purified my this compound by column chromatography, but it is still an oil. How can I induce crystallization?

A4: Obtaining a pure compound as an oil is common. If a solid form is desired for handling or characterization, you can attempt to induce crystallization.

  • High Purity is Key: Ensure the oil is of high purity (>98% by HPLC or NMR), as impurities can significantly inhibit crystallization.

  • Troubleshooting Steps:

    • Trituration: Add a non-polar solvent in which your compound is insoluble or sparingly soluble (e.g., cold hexanes, diethyl ether).[4] Vigorously scratch the inside of the flask with a glass rod. The mechanical energy and the presence of a non-solvent can force the molecules into a crystal lattice.

    • Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimum amount of a "good" solvent (e.g., ethyl acetate, dichloromethane). Slowly add a "poor" or "anti-solvent" (e.g., hexanes, petroleum ether) dropwise until the solution becomes persistently cloudy. Warm the mixture slightly until it becomes clear again, then allow it to cool very slowly.[5]

    • Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the supersaturated solution to act as a nucleation point.[4][6]

    • Slow Evaporation: Dissolve the oil in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered beaker or vial.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for this compound?

A1: The choice of technique depends on the nature of the impurities and the physical state of your crude product.

Purification TechniqueWhen to UseKey Advantages
Flash Column Chromatography For crude oils, complex mixtures with multiple components, or when impurities have very different polarities.[1][2]High resolving power, versatile, applicable to a wide range of impurities.
Recrystallization For crude solids or oils that can be induced to crystallize, especially for removing small amounts of impurities.[6][7]Excellent for achieving high purity, scalable, cost-effective.
Vacuum Distillation For liquid products where impurities are non-volatile or have significantly different boiling points.Effective for removing non-volatile residues (salts, catalysts) and some solvent impurities.
Q2: What are the likely impurities I might encounter in my crude this compound?

A2: Impurities are almost always related to the synthetic route used. Common syntheses start from precursors like 3-hydroxy-2-methyl-4-pyridone or 4-chloro-3-methoxy-2-methylpyridine.[1][8][9]

  • Unreacted Starting Materials:

    • 4-chloro-3-methoxy-2-methylpyridine[1]

    • 3-hydroxy-2-methyl-4-pyridone[9]

  • Reagents:

    • Excess methylating agents (e.g., dimethyl sulfate).[9]

    • Residual base (e.g., sodium methoxide).[10]

  • Side-Products:

    • This compound N-oxide: This can form if any oxidizing agents are present or during certain synthetic steps.[9][11]

    • Isomeric Pyridines: Depending on the regioselectivity of the reactions, other isomers may form.

    • Hydrolysis Products: If the methoxy groups are cleaved during acidic or basic workups, you may form hydroxy-pyridines.

Q3: How can I effectively assess the purity of my final product?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

Analytical MethodInformation Provided
Thin-Layer Chromatography (TLC) A quick, qualitative check for the number of components in a sample. Essential for monitoring reactions and column chromatography fractions.[2]
High-Performance Liquid Chromatography (HPLC) Provides a quantitative measure of purity (e.g., % area). Can detect non-volatile impurities. Reverse-phase HPLC is common for this type of molecule.[3][12]
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile compounds. Provides purity information and confirms the molecular weight of the main component and any volatile impurities.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR provide detailed structural confirmation. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity. Integration of peaks can also be used for quantitative analysis.[9][13]
Q4: What are the recommended storage conditions for purified this compound?

A4: While generally stable under normal laboratory conditions, proper storage is crucial to maintain purity over time.

  • Container: Store in a tightly sealed, amber glass vial or bottle to protect from light and air.

  • Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent slow oxidation.

  • Temperature: Store in a cool, dry, and well-ventilated place. Refrigeration (+4°C) is often suitable.[14]

  • Incompatibilities: Keep away from strong oxidizing agents.[15]

Experimental Protocols & Workflows

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for purifying oily, crude this compound.

1. Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass chromatography column, collection tubes, TLC plates

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of crude material in dichloromethane.

    • Spot on a TLC plate and develop in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

    • The ideal eluent system should give your product an Rf value of ~0.3 .[2]

    • Add 0.5-1% TEA to the chosen eluent system to prevent tailing.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar eluent (e.g., 9:1 Hexane:EtOAc + 1% TEA).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[2]

  • Sample Loading:

    • Dissolve the crude oil in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude oil onto a small amount of silica gel ("dry loading"), which often gives better resolution.

    • Carefully apply the sample to the top of the packed silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase. A gradient elution (gradually increasing the percentage of ethyl acetate) can be effective for separating impurities with a wide range of polarities.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Diagram: General Purification Workflow

G cluster_start cluster_analysis cluster_decision cluster_purification cluster_end crude Crude Product (Oil or Solid) tlc TLC / HPLC Analysis crude->tlc decision Purity Acceptable? tlc->decision column Column Chromatography decision->column No (Oil / Complex) recryst Recrystallization decision->recryst No (Solid) distill Distillation decision->distill No (Liquid) pure Pure Product (>98%) decision->pure Yes reanalyze Re-analyze Purity column->reanalyze recryst->reanalyze distill->reanalyze reanalyze->decision

Caption: A general workflow for the purification of this compound.

Diagram: Troubleshooting Purification Issues

G cluster_problems cluster_solutions start Problem Encountered tailing Tailing/Streaking on Silica TLC? start->tailing degradation Degradation on Silica Column? start->degradation oiling_out Product Oiling Out during Recrystallization? start->oiling_out add_tea Add 0.5-1% Triethylamine to Eluent tailing->add_tea use_alumina Switch to Neutral Alumina or Deactivated Silica degradation->use_alumina change_solvent Change Solvent System (e.g., Solvent/Anti-solvent) oiling_out->change_solvent scratch_seed Scratch Flask or Add Seed Crystal oiling_out->scratch_seed

Caption: Logical relationships between common purification problems and their solutions.

References
  • Synthesis of this compound. PrepChem.com. [Link]

  • Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
  • CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
  • 3,4-Dimethoxy-2-pyridinemethanol | CAS#:72830-08-1. Chemsrc. [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. [Link]

  • This compound. PubChem. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. Professor Dave Explains via YouTube. [Link]

  • CAS 72830-09-2 2-Chloromethyl-3,4-dimethoxypyridinium chloride Impurity. Anant Pharmaceuticals Pvt. Ltd. [Link]

  • Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. Patsnap Eureka. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. OPUS. [Link]

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

Sources

Technical Support Center: Synthesis of 3,4-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dimethoxy-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. Our focus is on providing practical, experience-driven insights to enhance the success of your experiments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors like pantoprazole.[1][2][3] The synthetic routes to this compound, while established, are not without their challenges. Common issues include low yields, the formation of persistent impurities, and unexpected side reactions that can complicate purification and impact the quality of the final product. This guide will address these issues in a practical question-and-answer format, supplemented with detailed troubleshooting protocols and visual aids to clarify complex reaction pathways.

Frequently Asked Questions (FAQs)

Low Yield & Purity Issues

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common contributing factors?

A1: Low yields can often be traced back to several key stages in the synthesis. The most common culprits are incomplete reactions, degradation of intermediates, and losses during workup and purification. Specifically, for a multi-step synthesis starting from 3-hydroxy-2-methyl-4-pyrone, you should investigate the following:

  • Inefficient Methylation: The initial methylation step to form the dimethoxy pyridine precursor is critical. Incomplete methylation will result in a mixture of mono- and di-methylated products, making purification difficult and lowering the yield of the desired product.

  • Suboptimal N-Oxidation: The N-oxidation of the pyridine ring is a sensitive step. The use of inappropriate oxidizing agents or reaction conditions can lead to incomplete conversion or degradation of the starting material.[4] Hydrogen peroxide is a common oxidant, but its decomposition can be accelerated, especially in the presence of impurities or at elevated temperatures, leading to poor conversion.[4]

  • Poorly Controlled Rearrangement: In syntheses involving the rearrangement of a pyridine N-oxide (e.g., to introduce a functional group at the 2-position), the reaction conditions must be carefully controlled to avoid the formation of multiple products.

  • Demethylation: The methoxy groups on the pyridine ring can be susceptible to cleavage under acidic or high-temperature conditions, leading to the formation of hydroxy-pyridine impurities.[5][6][7][8]

Q2: I'm observing several unexpected spots on my TLC analysis after the N-oxidation step. What are these likely side products?

A2: The N-oxidation of substituted pyridines, while a common transformation, can be accompanied by the formation of several byproducts. If you are using an oxidizing agent like hydrogen peroxide in acetic acid, you might be observing:

  • Unreacted Starting Material: This is the most common "impurity" and indicates an incomplete reaction.

  • Ring-Opened Products: Under harsh oxidizing conditions, the pyridine ring can be susceptible to oxidative cleavage.

  • Over-oxidation Products: While less common for the pyridine nitrogen, other functional groups in the molecule could be susceptible to oxidation.

  • Products of N-Oxide Rearrangement: Pyridine N-oxides can be unstable at higher temperatures and may undergo rearrangements.[9]

To troubleshoot, consider optimizing the reaction time, temperature, and the equivalents of the oxidizing agent. Using a milder, more controlled oxidizing agent could also be beneficial.

Q3: My final product is contaminated with a compound that is difficult to separate by column chromatography. How can I identify and address this?

A3: A common and challenging impurity in the synthesis of this compound is the corresponding demethylated product, 3-hydroxy-4-methoxy-2-methylpyridine or 4-hydroxy-3-methoxy-2-methylpyridine. This can occur if the reaction mixture is exposed to acidic conditions, particularly at elevated temperatures.[7][10]

  • Identification: This impurity can often be identified by LC-MS, as it will have a molecular weight that is 14 units less than the desired product. 1H NMR spectroscopy can also be informative, as the hydroxyl proton will be visible, and the chemical shifts of the aromatic protons will be altered.

  • Prevention: To avoid demethylation, carefully neutralize any acidic reagents used in the preceding steps before heating the reaction mixture. If purification requires an acidic workup, perform it at low temperatures. In some cases, using a different synthetic route that avoids harsh acidic conditions may be necessary.

Troubleshooting Specific Reaction Steps

Q4: The methylation of my 3-hydroxy-2-methyl-4-pyrone precursor is not going to completion and I see a mixture of products. How can I improve this step?

A4: Incomplete or non-selective methylation is a frequent issue. To drive the reaction to completion and improve selectivity for the desired dimethoxy product, consider the following:

  • Choice of Base and Methylating Agent: A strong base is required to deprotonate the hydroxyl group. Ensure the base is sufficiently strong and used in a slight excess. The choice of methylating agent (e.g., dimethyl sulfate, methyl iodide) can also influence the reaction rate and selectivity.

  • Reaction Conditions: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of completion.

  • Solvent: The solvent can play a significant role in the solubility of the reactants and the reaction rate. Anhydrous conditions are often necessary to prevent hydrolysis of the methylating agent.

Q5: I am struggling with the N-oxidation of the 2,3-lutidine derivative. The reaction is sluggish and gives a low yield of the N-oxide. What can I do?

A5: A sluggish N-oxidation reaction can be due to several factors:

  • Purity of the Starting Material: Impurities in the lutidine starting material can inhibit the reaction. Ensure your starting material is of high purity.

  • Oxidizing Agent: While hydrogen peroxide is common, its reactivity can be highly dependent on the solvent and temperature. Peroxy acids, such as m-CPBA, are often more reactive and can lead to higher conversions.

  • Catalyst: In some cases, a catalyst can accelerate the N-oxidation. For example, tungstate salts have been used to catalyze N-oxidations with hydrogen peroxide.[1]

  • Phase Separation: For higher order alkylpyridines like lutidines, phase separation between the aqueous oxidant and the organic substrate can limit the reaction rate.[4] Vigorous stirring or the use of a co-solvent can help to mitigate this issue.

Visualizing the Synthesis and Troubleshooting

To better understand the synthetic pathway and the points where side reactions can occur, the following diagrams are provided.

Main Synthetic Pathway and Potential Side Reactions

Synthesis_of_3_4_Dimethoxy_2_methylpyridine cluster_0 Step 1: Methylation cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Rearrangement & Chlorination cluster_side_reactions Common Side Reactions 3_hydroxy_2_methyl_4_pyrone 3-hydroxy-2-methyl-4-pyrone 3_4_dimethoxy_2_picoline 3,4-dimethoxy-2-picoline 3_hydroxy_2_methyl_4_pyrone->3_4_dimethoxy_2_picoline Methylating Agent, Base 3_4_dimethoxy_2_methylpyridine_N_oxide This compound N-oxide 3_4_dimethoxy_2_picoline->3_4_dimethoxy_2_methylpyridine_N_oxide H2O2, Acetic Acid Incomplete_Methylation Incomplete Methylation 3_4_dimethoxy_2_picoline->Incomplete_Methylation 2_chloromethyl_3_4_dimethoxypyridine 2-chloromethyl-3,4-dimethoxypyridine 3_4_dimethoxy_2_methylpyridine_N_oxide->2_chloromethyl_3_4_dimethoxypyridine Rearrangement Ring_Degradation Ring Degradation 3_4_dimethoxy_2_methylpyridine_N_oxide->Ring_Degradation Demethylation Demethylation 2_chloromethyl_3_4_dimethoxypyridine->Demethylation

Caption: Synthetic pathway and common side reactions.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Purity Check purity of starting materials and intermediates Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Optimize_Conditions Optimize reaction time, temperature, and reagent stoichiometry Incomplete_Reaction->Optimize_Conditions Yes Degradation Degradation Observed? Incomplete_Reaction->Degradation No Final_Product Improved Yield Optimize_Conditions->Final_Product Milder_Conditions Use milder reagents or lower temperature Degradation->Milder_Conditions Yes Purification_Loss Significant Loss During Purification? Degradation->Purification_Loss No Milder_Conditions->Final_Product Optimize_Purification Optimize purification method (e.g., recrystallization, chromatography) Purification_Loss->Optimize_Purification Yes Purification_Loss->Final_Product No Optimize_Purification->Final_Product

Caption: Troubleshooting decision tree for low yield.

Detailed Troubleshooting Guides

Guide 1: Mitigating Demethylation of Methoxy Pyridines

Demethylation is a common side reaction, particularly when acidic conditions are employed, or the reaction is heated for extended periods.[5][6][7][8]

Symptoms:

  • Appearance of a more polar spot on TLC.

  • Mass spectrometry data showing a mass loss of 14 amu (CH2).

  • A broad singlet in the 1H NMR spectrum corresponding to a hydroxyl proton.

Preventative Measures:

StrategyDetailed Protocol
pH Control After any step involving acid, carefully neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) to a pH of 7-8 before proceeding to any heating or concentration steps.
Temperature Management Avoid excessive heating. If a reaction requires high temperatures, conduct preliminary experiments to determine the minimum temperature and time required for completion.
Choice of Reagents When possible, select reagents that do not require strongly acidic conditions. For example, some modern demethylation procedures are highly selective, but classical methods using strong acids are not.[5][7]
Inert Atmosphere While not always directly preventing demethylation, running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to degradation and subsequent demethylation.
Guide 2: Enhancing the Selectivity of N-Oxidation

The goal of N-oxidation is to selectively oxidize the pyridine nitrogen without affecting other functional groups or the structural integrity of the molecule.

Symptoms of Poor Selectivity:

  • A complex mixture of products observed by TLC or LC-MS.

  • Low isolated yield of the desired N-oxide.

  • Color changes in the reaction mixture (e.g., darkening) that may indicate decomposition.

Optimization Protocol:

  • Reagent Selection:

    • Hydrogen Peroxide: Cost-effective, but can be non-selective at high temperatures. Use in acetic acid at moderate temperatures (40-70°C).

    • m-CPBA (meta-Chloroperoxybenzoic acid): More reactive and often more selective than H2O2. Can be used at lower temperatures.

    • Oxone®: A versatile and effective oxidizing agent.

  • Temperature Control:

    • Start the reaction at a lower temperature (e.g., 0-10°C) and slowly warm to the desired temperature. This allows for better control over the exothermic reaction.

  • Stoichiometry:

    • Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents). A large excess can lead to over-oxidation and side reactions.

  • Monitoring:

    • Closely monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent product degradation.

References

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[2][11]pyridine-1,3-diones. (2016). ResearchGate. [Link]

  • CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
  • CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
  • CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). SciSpace. [Link]

  • Chemoselective Demethylation of Methoxypyridine. Semantic Scholar. [Link]

  • Redox behavior of NHPI/2,6-lutidine catalyst and oxidation... ResearchGate. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Convenient Procedure for the α-Methylation of Simple Pyridines. ResearchGate. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Semantic Scholar. [Link]

  • Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Semantic Scholar. [Link]

  • Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • EFFICIENT AND SELECTIVE DEMETHYLATION OF HETEROARYL METHYL ETHERS IN THE PRESENCE OF ARYL METHYL. Semantic Scholar. [Link]

  • Toward an Inherently Safer Alternative for Operating N- oxidation of Alkylpyridines: Effect of N -oxide on Lutidine – Water Phase Separation. ResearchGate. [Link]

  • Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc. [Link]

  • This compound. PubChem. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide. Purdue University Graduate School - Figshare. [Link]

  • Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. PubMed. [Link]

  • US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • Demethylation. Wikipedia. [Link]

  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science (RSC Publishing). [Link]

  • N-oxidation of drugs associated with idiosyncratic drug reactions. PubMed. [Link]

  • Advances on the biosynthesis of pyridine rings. PubMed Central - NIH. [Link]

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka. [Link]

  • Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. [Link]

  • 3,4-Dimethoxy-2-pyridinemethanol. Chemsrc. [Link]

Sources

Technical Support Center: 3,4-Dimethoxy-2-methylpyridine N-oxidation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for the N-oxidation of 3,4-dimethoxy-2-methylpyridine, a crucial intermediate in pharmaceutical synthesis, notably for proton pump inhibitors like Pantoprazole.[1] The following content is structured to address common issues encountered during this synthesis, providing explanations for the underlying chemistry and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes?

Several factors can lead to incomplete or failed reactions. The most common culprits are the quality of the oxidizing agent, insufficient equivalents of the oxidant, or suboptimal reaction temperature.

  • Oxidant Quality: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly.[2][3] Commercially available m-CPBA is often sold at a purity of <77% for safety reasons, with the remainder being m-chlorobenzoic acid and water.[2][3] It is crucial to use a fresh bottle or titrate an older batch to determine the active oxidant concentration.

  • Stoichiometry: For a successful N-oxidation, it is generally recommended to use a slight excess of the oxidizing agent, typically 1.1 to 1.5 equivalents. This ensures that the reaction goes to completion, even with minor degradation of the oxidant.

  • Temperature: While many N-oxidations with m-CPBA proceed well at room temperature, some reactions may require gentle heating to initiate or go to completion. Conversely, if the reaction is too exothermic, cooling may be necessary to prevent side reactions. A typical starting point is to run the reaction at 0°C and allow it to slowly warm to room temperature.

Q2: I am observing the formation of multiple byproducts in my reaction mixture. What could be the side reactions?

Byproduct formation is a common issue, often stemming from the high reactivity of the oxidizing agent or the inherent reactivity of the pyridine ring.

  • Over-oxidation: While the pyridine nitrogen is generally the most nucleophilic site, other positions on the ring or the substituent groups can be susceptible to oxidation, especially with a large excess of the oxidant or at elevated temperatures.

  • Ring Opening or Rearrangement: Pyridine N-oxides can undergo rearrangements, particularly in the presence of acid anhydrides, which might be formed in situ if using a carboxylic acid with an activating agent.[4]

  • Reaction with Solvent: Certain solvents can react with strong oxidizing agents. For instance, using an alcohol as a solvent could lead to its oxidation. Dichloromethane (DCM) or chloroform are generally good choices for m-CPBA oxidations.

Q3: The work-up of my m-CPBA reaction is difficult, and I am struggling to remove the m-chlorobenzoic acid byproduct. What is the best procedure?

The removal of m-chlorobenzoic acid is a frequent challenge. An effective work-up is critical for obtaining a pure product.

  • Quenching Excess Oxidant: After the reaction is complete, cool the mixture to 0°C and quench any remaining m-CPBA by adding a reducing agent like a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) until a peroxide test strip indicates a negative result.[5]

  • Aqueous Base Wash: The key to removing m-chlorobenzoic acid is to deprotonate it, making it water-soluble. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[5][6] Repeat this wash several times.

  • Brine Wash and Drying: After the base wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water. Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Q4: My final product is an oil, but the literature reports it as a solid. How can I induce crystallization?

The product, this compound N-oxide, is reported to be a crystalline solid.[7] If you obtain an oil, it may be due to impurities or residual solvent.

  • High-Vacuum Drying: Ensure all solvent has been removed by placing the oily product under a high vacuum for an extended period.

  • Trituration: Add a non-polar solvent in which the product is insoluble, such as petroleum ether or diethyl ether.[7] Stir or sonicate the mixture. This can help to wash away soluble impurities and induce the crystallization of the desired product.

  • Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system. You may need to screen several solvents to find the optimal one.

Troubleshooting Guide

This section provides a more detailed, scenario-based approach to troubleshooting common experimental issues.

Observed Problem Potential Cause(s) Recommended Solution(s)
TLC shows only starting material 1. Inactive oxidizing agent (e.g., old m-CPBA). 2. Insufficient reaction temperature. 3. Incorrect stoichiometry (too little oxidant).1. Use a fresh bottle of m-CPBA or another suitable oxidant like hydrogen peroxide in acetic acid. 2. Gently warm the reaction mixture (e.g., to 40°C) and monitor by TLC. 3. Use 1.1-1.5 equivalents of the oxidant.
Multiple spots on TLC, difficult to characterize 1. Over-oxidation from excess oxidant or high temperature. 2. The starting material or product is degrading under the reaction conditions.1. Reduce the amount of oxidant to 1.1 equivalents and run the reaction at a lower temperature (e.g., 0°C to room temperature). 2. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Product is contaminated with m-chlorobenzoic acid after work-up 1. Incomplete removal during the aqueous base wash. 2. Insufficient amount of base used.1. Perform multiple washes with saturated NaHCO₃ solution.[6] 2. If the product is not base-sensitive, a dilute NaOH wash can be more effective. 3. The byproduct can often be removed during column chromatography as it is very polar.[6]
Low isolated yield after purification 1. Product is water-soluble and lost during the aqueous work-up. 2. Product co-elutes with impurities during chromatography.1. Back-extract the aqueous layers with a more polar organic solvent like ethyl acetate or DCM. 2. Optimize the solvent system for column chromatography to achieve better separation.

Experimental Protocols

Protocol A: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This is a widely used and generally reliable method for N-oxidation.[8][9]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.2 eq., ~77% purity) in DCM. Add this solution dropwise to the cooled pyridine solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0°C and add a 10% aqueous solution of Na₂SO₃ to quench excess peroxide.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2-3 times).

    • Wash with a saturated aqueous solution of NaCl (brine).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by crystallization from a suitable solvent (e.g., toluene/petroleum ether) or by column chromatography on silica gel.[7]

Protocol B: Oxidation with Hydrogen Peroxide/Acetic Acid

This is a more cost-effective but sometimes slower alternative to m-CPBA.[10]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in glacial acetic acid.

  • Addition of Oxidant: Add 30% aqueous hydrogen peroxide (H₂O₂) (1.5 - 2.0 eq.) dropwise to the solution.

  • Reaction Monitoring: Heat the reaction mixture to 60-70°C and stir for several hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acetic acid by adding a saturated aqueous solution of NaHCO₃ or by slowly adding solid NaHCO₃ until effervescence ceases.

    • Extract the aqueous layer multiple times with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify as described in Protocol A.

Visualizations

Reaction Pathway and Troubleshooting Logic

N_Oxidation_Troubleshooting Troubleshooting Flow for this compound N-oxidation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting cluster_workup Work-up & Purification Start Start with this compound ChooseOxidant Choose Oxidant (m-CPBA or H2O2/AcOH) Start->ChooseOxidant Reaction Perform N-oxidation ChooseOxidant->Reaction Monitor Monitor by TLC Reaction->Monitor Decision Reaction Complete? Monitor->Decision NoConv Problem: No/Low Conversion Decision->NoConv No SideRxs Problem: Side Products Decision->SideRxs Yes, but messy Workup Aqueous Work-up Decision->Workup Yes SolveNoConv Solution: - Check oxidant activity - Increase temperature - Adjust stoichiometry NoConv->SolveNoConv SolveSideRxs Solution: - Lower temperature - Reduce oxidant eq. - Check solvent SideRxs->SolveSideRxs SolveNoConv->Reaction Re-attempt SolveSideRxs->Reaction Re-attempt Purify Purification (Crystallization/Chromatography) Workup->Purify FinalProduct Pure N-Oxide Purify->FinalProduct mCPBA_Mechanism Concerted Mechanism of Pyridine N-oxidation with m-CPBA cluster_reactants cluster_products Pyridine Pyridine Derivative (Substrate) TS Transition State ('Butterfly Mechanism') Pyridine->TS Nucleophilic attack by Nitrogen mCPBA m-CPBA (Oxidant) mCPBA->TS N_Oxide Pyridine N-Oxide TS->N_Oxide Acid m-Chlorobenzoic Acid (Byproduct) TS->Acid

Caption: The concerted 'butterfly' mechanism for N-oxidation.

References

  • University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. Available from: [Link]

  • Organic Syntheses. Pyridine-N-oxide. Org. Synth. 1953, 33, 79. Available from: [Link]

  • PrepChem.com. Synthesis of 3,4-dimethoxy-2-methyl-pyridine 1-oxide. Available from: [Link]

  • Wang, Z. et al. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. ACS Catalysis. Available from: [Link]

  • Google Patents. CN102304083A - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Gajeles, G. et al. (2020). Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. RSC Advances. Available from: [Link]

  • Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
  • Google Patents. CN102827137A - Method for preparing 4-(3-methoxy propoxy)-2,3-dimethyl pyridine-N-oxide.
  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • ChemTube3D. Pyridine N-Oxide-structure. Available from: [Link]

  • Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Available from: [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. Available from: [Link]

  • ResearchGate. N-oxidation of pyridines by hydrogen peroxide in the presence of TS1. Available from: [Link]

  • Wikipedia. Pyridine-N-oxide. Available from: [Link]

  • Google Patents. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • PrepChem.com. Synthesis of 2,3,5-trimethyl-4-methoxy-pyridine-N-oxide. Available from: [Link]

  • Chemistry – A European Journal. Common methods for oxidizing pyridines/quinolines and reducing N-oxides. Available from: [Link]

  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available from: [Link]

  • UCLA Chemistry and Biochemistry. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Available from: [Link]

  • Reddit. How to dry pyridine N-oxide obtained commerically. r/Chempros. Available from: [Link]

  • PubMed Central (PMC). Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Available from: [Link]

  • ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement. Available from: [Link]

  • ResearchGate. Synthesis of 2,3-dimethyl-4-(2,2,2,-trifluoroethoxy) pyridine N-oxide (2). Available from: [Link]

  • Common Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). Available from: [Link]

  • ResearchGate. I am having problems in removing m-cpba and its corresponding acid?. Available from: [Link]

  • Wikipedia. meta-Chloroperoxybenzoic acid. Available from: [Link]

  • ResearchGate. Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes. Available from: [Link]

  • ResearchGate. Recent Trends in the Chemistry of Pyridine N-Oxides. Available from: [Link]

  • PubMed Central (PMC). Catalytic Enantioselective Pyridine N-Oxidation. Available from: [Link]

  • The Royal Society of Chemistry. Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4- (dimethylamino)pyridine-N-oxides. Available from: [Link]

  • YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Available from: [Link]

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). Available from: [Link]

  • Organic Chemistry Portal. Pyridine N-oxide derivatives. Available from: [Link]

  • ACS Publications - The Journal of Organic Chemistry. A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. Available from: [Link]

  • RSC Publishing. Recyclable anhydride catalyst for H 2 O 2 oxidation: N-oxidation of pyridine derivatives. Available from: [Link]

Sources

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Troubleshooting and Guidance for Challenges in the Synthesis of Substituted Pyridines

Welcome to our dedicated technical support center. The pyridine motif is a cornerstone of modern pharmaceuticals, agrochemicals, and materials science.[1][2] However, its unique electronic properties frequently present significant synthetic challenges.[3][4] This guide is designed to be a practical resource, offering field-proven insights and solutions to common issues encountered during the synthesis and functionalization of substituted pyridines. We have structured this guide in a question-and-answer format to directly address the specific, real-world problems you face in the lab.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses fundamental questions about the reactivity and inherent difficulties associated with the pyridine ring.

Q1: Why is my pyridine substrate unreactive in electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts alkylation?

Answer: This is a classic and expected challenge. The pyridine ring is "electron-deficient" due to the presence of the electronegative nitrogen atom, which withdraws electron density from the ring.[4] This deactivation makes it a poor nucleophile, significantly hindering reactions with electrophiles.

Furthermore, the lone pair of electrons on the nitrogen atom acts as a Lewis base and will preferentially coordinate with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[4][5] This coordination forms a pyridinium salt, which further deactivates the ring to an even greater extent, effectively shutting down electrophilic substitution.

Expert Tip: To achieve substitution that would typically be accomplished via EAS, consider alternative strategies:

  • Activate the Ring: Convert the pyridine to a pyridine-N-oxide . The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position.[6] The N-oxide functionality can be subsequently removed.

  • Change the Polarity: Employ nucleophilic aromatic substitution (SNAr) on halopyridines or use organometallic reagents on the native pyridine ring.

Q2: I'm attempting a nucleophilic substitution on a halopyridine. Why do I get a mixture of C2 and C4 products, and how can I control the regioselectivity?

Answer: Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions. This is because the reaction proceeds through a negatively charged Meisenheimer intermediate. When the nucleophile attacks at the C2 or C4 position, the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[6] Attack at the C3 position does not allow for this stabilization.

Several factors influence the C2 vs. C4 product distribution:[6][7]

  • Steric Hindrance: Bulky nucleophiles or the presence of substituents near the C2 position will favor attack at the more sterically accessible C4 position.

  • Electronic Effects: The electronic nature of other substituents on the ring can subtly influence the relative electron deficiency at the C2 and C4 positions.

  • Leaving Group: The nature of the halide can influence the reaction rate and, in some cases, the regioselectivity.

Troubleshooting Strategies for Regiocontrol:

  • Steric Control: To favor C4 substitution, use a bulkier nucleophile if your substrate allows. To favor C2, ensure the C4 position is sterically unhindered.

  • Solvent Effects: Experiment with a range of solvents with varying polarities and hydrogen-bonding capabilities, as this can influence the transition state energies for attack at each position.

Q3: How can I achieve substitution at the C3 position of pyridine?

Answer: The C3 position is the most difficult to functionalize directly due to the electronic nature of the pyridine ring. Direct nucleophilic attack is disfavored, and as discussed, direct electrophilic attack is challenging.[8][9] However, several advanced strategies have been developed:

  • Directed Ortho Metalation (DoM): If you have a directing group at C2 or C4, you can use a strong base (like an organolithium reagent) to deprotonate the C3 position, followed by quenching with an electrophile.

  • Halogen-Metal Exchange: Starting with a 3-halopyridine, you can perform a halogen-metal exchange (e.g., with n-BuLi) to generate a 3-pyridyl organometallic species, which can then react with various electrophiles.

  • N-Oxide Chemistry: While pyridine-N-oxide primarily directs electrophiles to C4, it can be used to achieve C3 functionalization through more complex, multi-step sequences.

  • C-H Functionalization: Modern transition-metal-catalyzed C-H activation reactions are emerging as a powerful tool for accessing distal positions like C3, though these often require specific directing groups or catalyst systems.[9]

Part 2: Troubleshooting Guides for Specific Synthetic Methods

This section provides detailed troubleshooting for common, named reactions used to construct or functionalize the pyridine ring.

Guide 1: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for creating dihydropyridines, which are then oxidized to pyridines.[1][10]

Problem: Low yield of the final pyridine product.

This is a frequent issue that can arise from two main stages: the initial condensation to form the dihydropyridine (DHP) or the final oxidation step.[10][11]

Troubleshooting the Dihydropyridine Formation
Possible Cause Explanation & Causality Recommended Solution
Side Reactions At least five different mechanistic pathways have been proposed for the Hantzsch reaction.[10] Varying conditions can favor pathways leading to unexpected byproducts or decomposition. Self-condensation of the β-ketoester is a common side reaction.Carefully control the stoichiometry of your reactants. Consider a stepwise addition of reagents to minimize self-condensation. Optimize the reaction temperature; sometimes a lower temperature for a longer time is beneficial.[11]
Inefficient Conditions The classical one-pot method often suffers from harsh conditions and long reaction times, leading to degradation.[10]Consider using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation.[10][11] Microwave-assisted synthesis can also dramatically improve yields and reduce reaction times to minutes.[11]
Poor Reactant Purity Impurities in the aldehyde or β-ketoester can inhibit the reaction or lead to side products.Purify starting materials before use (e.g., distill the aldehyde, recrystallize the β-ketoester).
Troubleshooting the Aromatization (Oxidation) Step
Possible Cause Explanation & Causality Recommended Solution
Harsh Oxidizing Agent Classical oxidants like nitric acid (HNO₃), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) can be too harsh, leading to degradation of sensitive functional groups and difficult workups.[10][11]Use a milder, more selective oxidizing agent. Iodine in refluxing methanol is a very effective and mild option.[12] Other alternatives include ferric chloride or manganese dioxide.[10]
Incomplete Oxidation The reaction may not be going to completion, leaving unreacted dihydropyridine.Monitor the reaction closely by Thin Layer Chromatography (TLC). If the reaction stalls, a gentle increase in temperature or the addition of more oxidizing agent may be necessary.
Workflow: Microwave-Assisted Hantzsch Synthesis

Below is a DOT script for a generalized workflow that can significantly improve yields.

Hantzsch_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Irradiation cluster_workup 3. Isolation & Oxidation reagents Combine Aldehyde, 2 eq. β-Ketoester, Ammonium Acetate solvent Add Solvent (e.g., Ethanol) reagents->solvent vessel Place in Microwave -Safe Vessel solvent->vessel irradiate Irradiate at set temp (e.g., 120°C, 2-10 min) vessel->irradiate monitor Monitor by TLC irradiate->monitor cool Cool to RT monitor->cool isolate_dhp Isolate DHP (Filtration or Evaporation) cool->isolate_dhp oxidize Oxidize DHP (e.g., I₂ in MeOH) isolate_dhp->oxidize purify Purify Pyridine (Chromatography or Recrystallization) oxidize->purify

Caption: Microwave-assisted Hantzsch synthesis workflow.

Guide 2: Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for producing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[13][14]

Problem: Low yield or no formation of the desired pyridine product.

This issue often traces back to the quality of the starting materials or suboptimal reaction conditions.[13]

Possible Cause Explanation & Causality Recommended Solution
Impure Starting Materials The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound (e.g., chalcone) is critical. Impurities can lead to a cascade of side reactions.[13]It is highly recommended to purify these materials before use. Recrystallize the pyridinium salt and the chalcone from a suitable solvent (e.g., ethanol).
Suboptimal Temperature The reaction temperature is a delicate balance. Too low, and the reaction is too slow; too high, and decomposition or self-condensation of the α,β-unsaturated carbonyl can occur.[13]The typical temperature range is 120-140°C.[13] Screen a range of temperatures (e.g., 100°C, 120°C, 140°C) to find the optimal point for your specific substrates.
Incorrect Reaction Time Prolonged reaction times can lead to the decomposition of the desired product.Monitor the reaction diligently by TLC to determine the point of maximum product formation before significant decomposition begins. Typical times are 2-4 hours.[13]
Inefficient Nitrogen Source Ammonium acetate serves as the nitrogen source for the pyridine ring.[13] An insufficient amount or poor quality can limit the yield.Use a large excess of high-purity ammonium acetate (typically 10 equivalents or more).[13]
Experimental Protocol: Typical Kröhnke Pyridine Synthesis
  • Reactant Mixture: To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).[13]

  • Reaction: Heat the reaction mixture at reflux (around 120°C) for 2-4 hours, monitoring the progress by TLC.[13]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the precipitated solid product by filtration.

  • Purification: Wash the solid with water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol).[13]

Guide 3: Minisci Radical Alkylation

The Minisci reaction is a powerful method for C-H functionalization of electron-deficient heterocycles, but it often suffers from a lack of regioselectivity.[15]

Problem: My Minisci reaction produces a mixture of C2 and C4-alkylated products with poor selectivity.

This is the most common challenge in Minisci chemistry on unsubstituted or symmetrically substituted pyridines. The radical attack occurs at both the C2 and C4 positions, which have similar reactivity.

Troubleshooting Regioselectivity

Minisci_Troubleshooting cluster_c4 Strategy for C4-Selectivity cluster_c2 Strategy to Favor C2 start Poor Regioselectivity in Minisci Reaction (Mixture of C2/C4) q1 Is exclusive C4 alkylation required? start->q1 blocking_group Employ a removable C2-blocking group (e.g., maleate-derived) q1->blocking_group Yes sterics Ensure C4 position is sterically hindered q1->sterics No, but C2 is preferred protocol 1. Install blocking group at C2. 2. Perform Minisci alkylation. 3. Remove blocking group. blocking_group->protocol end_c4 High yield of pure C4-alkylated pyridine protocol->end_c4 acid Use strongly acidic conditions (protonates Nitrogen, increases C2/C4 electron deficiency) sterics->acid end_c2 Improved (not exclusive) C2 selectivity acid->end_c2

Caption: Decision workflow for Minisci reaction regioselectivity.

Expert Insight on C4-Selectivity: A highly effective, modern solution is to employ a removable blocking group at the C2 position. A maleate-derived blocking group has been shown to be exceptionally effective.[15] This strategy involves a three-step sequence:

  • Installation of the blocking group at the C2 position.

  • Performance of the Minisci reaction, which now exclusively attacks the open C4 position.

  • Clean removal of the blocking group to yield the pure C4-alkylated pyridine.

This approach transforms the Minisci reaction from a late-stage functionalization tool into a powerful method for early-stage construction of valuable 4-substituted pyridine building blocks.[15]

Part 3: Purification Challenges

Even after a successful reaction, isolating a pure substituted pyridine can be a significant hurdle.

Q4: My purified pyridine is wet, and simple distillation isn't working. How do I get it anhydrous?

Answer: Pyridine is highly hygroscopic and readily absorbs moisture from the air.[16] Critically, it forms a minimum-boiling azeotrope with water (boiling point ~94°C), which makes complete water removal by simple distillation impossible.[16]

Recommended Drying Protocol:

  • Pre-drying: For pyridine with significant water content, add solid potassium hydroxide (KOH) pellets (~10-20 g/L) and let it stand for several hours or overnight.[16]

  • Chemical Drying: Carefully decant the pyridine from the KOH into a dry distillation flask. Add calcium hydride (CaH₂) powder (~5-10 g/L). Caution: CaH₂ reacts with water to produce flammable hydrogen gas; ensure the setup is vented through a drying tube and is not sealed.[16]

  • Reflux & Distillation: Fit the flask with a reflux condenser (protected by a drying tube) and reflux the mixture for a few hours to ensure all water has reacted. Then, distill the anhydrous pyridine, collecting the fraction that boils at the correct temperature (~115°C).

We trust this guide will serve as a valuable asset in your synthetic endeavors. Our team is committed to supporting your research by providing practical, scientifically grounded advice. Please do not hesitate to reach out for further consultation on specific synthetic challenges.

References

preventing byproduct formation in the synthesis of pantoprazole intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pantoprazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during the synthesis of pantoprazole and its key intermediates. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize your synthetic routes for higher purity and yield.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common challenges encountered during the synthesis of pantoprazole, focusing on the formation of specific, frequently observed byproducts.

Issue 1: Over-oxidation to Sulfone Impurity (Pantoprazole Related Compound A)

Q1: We are observing a significant amount of the sulfone byproduct in our final product. What are the primary causes and how can we minimize its formation?

A1: The formation of the sulfone impurity, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl-1H-benzimidazole, is a classic case of over-oxidation of the target pantoprazole sulfoxide.[1][2] The sulfur atom in the thioether intermediate is susceptible to successive oxidations. The key to preventing this is precise control over the oxidizing agent and reaction conditions.

Causality and Prevention:

  • Choice of Oxidizing Agent: Different oxidizing agents have varying potentials for over-oxidation. Peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) are known to produce the sulfone impurity, sometimes as high as 3-4%.[2][3] While effective for the initial oxidation, they are aggressive and can be difficult to control. Sodium hypochlorite (NaOCl) is a cost-effective and controllable alternative when used under the right conditions.[2][4][5] Other reagents like hydrogen peroxide with a catalyst, or tert-butyl hypochlorite can also be used, but require careful optimization.[3][4][5]

  • Temperature Control: The oxidation reaction is exothermic. Maintaining a low temperature, typically between 0-5°C, is crucial to moderate the reaction rate and prevent over-oxidation.[6]

  • Stoichiometry of the Oxidant: Precise addition of the oxidizing agent is critical. A slight excess can significantly increase sulfone formation. It is advisable to monitor the reaction progress closely using techniques like HPLC to determine the endpoint accurately.

  • pH of the Reaction Medium: The pH of the reaction mixture can influence the stability of both the product and the intermediates. For oxidations using sodium hypochlorite, maintaining an alkaline pH is common.[6]

Troubleshooting Steps:

  • Re-evaluate your choice of oxidizing agent. Consider switching to a milder or more controllable system like sodium hypochlorite.

  • Optimize the reaction temperature. Ensure your cooling system is adequate to maintain a stable, low temperature throughout the addition of the oxidant.

  • Perform a stoichiometry study. Carefully vary the equivalents of the oxidizing agent to find the optimal amount that maximizes the yield of the sulfoxide while minimizing the sulfone.

  • Monitor the reaction progress diligently. Use in-process controls (e.g., HPLC, TLC) to stop the reaction as soon as the thioether intermediate is consumed.

Oxidizing AgentTypical ConditionsPropensity for Sulfone FormationReference
m-CPBADichloromethaneHigh (3-4%)[2][3]
Sodium HypochloriteAqueous solution, 0-5°C, alkaline pHLow, with careful control[2][6]
Hydrogen Peroxide with Metal CatalystVaries with catalyst (e.g., VO(acac)2)Moderate to High, catalyst dependent[2]
tert-Butyl HypochloriteLow temperature (-20°C to 20°C)Low, with slow addition at low temp[3]
Issue 2: Formation of Dimer Impurity (Pantoprazole Related Compound E)

Q2: We have identified an unknown impurity which has been characterized as a dimeric byproduct. What is the mechanism of its formation and how can it be prevented?

A2: The dimer impurity, also known as Pantoprazole Related Compound E, is unique to pantoprazole and is not typically observed with other proton pump inhibitors like omeprazole.[4] Its formation is pH-dependent and is attributed to the presence of the difluoromethoxy group on the benzimidazole ring.[4][7]

Mechanism of Formation:

The formation of the dimer is proposed to proceed through a radical cation mechanism, which is favored in a pH range of 5-8.[4][7][8] The difluoromethoxy group, with its dual electron-donating and withdrawing properties, stabilizes a free radical at the C-6 position of the benzimidazole ring, facilitating dimerization.[4]

Prevention Strategies:

  • Strict pH Control: The most effective way to prevent the formation of the dimer impurity is to maintain the pH of the reaction and work-up steps outside of the critical 5-8 range.[4] During the oxidation step, which is often carried out under alkaline conditions, the pH should be kept sufficiently high.

  • Inert Atmosphere: To minimize the potential for radical formation, it is advisable to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[4]

  • Control of Reaction Time: Prolonged reaction times, especially within the critical pH range, can increase the likelihood of dimer formation.

Issue 3: Presence of N-Oxide Impurities

Q3: Our product is contaminated with N-oxide byproducts. What is the source of this oxidation and what are the best practices to avoid it?

A3: The formation of pantoprazole N-oxide is another side reaction that can occur during the oxidation of the thioether intermediate.[2][6] The pyridine nitrogen in the pantoprazole structure is susceptible to oxidation by the same reagents used to form the sulfoxide.

Prevention and Control:

  • Choice of Oxidant and Conditions: The tendency to form N-oxides is highly dependent on the oxidizing agent and the reaction conditions. Some oxidizing systems, like hydrogen peroxide in acetic acid, can be particularly prone to oxidizing the pyridine ring.[9] The use of sodium hypochlorite under controlled conditions has been shown to minimize the formation of N-oxides.[6]

  • Reaction Kinetics: The oxidation of the sulfur atom to a sulfoxide is generally faster than the oxidation of the pyridine nitrogen. By carefully controlling the reaction time and temperature, it is possible to selectively oxidize the sulfur without significant N-oxide formation.

  • Protonation of the Pyridine Nitrogen: In some cases, performing the oxidation under acidic conditions can protect the pyridine nitrogen from oxidation by protonating it. However, this must be balanced with the stability of the other functional groups in the molecule.

Issue 4: Disulfide Formation from 2-Mercaptobenzimidazole Intermediate

Q4: We are observing impurities that seem to originate from our 5-difluoromethoxy-2-mercapto-1H-benzimidazole starting material. Could this be due to disulfide formation?

A4: Yes, the thiol group in 5-difluoromethoxy-2-mercapto-1H-benzimidazole is susceptible to oxidation to form a disulfide dimer. This can occur during storage of the starting material or during the initial condensation reaction, which is typically carried out under basic conditions. The presence of this disulfide can lead to the formation of corresponding byproducts in the subsequent steps.

Prevention of Disulfide Formation:

  • Storage of Thiol Intermediate: Store the 5-difluoromethoxy-2-mercapto-1H-benzimidazole under an inert atmosphere and protected from light to minimize oxidative dimerization.

  • Reaction Conditions for Condensation: While basic conditions are necessary for the condensation reaction, prolonged exposure to air in the presence of base can promote disulfide formation. De-gassing the solvents and running the reaction under nitrogen can help to mitigate this.

  • Use of Reducing Agents: In some cases, a small amount of a reducing agent can be added to the reaction mixture to prevent the oxidation of the thiol. However, the compatibility of the reducing agent with the other reactants must be carefully considered.

II. Experimental Protocols

Protocol 1: Oxidation of Pantoprazole Sulfide with Sodium Hypochlorite

This protocol is designed to minimize the formation of sulfone and N-oxide impurities.

  • Reaction Setup:

    • To a solution of pantoprazole sulfide in a suitable solvent (e.g., water, under alkaline conditions), cool the mixture to 0-5°C in an ice bath.[6]

    • Maintain a nitrogen atmosphere throughout the reaction.

  • Addition of Oxidant:

    • Slowly add a pre-determined amount of sodium hypochlorite solution dropwise over a period of 2-3 hours, ensuring the temperature does not exceed 5°C.[6]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by HPLC. The reaction is complete when the starting pantoprazole sulfide is consumed.

  • Quenching:

    • Once the reaction is complete, quench any excess oxidant by adding a 5% solution of sodium metabisulfite.[6]

  • Work-up:

    • Adjust the pH of the reaction mixture to between 7.5 and 8.0 to precipitate the pantoprazole free base.[6]

    • Extract the product with a suitable organic solvent, such as dichloromethane.

    • The organic layers are then combined, dried, and the solvent is removed under reduced pressure.

III. Visualization of Reaction Pathways

Pantoprazole_Synthesis_Byproducts cluster_intermediates Key Intermediates cluster_product Desired Product cluster_byproducts Byproducts Thioether Pantoprazole Sulfide Pantoprazole Pantoprazole (Sulfoxide) Thioether->Pantoprazole Controlled Oxidation (e.g., NaOCl, 0-5°C) Sulfone Sulfone Impurity (Over-oxidation) Thioether->Sulfone Aggressive Oxidation (e.g., excess m-CPBA) Mercaptobenzimidazole 5-Difluoromethoxy-2-mercapto-1H-benzimidazole Mercaptobenzimidazole->Thioether Condensation Disulfide Disulfide Impurity Mercaptobenzimidazole->Disulfide Oxidation Pyridine 2-Chloromethyl-3,4-dimethoxypyridine HCl Pyridine->Thioether Pantoprazole->Sulfone Over-oxidation N-Oxide N-Oxide Impurity Pantoprazole->N-Oxide Side Oxidation Dimer Dimer Impurity (pH 5-8) Pantoprazole->Dimer Radical Dimerization

Caption: Synthetic pathway of pantoprazole and formation of major byproducts.

IV. References

  • Yari, A., Zolali, A., & Karimian, K. (2019). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. ACS Omega, 4(1), 737–744. --INVALID-LINK--

  • Reddy, G. O., et al. (2008). Synthesis scheme of pantoprazole Sodium. ResearchGate. --INVALID-LINK--

  • WO2009066317A2 - Process for the preparation of pantoprazole sodium. Google Patents. --INVALID-LINK--

  • Yari, A., Zolali, A., & Karimian, K. (2019). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. ACS Omega, 4(1), 737–744. --INVALID-LINK--

  • Kumar, A., et al. (2017). Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate. ACS Omega, 2(9), 5460–5469. --INVALID-LINK--

  • Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity). Smolecule. --INVALID-LINK--

  • Kumar, A., et al. (2017). Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate. ACS Omega, 2(9), 5460–5469. --INVALID-LINK--

  • CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity. Google Patents. --INVALID-LINK--

  • Yari, A., Zolali, A., & Karimian, K. (2019). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed. --INVALID-LINK--

  • Kumar, A., et al. (2017). Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate. ResearchGate. --INVALID-LINK--

  • Yari, A., Zolali, A., & Karimian, K. (2019). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. ACS Omega. --INVALID-LINK--acsomega.8b00845)

References

Technical Support Center: Monitoring the Progress of 3,4-Dimethoxy-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 3,4-Dimethoxy-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common synthetic transformations of this versatile intermediate. As a key building block in the synthesis of proton pump inhibitors like pantoprazole, understanding the nuances of its reactivity and how to effectively monitor its transformations is critical for successful outcomes.

This resource is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the N-oxidation of this compound and its subsequent rearrangement reactions.

Issues During N-Oxidation

The conversion of this compound to its corresponding N-oxide is a foundational step in many synthetic routes. While seemingly straightforward, several challenges can arise.

Q1: My N-oxidation reaction is incomplete, and I still see a significant amount of starting material by TLC/HPLC. What are the likely causes and how can I resolve this?

A1: Incomplete conversion in N-oxidation reactions is a common issue that can often be traced back to several factors:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent is crucial. For peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), ensure you are using at least 1.1 to 1.5 equivalents. It's important to accurately assess the purity of your m-CPBA, as it is often supplied as a stabilized mixture (e.g., <77% purity) with 3-chlorobenzoic acid and water.

  • Decomposition of Oxidant: Peroxy acids can be thermally unstable. If your reaction is run at elevated temperatures for extended periods, the oxidant may decompose before the reaction reaches completion. For m-CPBA, reactions are typically conducted at or below room temperature.[1] When using hydrogen peroxide in acetic acid, be aware that peracetic acid can also decompose, especially in the presence of trace metal impurities.

  • Reaction Temperature Too Low: While high temperatures can decompose the oxidant, a temperature that is too low can result in sluggish reaction kinetics. For m-CPBA oxidations, a common starting point is to stir the reaction mixture at 0 °C for a short period and then allow it to warm to room temperature.

  • Poor Mixing: In heterogeneous reaction mixtures, ensure vigorous stirring to facilitate contact between the reactants.

Troubleshooting Steps:

  • Verify Oxidant Purity: Before starting, it is good practice to determine the active oxygen content of your m-CPBA.

  • Increase Oxidant Equivalents: If you suspect insufficient oxidant is the issue, a sequential addition of another 0.2-0.3 equivalents of the oxidizing agent can be attempted while monitoring the reaction closely by TLC or HPLC.

  • Optimize Temperature: If the reaction is stalled at a low temperature, allowing it to proceed at room temperature for a longer duration may be beneficial.

  • Monitor Over Time: Take aliquots at regular intervals (e.g., every 1-2 hours) to track the progress and determine if the reaction has truly stalled or is just proceeding slowly.

Q2: After my N-oxidation with m-CPBA, I'm struggling to remove the 3-chlorobenzoic acid byproduct during work-up. How can I improve its removal?

A2: The removal of 3-chlorobenzoic acid is a frequent challenge in purifications following m-CPBA oxidations. Due to the basicity of the pyridine N-oxide product, it can form a salt with the acidic byproduct, making simple extraction difficult.

Effective Work-up Protocol:

  • Aqueous Base Wash: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will deprotonate the 3-chlorobenzoic acid, forming the water-soluble carboxylate salt which will partition into the aqueous layer. Be cautious with vigorous shaking during the initial washes to avoid emulsion formation.

  • Multiple Extractions: Perform multiple washes with the basic solution to ensure complete removal of the acidic byproduct.

  • Brine Wash: After the base washes, a final wash with saturated aqueous sodium chloride (brine) will help to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

If the byproduct persists, column chromatography is a reliable method for final purification. The 3-chlorobenzoic acid is significantly more polar than the desired N-oxide and will have a lower Rf on silica gel.[2]

Issues During Boekelheide Rearrangement

The Boekelheide rearrangement of this compound N-oxide, typically with acetic anhydride, to form the 2-acetoxymethyl intermediate is a key transformation.[3][4]

Q1: My Boekelheide rearrangement is giving a low yield of the desired 2-acetoxymethylpyridine, and I see multiple spots on my TLC plate. What are the potential side reactions?

A1: The Boekelheide rearrangement can be accompanied by several side reactions, especially if not carried out under optimal conditions.[5]

  • Incomplete Reaction: Insufficient heating or reaction time can lead to a significant amount of unreacted N-oxide starting material. These reactions often require elevated temperatures (e.g., 85-140 °C).[3][4][6]

  • Formation of Radical Byproducts: Studies have shown that the Boekelheide rearrangement can proceed, at least in part, through radical intermediates.[7] This can lead to a complex mixture of byproducts, especially if the reaction is carried out in solvents that can participate in radical reactions.

  • Over-rearrangement: In some cases, the initially formed 2-acetoxymethylpyridine can undergo a second rearrangement to yield a diacetate of the corresponding pyridine aldehyde.[8][9]

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the acetic anhydride and potentially the product can occur.

Troubleshooting and Optimization:

  • Anhydrous Conditions: Ensure that your reagents and solvent (if used) are anhydrous. Pyridine N-oxides can be hygroscopic.[10]

  • Temperature Control: Carefully control the reaction temperature. A temperature that is too high may promote side reactions, while a temperature that is too low will result in an incomplete reaction.

  • Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Prolonged heating may lead to decomposition or the formation of secondary products.

  • Choice of Reagent: For more sensitive substrates, using trifluoroacetic anhydride (TFAA) can allow the reaction to proceed at lower temperatures, potentially reducing side reactions.[4][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC mobile phase to monitor the N-oxidation of this compound?

A1: A good starting point for a TLC mobile phase is a mixture of a non-polar and a polar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol .

  • Starting Material (this compound): This is a relatively non-polar compound and will have a higher Rf value.

  • Product (this compound N-oxide): The N-oxide is significantly more polar due to the N-O bond and will have a much lower Rf value.

You can start with a solvent system of 50% ethyl acetate in hexanes . If the spots are not well-separated, you can adjust the polarity:

  • If the N-oxide spot is too low (Rf < 0.1): Increase the polarity by using a higher percentage of ethyl acetate or by switching to a more polar system like 5-10% methanol in dichloromethane.

  • If the starting material spot is too high (Rf > 0.8): Decrease the polarity by using a lower percentage of ethyl acetate.

Visualization: Both the starting material and the N-oxide are UV active and can be visualized under a UV lamp (254 nm). Staining with potassium permanganate can also be effective.

Q2: Can I use HPLC to monitor these reactions? What would be a suitable method?

A2: Yes, HPLC is an excellent technique for monitoring these reactions, offering better resolution and quantification than TLC. A reverse-phase HPLC method is most common for these types of compounds.

Here is a general-purpose gradient method that can be adapted:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temp. 30 °C

Under these conditions, the more polar N-oxide will elute earlier than the less polar starting pyridine. This method can be validated for linearity, accuracy, and precision according to ICH guidelines for quantitative analysis of impurities.[6][12][13]

Q3: My this compound N-oxide product appears as an oil or a low-melting solid and seems to be hygroscopic. How should I handle and store it?

A3: Pyridine N-oxides are known to be hygroscopic, which can make them difficult to handle as crystalline solids.[10]

  • Drying: To obtain an anhydrous product, you can dry it under high vacuum. Azeotropic distillation with toluene is also an effective method to remove residual water.[10]

  • Storage: Store the dried product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or a freezer to prevent moisture uptake.

Q4: What are the characteristic mass spectral fragmentation patterns for pyridine N-oxides?

A4: Electron ionization mass spectrometry (EI-MS) of pyridine N-oxides shows some characteristic fragmentation patterns:

  • [M-16]+: A prominent peak corresponding to the loss of an oxygen atom is almost always observed.

  • [M-17]+: Loss of a hydroxyl radical (•OH) can also occur, particularly in 2-alkylpyridine N-oxides.[12]

  • Ring Fragmentation: The pyridine ring itself can fragment, but the loss of oxygen is often the most diagnostic feature.

It is important to note that thermal decomposition to the parent pyridine can sometimes occur in the MS source prior to ionization.[14]

Section 3: Protocols and Workflows

Protocol for TLC Monitoring of N-Oxidation
  • Prepare TLC Plate: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your this compound starting material.

    • In the "Rxn" lane, spot a sample of your reaction mixture.

    • In the "Co" lane, spot the starting material first, and then spot the reaction mixture directly on top of it.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 50% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

  • Interpret:

    • The starting material spot in the "SM" lane will have a higher Rf.

    • The product spot (N-oxide) in the "Rxn" lane will have a lower Rf.

    • The "Co" spot will show two distinct spots if the reaction is not complete, confirming the identity of the starting material spot in the reaction mixture. As the reaction proceeds, the upper spot (SM) in the "Rxn" lane will diminish, and the lower spot (product) will become more intense.

Workflow for Monitoring Reactions

Below is a general workflow for monitoring the progress of reactions involving this compound.

ReactionMonitoringWorkflow start Start Reaction setup_tlc Prepare TLC Plate (SM, Co-spot, Rxn) start->setup_tlc take_t0 Take T=0 Aliquot setup_tlc->take_t0 run_tlc Run and Visualize TLC take_t0->run_tlc interpret_tlc Interpret TLC Results run_tlc->interpret_tlc continue_rxn Continue Reaction interpret_tlc->continue_rxn Incomplete workup Proceed to Work-up interpret_tlc->workup Complete troubleshoot Troubleshoot Reaction interpret_tlc->troubleshoot Stalled / Side Products continue_rxn->take_t0 Take periodic aliquots adjust_params Adjust Reaction Parameters (e.g., Temp, Reagent) troubleshoot->adjust_params adjust_params->continue_rxn N_Oxidation_Boekelheide cluster_n_oxidation N-Oxidation cluster_boekelheide Boekelheide Rearrangement start_material This compound n_oxide This compound N-oxide start_material->n_oxide [O] (m-CPBA or H₂O₂/AcOH) rearranged_product 2-Acetoxymethyl-3,4-dimethoxypyridine n_oxide->rearranged_product Ac₂O, Heat

Caption: Key reaction sequence for this compound.

References

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. (n.d.). SciELO. Retrieved January 3, 2026, from [Link]

  • Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. (2021). Journal of AOAC INTERNATIONAL. Retrieved January 3, 2026, from [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). JOCPR. Retrieved January 3, 2026, from [Link]

  • Workup: mCPBA Oxidation. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 3, 2026, from [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. (1992). Canadian Science Publishing. Retrieved January 3, 2026, from [Link]

  • Supporting Information. (n.d.). Wiley-VCH. Retrieved January 3, 2026, from [Link]

  • Boekelheide reaction. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • How to dry pyridine N-oxide obtained commerically. (2025). Reddit. Retrieved January 3, 2026, from [Link]

  • The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. (2006). Taylor & Francis. Retrieved January 3, 2026, from [Link]

  • Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. (1954). Journal of the American Chemical Society. Retrieved January 3, 2026, from [Link]

  • Retention of Pyridine N-Oxides on HPLC. (2012). Chromatography Forum. Retrieved January 3, 2026, from [Link]

  • pyridine-n-oxide. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

  • Boekelheide reaction. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

  • Reaction of 2-alkyl pyridine N-oxide derivatives with Mosher's acyl chloride: First example of stereoselective Boekelheide rearrangement. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • An unexpected incident with m-CPBA. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Supplementary Information. (n.d.). Retrieved January 3, 2026, from [Link]

  • The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. (2023). PubMed. Retrieved January 3, 2026, from [Link]

  • 2-Acetoxymethyl-3,4-dimethoxypyridine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

    • Thin Layer Chromatography. (n.d.). Retrieved January 3, 2026, from [Link]

  • Preparation of Pyridine N-oxide Derivatives in Microreactor. (2014). Periodica Polytechnica. Retrieved January 3, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved January 3, 2026, from [Link]

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant. (n.d.). Der Pharma Chemica. Retrieved January 3, 2026, from [Link]

  • The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. (n.d.). Retrieved January 3, 2026, from [Link]

  • Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 3, 2026, from [Link]

  • One-pot Oximation-Beckmann Rearrangement under Mild, Aqueous Micellar Conditions - Supporting Information. (n.d.). Retrieved January 3, 2026, from [Link]

  • Boekelheide reaction. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Boekelheide reaction. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. (n.d.). Retrieved January 3, 2026, from [Link]

  • The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. (2023). PubMed. Retrieved January 3, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3,4-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3,4-Dimethoxy-2-methylpyridine using Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for molecular structure elucidation. We will explore the nuances of both ¹H and ¹³C NMR spectra, offering a detailed interpretation grounded in fundamental principles. Furthermore, this guide will objectively compare NMR with other powerful analytical techniques, namely Mass Spectrometry (MS) and Fourier Transform Infrared (FTIR) Spectroscopy, to provide a comprehensive understanding of their respective strengths and limitations in the characterization of this substituted pyridine derivative.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment, connectivity, and stereochemistry of a compound. For a molecule like this compound, with its distinct arrangement of methyl, methoxy, and aromatic protons, NMR is indispensable for unambiguous structural confirmation.

Experimental Protocol: NMR Sample Preparation

A robust and reproducible NMR spectrum begins with meticulous sample preparation. The following protocol is a field-proven standard for obtaining high-quality data.

  • Solvent Selection : The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons. Deuterated chloroform (CDCl₃) is a common and effective choice for many organic molecules, including this compound, due to its excellent dissolving power and a single residual proton peak that is easily identifiable[1]. For compounds with different solubility profiles, other solvents like DMSO-d₆ or Acetone-d₆ may be employed[1].

  • Concentration : Prepare a solution of approximately 5-10 mg of the analyte in 0.5-0.6 mL of the chosen deuterated solvent[2]. This concentration range typically provides a good signal-to-noise ratio without leading to significant line broadening.

  • Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift scale to 0.00 ppm[3]. Its single, sharp resonance is distinct from the signals of most organic compounds.

  • Sample Handling : Ensure the NMR tube is clean and dry to prevent contamination. After adding the solution, cap the tube securely and vortex briefly to ensure homogeneity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Select Deuterated Solvent (e.g., CDCl₃) Weigh Weigh 5-10 mg of Analyte Solvent->Weigh Dissolve Dissolve in 0.5-0.6 mL Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Insert Sample into Spectrometer Transfer->Spectrometer Lock Lock & Shim Spectrometer->Lock Acquire_1H Acquire ¹H Spectrum Lock->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Lock->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Interpret Spectral Interpretation Integrate->Interpret

Deciphering the Spectra: ¹H and ¹³C NMR Analysis of this compound

The structural information encoded within the NMR spectra is revealed through the chemical shifts (δ), integration values, and coupling patterns (multiplicity) of the observed signals. Electron-donating groups, such as the methoxy (-OCH₃) and methyl (-CH₃) groups in our target molecule, increase the electron density on the pyridine ring, causing the attached protons and carbons to be shielded and appear at lower ppm values (upfield shift)[2].

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy substituents.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
H-5~6.5 - 7.0Doublet1H
H-6~8.0 - 8.3Doublet1H
4-OCH₃~3.8 - 4.0Singlet3H
3-OCH₃~3.8 - 4.0Singlet3H
2-CH₃~2.4 - 2.6Singlet3H
  • Aromatic Protons (H-5 and H-6) : The two protons on the pyridine ring are not chemically equivalent and will appear as distinct signals. They will exhibit coupling to each other, resulting in a doublet for each proton. The proton at the 6-position (H-6) is adjacent to the nitrogen atom, which is electron-withdrawing, leading to a downfield shift compared to the proton at the 5-position (H-5).

  • Methoxy Protons (3-OCH₃ and 4-OCH₃) : The two methoxy groups are in different chemical environments and may appear as two separate singlets. However, due to their similar electronic environments, their signals might overlap or appear very close to each other.

  • Methyl Protons (2-CH₃) : The protons of the methyl group at the 2-position will appear as a singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2~155 - 160
C-3~140 - 145
C-4~150 - 155
C-5~105 - 110
C-6~145 - 150
4-OCH₃~55 - 60
3-OCH₃~55 - 60
2-CH₃~20 - 25
  • Aromatic Carbons : The chemical shifts of the pyridine ring carbons are influenced by the substituents and the nitrogen atom. The carbons bearing the electron-donating methoxy groups (C-3 and C-4) and the methyl group (C-2) will be shielded relative to the unsubstituted pyridine.

  • Substituent Carbons : The carbons of the methoxy and methyl groups will appear in the aliphatic region of the spectrum at characteristic chemical shifts.

A Comparative Perspective: NMR vs. Alternative Analytical Techniques

While NMR is a powerhouse for structural elucidation, a comprehensive analysis often involves complementary techniques. Here, we compare NMR with Mass Spectrometry and FTIR Spectroscopy for the analysis of this compound.

Technique_Comparison cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FTIR Spectroscopy NMR_Strength Strengths: - Unambiguous structure determination - Detailed connectivity information - Non-destructive NMR_Weakness Weaknesses: - Lower sensitivity - Requires higher sample concentration MS_Strength Strengths: - High sensitivity (trace analysis) - Provides molecular weight - Fragmentation patterns aid identification MS_Weakness Weaknesses: - Does not provide detailed connectivity - Destructive technique FTIR_Strength Strengths: - Identifies functional groups - Fast and easy to use - Non-destructive FTIR_Weakness Weaknesses: - Provides limited structural information - Not suitable for complex mixture analysis Analyte This compound Analyte->NMR_Strength Analyte->MS_Strength Analyte->FTIR_Strength

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for separating and identifying volatile and semi-volatile compounds[4].

Application to this compound:

  • Molecular Weight Confirmation: MS would readily confirm the molecular weight of this compound (C₈H₁₁NO₂) to be approximately 153.18 g/mol [5].

  • Fragmentation Analysis: The fragmentation pattern could reveal the loss of methyl or methoxy groups, providing further evidence for the proposed structure.

Comparison with NMR:

  • Sensitivity: MS is significantly more sensitive than NMR, capable of detecting analytes at much lower concentrations[6].

  • Structural Information: While MS provides the molecular formula and some structural fragments, it cannot definitively establish the connectivity and isomerism of the substituents on the pyridine ring. NMR, on the other hand, provides a complete and unambiguous structural picture.

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the functional groups present in the molecule.

Application to this compound:

  • Functional Group Identification: The FTIR spectrum would show characteristic absorption bands for:

    • C-H stretching vibrations of the methyl and aromatic groups.

    • C-O stretching vibrations of the methoxy groups.

    • C=C and C=N stretching vibrations of the pyridine ring[7].

    • Characteristic bands for pyridine rings are often observed, with a Lewis acid site around 1445 cm⁻¹ and a Brønsted acid site around 1543 cm⁻¹[8].

Comparison with NMR:

  • Information Content: FTIR is excellent for identifying the presence of specific functional groups but provides very limited information about how they are connected within the molecular framework. It cannot distinguish between isomers with the same functional groups.

  • Speed and Simplicity: FTIR analysis is generally faster and requires simpler instrumentation compared to NMR.

Conclusion

For the definitive structural elucidation of this compound, NMR spectroscopy is the gold standard . Its ability to provide detailed information about the connectivity and chemical environment of each atom is unmatched. However, a multi-technique approach provides the most robust and comprehensive characterization. Mass Spectrometry serves as an excellent complementary technique for confirming the molecular weight and providing fragmentation data, while FTIR Spectroscopy offers a rapid and straightforward method for identifying the key functional groups present in the molecule. By integrating the data from these three powerful analytical tools, researchers can achieve a high level of confidence in the identity and purity of their synthesized compounds.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 3,4-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel compounds and their metabolites is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers an in-depth, comparative analysis of the predicted mass spectral fragmentation of 3,4-Dimethoxy-2-methylpyridine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding the nuances of how this molecule fragments under different ionization techniques, researchers can more effectively identify and characterize it in complex matrices.

The Significance of Fragmentation Analysis

This compound is a substituted pyridine, a heterocyclic aromatic organic compound. The pyridine ring and its derivatives are common structural motifs in pharmaceuticals and other biologically active molecules. A thorough understanding of their fragmentation behavior is crucial for their identification in various stages of drug discovery and development, including metabolite identification and impurity profiling. This guide will delve into the predicted fragmentation pathways, providing a rationale based on established principles of mass spectrometry and data from structurally related compounds.

Experimental Protocols

To ensure the generation of reliable and reproducible mass spectra, the following experimental protocols for Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are recommended.

Electron Ionization Mass Spectrometry (EI-MS)

EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed structural fingerprint.[1][2]

Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • Ensure the sample is fully dissolved to prevent issues with the direct insertion probe or GC inlet.

Instrumentation and Parameters:

  • Ionization Source: Electron Ionization (EI)

  • Electron Energy: 70 eV[1][3]

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-300 to capture the molecular ion and all significant fragment ions.[3]

  • Inlet System: Gas Chromatography (GC) or Direct Insertion Probe. A GC inlet is preferred for separation from any potential impurities.

Workflow Diagram for EI-MS Analysis:

EI_MS_Workflow cluster_sample_prep Sample Preparation cluster_instrument EI-MS System cluster_data Data Analysis Sample This compound Solvent Volatile Solvent (e.g., Methanol) Sample->Solvent Solution Dilute Solution Solvent->Solution Inlet GC Inlet / Direct Probe Solution->Inlet IonSource Ion Source (70 eV) Inlet->IonSource MassAnalyzer Mass Analyzer (Quadrupole/TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector RawData Raw Mass Spectrum Detector->RawData Analysis Fragmentation Pattern Analysis RawData->Analysis ESI_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_instrument ESI-MS/MS System cluster_data Data Analysis Sample This compound Solvent Methanol/Water + 0.1% Formic Acid Sample->Solvent Solution Dilute Solution Solvent->Solution LC LC System Solution->LC IonSource ESI Source (+ve mode) LC->IonSource MS1 MS1 (Precursor Selection) IonSource->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2 (Product Ion Scan) CID->MS2 Detector Detector MS2->Detector RawData MS/MS Spectrum Detector->RawData Analysis Fragmentation Pathway Elucidation RawData->Analysis

Caption: Workflow for ESI-MS/MS analysis of this compound.

Comparative Analysis of Fragmentation Patterns

The fragmentation of this compound is predicted to differ significantly between EI and ESI due to the different energy imparted during ionization.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule will be ionized by the loss of an electron to form a molecular ion (M•+) with a mass-to-charge ratio (m/z) of 153. This molecular ion will be energetically unstable and undergo various fragmentation reactions. [4] Predicted Fragmentation Data (EI-MS):

Predicted m/zProposed Fragment IonNeutral Loss
153[C8H11NO2]•+ (Molecular Ion)-
138[M - CH3]+•CH3
122[M - OCH3]+•OCH3
123[M - CHO]+•CHO
108[M - CH3 - CHO]+•CH3, •CHO
94[M - CH3 - CO - CH3]+•CH3, CO, •CH3
78[C5H4N]+ (Picolyl cation)C3H7O2

Proposed EI Fragmentation Pathways:

The primary fragmentation events are expected to involve the substituents on the pyridine ring.

  • Loss of a Methyl Radical (•CH3): Cleavage of a methyl group from one of the methoxy substituents or the methyl group at the 2-position is a common fragmentation pathway for aromatic methyl ethers and methyl-substituted heterocycles. This would result in a fragment ion at m/z 138.

  • Loss of a Methoxy Radical (•OCH3): Cleavage of a methoxy group would lead to a fragment at m/z 122.

  • Loss of Formaldehyde (CH2O): A rearrangement reaction leading to the elimination of formaldehyde from a methoxy group is also possible, which would produce a fragment at m/z 123.

  • Ring Fragmentation: More extensive fragmentation can lead to the formation of smaller, stable ions. The picolyl cation at m/z 78 is a characteristic fragment of many pyridine derivatives.

Diagram of Predicted EI Fragmentation Pathways:

EI_Fragmentation M [M]•+ (m/z 153) F138 [M-CH3]+ (m/z 138) M->F138 - •CH3 F122 [M-OCH3]+ (m/z 122) M->F122 - •OCH3 F123 [M-CHO]+ (m/z 123) M->F123 - •CHO F108 [M-CH3-CHO]+ (m/z 108) F138->F108 - •CHO F78 Picolyl Cation (m/z 78) F123->F78 - Further Fragmentation

Caption: Predicted EI fragmentation pathways for this compound.

Electrospray Ionization (ESI) Fragmentation

In positive ion ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]+, at m/z 154. This ion will be relatively stable, and fragmentation will be induced in the collision cell (MS/MS).

Predicted Fragmentation Data (ESI-MS/MS):

Precursor Ion (m/z)Predicted Product Ion (m/z)Neutral Loss
154139CH3
154124CH2O
154110CH2O + CH2
15496C2H4O2

Proposed ESI-MS/MS Fragmentation Pathways:

The fragmentation of the protonated molecule will likely involve the loss of neutral molecules from the methoxy and methyl groups.

  • Loss of Methane (CH4): The protonated molecule may lose a methyl radical and a hydrogen atom as methane, leading to a fragment at m/z 138. However, the loss of a neutral molecule is more common in ESI.

  • Loss of Methanol (CH3OH): A more likely fragmentation pathway is the loss of methanol, resulting in a fragment at m/z 122.

  • Loss of Formaldehyde (CH2O): Similar to EI, the loss of formaldehyde from a methoxy group is a plausible pathway, yielding a fragment at m/z 124.

  • Consecutive Losses: Further fragmentation of the primary product ions can occur, such as the loss of another small molecule.

Diagram of Predicted ESI-MS/MS Fragmentation Pathways:

ESI_Fragmentation MH [M+H]+ (m/z 154) F139 [M+H-CH3]+ (m/z 139) MH->F139 - •CH3 F124 [M+H-CH2O]+ (m/z 124) MH->F124 - CH2O F110 [M+H-CH2O-CH2]+ (m/z 110) F124->F110 - CH2

Sources

infrared spectroscopy of 3,4-Dimethoxy-2-methylpyridine functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Infrared Spectroscopy of 3,4-Dimethoxy-2-methylpyridine: A Comparative Analysis

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique "fingerprint" of a compound.[2] This guide offers a detailed examination of the infrared spectrum of this compound (C₈H₁₁NO₂), a substituted pyridine derivative.

As a Senior Application Scientist, this analysis is designed for researchers and drug development professionals. It moves beyond a simple peak-listing to provide a comparative analysis, grounding the spectral interpretation in the context of simpler, related molecules. By understanding how the individual functional groups—the pyridine ring, the methoxy ethers, and the methyl group—contribute to the final spectrum, we can build a robust framework for structural elucidation.

Molecular Structure and Key Functional Groups

The structure of this compound incorporates several distinct functional groups, each with characteristic vibrational modes that are IR-active.

  • Pyridine Ring: A heterocyclic aromatic ring containing one nitrogen atom. Its key vibrations include C=C and C=N stretching, as well as aromatic C-H stretching and bending.

  • Methoxy Groups (-OCH₃): Two ether linkages attached to the aromatic ring. These are characterized by strong C-O stretching vibrations and the typical sp³ C-H vibrations of their methyl components.

  • Methyl Group (-CH₃): An alkyl substituent on the pyridine ring, which exhibits characteristic sp³ C-H stretching and bending vibrations.

To accurately assign the peaks for this compound, we will compare its expected absorptions with the known spectra of three foundational molecules: Pyridine , Anisole (methoxybenzene), and Toluene (methylbenzene).

Comparative Infrared Spectral Analysis

The principle of group frequencies allows us to predict the spectrum of a complex molecule by examining the characteristic absorption ranges of its constituent parts. The electron-donating nature of the two methoxy groups and the methyl group can subtly shift the frequencies of the pyridine ring vibrations compared to the unsubstituted parent molecule.

C-H Stretching Vibrations (3100-2850 cm⁻¹)

This region is typically divided into absorptions from sp² (aromatic) and sp³ (aliphatic) C-H bonds.

  • Aromatic =C-H Stretch (3100-3000 cm⁻¹): Aromatic compounds exhibit C-H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹.[3] Toluene, for example, shows absorptions in the 3100-3000 cm⁻¹ range.[3][4] We expect to see weak to medium bands in this region for the two C-H bonds on the pyridine ring of our target molecule.

  • Aliphatic -C-H Stretch (3000-2850 cm⁻¹): The methyl group directly attached to the ring and the two methyl groups of the methoxy substituents will show strong, sharp absorptions just below 3000 cm⁻¹. Toluene exhibits a C-H vibration from its methyl group around 2940 cm⁻¹.[4] Anisole also shows sp³ C-H stretches between 2960 and 2838 cm⁻¹.[2] Therefore, this compound is expected to have prominent peaks in this region due to its three methyl groups.

Aromatic Ring Vibrations (1625-1430 cm⁻¹)

The stretching of bonds within the aromatic ring provides a series of characteristic bands.

  • C=C and C=N Ring Stretching: Pyridine and its derivatives show strong absorptions from C=N and C=C ring stretching vibrations.[5] These typically occur in two main regions: 1615-1575 cm⁻¹ and 1520-1465 cm⁻¹.[6] Toluene also shows ring stretching bands in the 1625-1430 cm⁻¹ range.[4] We anticipate a set of sharp, medium-to-strong bands in this fingerprint region for this compound.

Ether C-O Stretching Vibrations (1300-1000 cm⁻¹)

The most prominent features for the methoxy groups are the carbon-oxygen stretching bands. Aryl ethers like anisole are particularly useful for comparison.

  • Asymmetric C-O-C Stretch (~1250 cm⁻¹): Anisole shows a strong, characteristic asymmetrical C-O-C stretch at approximately 1250 cm⁻¹.[2] This is often the most intense and easily identifiable ether band.

  • Symmetric C-O-C Stretch (~1040 cm⁻¹): A second, typically less intense, symmetric stretching band appears at a lower frequency, around 1040 cm⁻¹ for anisole.[2]

We expect this compound to exhibit two strong bands in these respective regions, confirming the presence of the aryl ether functional groups.

Data Summary: Predicted IR Absorptions

The following table summarizes the expected vibrational frequencies for this compound, with comparative data from reference molecules.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for this compoundReference Compound & Wavenumber (cm⁻¹)
Pyridine Ring C-HAromatic C-H Stretch3100 - 3000 (Weak-Medium)Toluene: ~3050[4]
Methyl & Methoxy C-HAliphatic C-H Stretch2980 - 2850 (Strong)Toluene: ~2940[4], Anisole: 2960-2838[2]
Pyridine RingC=N & C=C Stretch1615 - 1450 (Multiple Medium-Strong)Pyridine: 1615-1575 & 1520-1465[6]
Methyl C-HC-H Bend (Asymmetric/Symmetric)1470 - 1370Toluene: ~1465 & 1380
Methoxy (Aryl Ether)Asymmetric C-O-C Stretch~1260 - 1240 (Strong)Anisole: ~1250[2]
Methoxy (Aryl Ether)Symmetric C-O-C Stretch~1050 - 1030 (Medium-Strong)Anisole: ~1040[2]

Visualizing Functional Group-Spectrum Correlation

The relationship between the molecular structure and the resulting IR spectrum can be visualized as a direct workflow.

G cluster_molecule This compound Structure cluster_spectrum Infrared Spectrum Regions (cm⁻¹) Pyridine Pyridine Ring (=C-H, C=N, C=C) CH_Stretch C-H Stretch (3100-2850) Pyridine->CH_Stretch =C-H Ring_Stretch Ring Stretch (1615-1450) Pyridine->Ring_Stretch C=N, C=C Fingerprint Fingerprint Region (<1500) Pyridine->Fingerprint Methoxy Methoxy Groups (-OCH₃) Methoxy->CH_Stretch -C-H CO_Stretch C-O Stretch (1260-1030) Methoxy->CO_Stretch C-O-C Methyl Methyl Group (-CH₃) Methyl->CH_Stretch -C-H Methyl->Fingerprint C-H Bends

Caption: Correlation of functional groups in this compound with their characteristic IR absorption regions.

Experimental Protocol: Acquiring an FTIR Spectrum via KBr Pellet

This protocol describes a standard and reliable method for obtaining a high-quality IR spectrum of a solid sample. The potassium bromide (KBr) pellet technique involves dispersing the sample in a dry KBr matrix, which is transparent to IR radiation.[7][8]

Materials:

  • This compound (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR Spectrometer

Methodology:

  • Sample Preparation:

    • Gently dry the KBr powder in an oven at ~100 °C for at least 2 hours to remove any absorbed water, which shows a broad O-H absorption and can obscure the spectrum.[9]

    • Place approximately 100-200 mg of the dried KBr into an agate mortar.

    • Add 1-2 mg of the solid this compound sample. The optimal sample concentration in KBr is between 0.2% and 1%.[9]

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. Proper grinding is crucial to reduce light scattering and produce a clear pellet.[9]

  • Pressing the Pellet:

    • Assemble the pellet die. Transfer a portion of the sample-KBr mixture into the die, ensuring an even distribution.

    • Place the die into a hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet. A cloudy pellet may indicate insufficient grinding or the presence of moisture.[9]

  • Acquiring the Spectrum:

    • Place the FTIR spectrometer in its measurement mode.

    • Collect a Background Spectrum: First, run a scan without any sample in the beam path (or with a blank KBr pellet). This is a critical step to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[10] The instrument will store this as a reference.

    • Collect the Sample Spectrum: Carefully place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

    • Initiate the sample scan. The instrument will automatically ratio the sample scan against the stored background to produce the final transmission or absorbance spectrum.[8] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Post-Analysis Cleanup:

    • Disassemble the pellet die and clean it thoroughly with a suitable solvent (e.g., acetone or ethanol) and dry it completely to prevent cross-contamination.

Conclusion

The infrared spectrum of this compound is a composite of the characteristic absorptions of its constituent functional groups. The most definitive peaks for its identification are the strong, sharp aliphatic C-H stretches just below 3000 cm⁻¹, a complex pattern of C=C and C=N ring stretches between 1615-1450 cm⁻¹, and two very strong C-O ether stretches around 1250 cm⁻¹ and 1040 cm⁻¹. By comparing these features to the spectra of pyridine, anisole, and toluene, researchers can confidently confirm the presence and structural arrangement of these groups, making FTIR spectroscopy a powerful tool in the analysis of such substituted heterocyclic compounds.

References

  • IR Spectrum Of Anisole. (n.d.). Bartleby.com. Available at: [Link]

  • The IR spectrum for anisole contains two C―O stretching bands in... (n.d.). Pearson. Available at: [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2015). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. ResearchGate. Available at: [Link]

  • Balachandran, V., & Karunathan, R. (2012). FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra, and molecular geometry of pyridine-2,6-dicarbonyl dichloride. Elixir International Journal. Available at: [Link]

  • FTIR spectrum of a) pure toluene, b) pure butyronitrile and c) toluene þ butyronitrile solution. (n.d.). ResearchGate. Available at: [Link]

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell. Available at: [Link]

  • Brown, D. (n.d.). Infrared spectrum of methylbenzene toluene. Doc Brown's Advanced Organic Chemistry. Available at: [Link]

  • Fourier Transform Infrared Spectroscopy. (n.d.). University of Idaho. Available at: [Link]

  • Arumanayagam, T., et al. (2014). FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid. IOSR Journal of Applied Physics. Available at: [Link]

  • Supporting Information for... (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Borstein, K., et al. (2016). Infrared Spectrum of Toluene: Comparison of Anharmonic Isolated-Molecule Calculations and Experiments in Liquid Phase and in a Ne Matrix. The Journal of Physical Chemistry A. Available at: [Link]

  • FTIR spectrum for Pyridine. (n.d.). ResearchGate. Available at: [Link]

  • Borstein, K., et al. (2016). Infrared Spectrum of Toluene: Comparison of Anharmonic Isolated-Molecule Calculations and Experiments in Liquid Phase and in a Ne Matrix. ResearchGate. Available at: [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE INFRARED AND RAMAN SPECTRA OF TOLUENE, TOLUENE-a-dз, m-XYLENE, AND m-XYLENE-α,α'-d6. Canadian Journal of Chemistry. Available at: [Link]

  • Becucci, M., & Salvi, P. R. (2001). High Overtones of the C−H Stretching Vibrations in Anisole and Thioanisole. ResearchGate. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries. Available at: [Link]

  • FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. (n.d.). ResearchGate. Available at: [Link]

  • FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. (2023). Chinese Journal of Chemical Physics. Available at: [Link]

  • Functional Groups from Infrared Spectra. (2015). YouTube. Available at: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

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A Comparative Guide to 3,4-Dimethoxy-2-methylpyridine and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug discovery, the nuanced differences between isomeric structures can profoundly impact molecular interactions, reactivity, and ultimately, therapeutic efficacy. This guide provides an in-depth technical comparison of 3,4-Dimethoxy-2-methylpyridine and its key positional isomers: 2,6-dimethoxypyridine, 3,5-dimethoxypyridine, and 2,3-dimethoxypyridine. As crucial intermediates in the synthesis of various pharmaceuticals, particularly proton pump inhibitors (PPIs), a comprehensive understanding of their comparative properties is paramount for researchers, scientists, and professionals in drug development.[1] This document will delve into their physical and spectroscopic properties, synthetic methodologies, reactivity profiles, and differential applications, supported by experimental data and established protocols.

Introduction to the Pyridine Core in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous scaffold in medicinal chemistry.[2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its modulation of a molecule's pKa, make it a privileged structure in drug design. The introduction of substituents, such as methoxy and methyl groups, further refines these properties, influencing the molecule's steric and electronic profile. This guide focuses on dimethoxy-substituted methylpyridines and their non-methylated analogs, highlighting how subtle shifts in substituent positioning can lead to significant differences in chemical behavior and utility.

Comparative Physicochemical and Spectroscopic Properties

A foundational understanding of the physical and spectroscopic characteristics of these isomers is essential for their identification, purification, and manipulation in a laboratory setting. The following tables summarize key comparative data.

Table 1: Physicochemical Properties of this compound and Its Isomers
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa (Predicted)
This compoundC₈H₁₁NO₂153.18-~4.5
2,6-DimethoxypyridineC₇H₉NO₂139.15178-1801.57 ± 0.10
3,5-DimethoxypyridineC₇H₉NO₂139.15225.6 ± 20.04.00 ± 0.10
2,3-DimethoxypyridineC₇H₉NO₂139.1599-101 (at 16 mmHg)-

The pKa values, which indicate the basicity of the pyridine nitrogen, are significantly influenced by the position of the electron-donating methoxy groups.[3] The higher predicted pKa of this compound suggests a more basic nitrogen compared to 2,6-dimethoxypyridine, a factor that plays a crucial role in its application in PPIs.[4]

Table 2: Comparative ¹H NMR Spectral Data (CDCl₃, δ ppm)
CompoundH-2H-3H-4H-5H-6OCH₃CH₃
This compound---~6.7 (d)~8.1 (d)~3.9 (s), ~3.8 (s)~2.5 (s)
2,6-Dimethoxypyridine-~6.2 (d)~7.3 (t)~6.2 (d)-~3.9 (s)-
3,5-Dimethoxypyridine~8.0 (d)-~6.8 (t)-~8.0 (d)~3.9 (s)-
2,3-Dimethoxypyridine--~6.8 (dd)~7.5 (dd)~7.9 (dd)~4.0 (s), ~3.9 (s)-

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The provided data is a synthesis of information from various sources and serves as a general guide.[5][6][7]

Table 3: Comparative ¹³C NMR Spectral Data (CDCl₃, δ ppm)
CompoundC-2C-3C-4C-5C-6OCH₃CH₃
This compound~158.6~140.5~148.7~105.9~145.8~60.5, ~55.8~20.0
2,6-Dimethoxypyridine~164.0~99.0~139.0~99.0~164.0~53.0-
3,5-Dimethoxypyridine~147.0~156.0~108.0~156.0~147.0~55.0-
2,3-Dimethoxypyridine~160.0~130.0~118.0~123.0~145.0~61.0, ~56.0-

Note: The chemical shifts are approximate and are compiled from various spectral databases and literature sources.[8][9]

Comparative FT-IR Spectroscopic Analysis

The infrared spectra of these isomers display characteristic bands that can be used for their identification. Key absorptions include:

  • C-H stretching (aromatic): Typically observed in the 3000-3100 cm⁻¹ region.

  • C-H stretching (aliphatic - CH₃ and OCH₃): Found in the 2850-3000 cm⁻¹ range.

  • C=C and C=N stretching (aromatic ring): A series of bands in the 1400-1600 cm⁻¹ region. The exact positions of these bands are sensitive to the substitution pattern.[10]

  • C-O stretching (methoxy groups): Strong absorptions typically in the 1000-1300 cm⁻¹ region.

The precise fingerprint region (below 1500 cm⁻¹) is unique for each isomer and serves as a valuable tool for distinguishing between them.

Synthesis Methodologies: A Comparative Overview

The synthetic routes to these pyridine derivatives often dictate their cost-effectiveness and scalability for industrial applications. Here, we compare common laboratory-scale preparations.

Workflow for a Generic Dimethoxypyridine Synthesis

Synthesis_Workflow Start Starting Material (e.g., Dichloropyridine) Step1 Nucleophilic Substitution (Sodium Methoxide in Methanol) Start->Step1 Reaction Workup Aqueous Workup & Extraction Step1->Workup Quenching Purification Purification (e.g., Column Chromatography) Workup->Purification Isolation Product Dimethoxypyridine Isomer Purification->Product Final Product

Caption: Generalized workflow for the synthesis of dimethoxypyridine isomers.

Protocol 1: Synthesis of this compound[11]

This synthesis typically starts from a precursor like 4-chloro-3-methoxy-2-methylpyridine.

Experimental Protocol:

  • Dissolve 4-chloro-3-methoxy-2-methylpyridine (1.0 eq) in methanol.

  • Cool the solution in an ice bath.

  • Add a solution of sodium methoxide in methanol (e.g., 28% solution, excess) dropwise.

  • Reflux the reaction mixture for approximately 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

  • To the residue, add ice-water and extract the product with chloroform.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to yield this compound as an oil.

Protocol 2: Synthesis of 2,6-Dimethoxypyridine[12]

A common and efficient method for the synthesis of 2,6-dimethoxypyridine involves the nucleophilic substitution of 2,6-dichloropyridine.

Experimental Protocol:

  • In a suitable reaction flask, combine 2,6-dichloropyridine (1.0 eq) and methanol.

  • Add sodium methoxide (2.0-2.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over a drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to obtain 2,6-dimethoxypyridine as a colorless liquid.

Protocol 3: Synthesis of 3,5-Dimethoxypyridine

The synthesis of 3,5-dimethoxypyridine can also be achieved from a dihalopyridine precursor, such as 3,5-dibromopyridine.

Experimental Protocol:

  • In a pressure vessel, combine 3,5-dibromopyridine (1.0 eq), a copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and sodium methoxide (excess).

  • Add a suitable solvent such as N,N-dimethylformamide (DMF).

  • Seal the vessel and heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for 24-48 hours.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford 3,5-dimethoxypyridine.

Comparative Reactivity: Electronic and Steric Influences

The position of the methoxy and methyl substituents significantly impacts the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom.[11] However, the presence of electron-donating methoxy groups activates the ring. The regioselectivity of electrophilic attack is governed by the combined directing effects of the nitrogen and the substituents.

  • This compound: The 3- and 4-methoxy groups, along with the 2-methyl group, are all electron-donating, strongly activating the ring. Electrophilic attack is likely to occur at the C-5 position, which is para to the 2-methyl group and ortho to the 4-methoxy group.

  • 2,6-Dimethoxypyridine: The two methoxy groups at the 2- and 6-positions strongly activate the C-3, C-4, and C-5 positions. Electrophilic substitution will preferentially occur at the C-4 (para) position due to steric hindrance at the C-3 and C-5 positions.

  • 3,5-Dimethoxypyridine: The methoxy groups at the 3- and 5-positions direct electrophilic attack to the C-2, C-4, and C-6 positions. The C-4 position is the most activated due to the combined ortho-directing effects of both methoxy groups.

  • 2,3-Dimethoxypyridine: The methoxy groups activate the ring, with the C-4 and C-6 positions being the most likely sites for electrophilic attack.

Nucleophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions.[12]

  • This compound: This isomer is less likely to undergo nucleophilic aromatic substitution on the ring itself unless a good leaving group is present. The electron-rich nature of the ring disfavors nucleophilic attack.

  • 2,6-Dimethoxypyridine: The methoxy groups at the activated 2- and 6-positions can act as leaving groups in the presence of strong nucleophiles under harsh conditions.

  • 3,5-Dimethoxypyridine: Similar to the 3,4-isomer, this compound is not highly susceptible to nucleophilic attack on the ring due to the lack of activating groups at the 2, 4, or 6 positions.

  • 2,3-Dimethoxypyridine: The methoxy group at the 2-position can potentially be displaced by a strong nucleophile.

Application in Drug Development: The Case of Proton Pump Inhibitors (PPIs)

Substituted pyridines are critical building blocks for a class of drugs known as proton pump inhibitors (PPIs), which are used to treat acid-reflux disorders.[1] The general structure of many PPIs involves a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl bridge. This compound is a key precursor for the synthesis of pantoprazole.

Mechanism of Action of Proton Pump Inhibitors

PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells. The pyridine nitrogen plays a crucial role in this activation.

PPI_Activation PPI Proton Pump Inhibitor (Inactive Prodrug) Protonation1 First Protonation (Pyridine Nitrogen) PPI->Protonation1 Acidic Environment (parietal cell) Protonation2 Second Protonation (Benzimidazole Nitrogen) Protonation1->Protonation2 Rearrangement Intramolecular Rearrangement Protonation2->Rearrangement Active_Form Active Sulfenamide Rearrangement->Active_Form Inhibition Covalent Binding to H+/K+ ATPase (Proton Pump) Active_Form->Inhibition

Caption: Simplified activation pathway of a proton pump inhibitor.

The basicity of the pyridine nitrogen (its pKa) is critical for the accumulation of the drug in the acidic parietal cells.[4] The substituents on the pyridine ring modulate this basicity and the overall electronic properties of the molecule, thereby influencing the drug's efficacy and pharmacokinetic profile.

The electron-donating methoxy and methyl groups in this compound increase the electron density on the pyridine ring and the basicity of the nitrogen atom. This enhanced basicity facilitates the initial protonation step in the acidic environment of the parietal cells, which is a key step in the activation of the PPI.[4] The specific substitution pattern of this compound is optimal for the synthesis of pantoprazole, contributing to its desired pharmacological properties. The other isomers, with their different electronic and steric profiles, would lead to PPIs with altered activation kinetics and potencies. For instance, the lower basicity of 2,6-dimethoxypyridine would result in less efficient accumulation in the parietal cells.

Conclusion

The comparison of this compound with its isomers underscores the critical importance of substituent positioning in determining the chemical and physical properties of pyridine derivatives. While structurally similar, these isomers exhibit distinct spectroscopic signatures, reactivity profiles, and synthetic accessibility. For drug development professionals, particularly those working on proton pump inhibitors, the choice of the pyridine intermediate is a crucial decision that impacts the final drug's mechanism of action and overall therapeutic effectiveness. This compound's specific arrangement of electron-donating groups renders it an ideal precursor for pantoprazole, highlighting the elegant interplay between molecular structure and biological function. This guide serves as a foundational resource for researchers to make informed decisions in the selection and application of these versatile building blocks in their synthetic endeavors.

References

  • PrepChem. Synthesis of this compound. Available at: [Link]

  • Litvic, M., Vinkovic, V., & Filipan-Litvic, M. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2359–2373. Available at: [Link]

  • Paliwal, S. K., & Sharma, M. C. (2013). A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. International Journal of Medicinal Chemistry, 2013, 1–12. Available at: [Link]

  • Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education, 70(5), 101. Available at: [Link]

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  • Komasa, A., & Szafran, M. (2004). THEORETICAL AND EXPERIMENTAL 1H AND 13C NMR SPECTRA OF 3-HYDROXYPYRIDINE, 3-METHOXYPYRIDINE, AND N-ETHYL-3-OXYPYRIDINIUM BETAINE*. Computational Methods in Science and Technology, 10(1), 47-56. Available at: [Link]

  • Scribd. Effect of Substituents On Basicity of Pyridine. Available at: [Link]

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  • Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Roczniki Chemii, 39, 1599-1606. Available at: [Link]

  • Google Patents. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
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  • Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
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analytical methods for the characterization of 3,4-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 3,4-Dimethoxy-2-methylpyridine

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the unambiguous characterization of chemical entities is the bedrock of reliable and reproducible science. This compound, a key intermediate and potential impurity in the synthesis of pharmaceutical agents such as proton pump inhibitors, demands rigorous analytical scrutiny to ensure purity, identity, and stability.[1][2] This guide provides a comparative analysis of essential analytical techniques for its characterization, moving beyond mere procedural lists to explain the causality behind methodological choices, thereby empowering researchers to design and execute robust validation systems.

The structural characterization of this compound (C₈H₁₁NO₂) is a multi-faceted process.[3] No single technique can provide a complete picture. Instead, a strategic combination of chromatographic and spectroscopic methods is required to build a comprehensive analytical profile. This guide will compare and contrast the primary methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Logical Workflow for Comprehensive Characterization

A systematic approach ensures that all aspects of the compound's profile are investigated. The workflow typically begins with separation techniques to assess purity and quantify the main component and any impurities, followed by spectroscopic methods for definitive structural confirmation.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Identity & Structural Elucidation cluster_2 Physicochemical Properties HPLC HPLC (Purity, Assay) MS Mass Spectrometry (Molecular Weight, Fragmentation) HPLC->MS LC-MS Coupling GCMS_Purity GC-MS (Impurity Profile) GCMS_Purity->MS Integrated NMR NMR Spectroscopy (¹H, ¹³C) Primary Structure FTIR FTIR Spectroscopy (Functional Groups) Thermal Thermal Analysis (Melting Point, Stability) Sample Test Sample: This compound Sample->HPLC Separation Sample->GCMS_Purity Separation Sample->NMR Identification Sample->FTIR Identification Sample->Thermal Characterization

Caption: A logical workflow for the comprehensive analytical characterization of this compound.

Chromatographic Techniques: The Pillars of Purity Assessment

Chromatography is indispensable for separating the target analyte from impurities, which may include starting materials, by-products, or degradation products. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally sensitive compounds.[4] For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice.

Causality Behind Method Selection:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides effective retention for the moderately polar pyridine derivative.

  • Mobile Phase: A gradient elution using a mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or ammonium acetate) is employed.[5][6] This allows for the effective separation of impurities with a wide range of polarities. Using a buffer controls the ionization state of the basic pyridine nitrogen, leading to sharper, more symmetrical peaks.

  • Detection: A UV-Vis detector is ideal, as the pyridine ring possesses a strong chromophore. Detection is typically monitored at a wavelength of maximum absorbance, around 210-285 nm, to ensure high sensitivity.[6][7]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Detector: Diode Array Detector (DAD) or UV-Vis, monitoring at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying volatile and semi-volatile impurities. Its high resolution and the definitive identification provided by the mass spectrometer make it an excellent tool for impurity profiling.[3]

Causality Behind Method Selection:

  • Stationary Phase: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is suitable. This phase provides good selectivity for aromatic and nitrogen-containing compounds.

  • Temperature Program: A programmed temperature ramp is crucial to elute compounds with different boiling points, from residual solvents to higher molecular weight by-products.

  • Ionization: Electron Ionization (EI) at 70 eV is standard. This high-energy ionization creates reproducible fragmentation patterns that can be compared against spectral libraries (like NIST or Wiley) for confident impurity identification.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

Comparative Summary of Chromatographic Methods
ParameterHPLC-UVGC-MS
Primary Use Purity assay, QuantificationImpurity identification, Volatiles analysis
Analyte Suitability Non-volatile, Thermally labileVolatile, Thermally stable
Strengths High precision, Robust for quantificationHigh sensitivity, Definitive identification via MS
Limitations Less definitive identification (UV)Not suitable for non-volatile impurities
Typical LOD/LOQ ~0.01% / 0.03% (by area)ppm to sub-ppm levels

Spectroscopic Techniques: The Keys to Structural Confirmation

While chromatography separates components, spectroscopy provides the detailed structural information needed for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR experiments are essential.[3][8]

Causality Behind Data Interpretation:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the two aromatic protons on the pyridine ring, the two methoxy groups, and the methyl group.

  • ¹³C NMR: Shows the number of chemically distinct carbon atoms. The spectrum will feature signals for the pyridine ring carbons (some quaternary, some attached to hydrogen), the two methoxy carbons, and the methyl carbon.[3]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as a reference (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • Run a standard ¹H NMR experiment.

    • Run a proton-decoupled ¹³C NMR experiment.

    • (Optional) Advanced 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used for definitive assignment of all signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] The resulting spectrum is a unique molecular fingerprint.

Causality Behind Spectral Interpretation:

  • C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic (methyl, methoxy) C-H stretches will be just below 3000 cm⁻¹.

  • C=N and C=C Stretching: The pyridine ring vibrations will produce a series of characteristic sharp bands in the 1600-1400 cm⁻¹ region.[10][11]

  • C-O Stretching: Strong bands corresponding to the C-O stretching of the methoxy groups are expected in the 1250-1050 cm⁻¹ region.[11]

  • Fingerprint Region: The complex pattern of bands below 1000 cm⁻¹ is unique to the molecule and highly useful for comparison against a reference standard.

  • Technique: Attenuated Total Reflectance (ATR) is preferred as it requires minimal sample preparation.[9]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Interplay of Analytical Techniques

The power of a multi-technique approach lies in the complementary information each provides. HPLC may indicate a 99.8% pure sample, but GC-MS can identify a critical 0.1% volatile impurity. NMR confirms the exact isomeric structure, while FTIR provides a quick and simple identity check.

Technique_Information center 3,4-Dimethoxy- 2-methylpyridine HPLC HPLC center->HPLC GCMS GC-MS center->GCMS NMR NMR center->NMR FTIR FTIR center->FTIR Purity Purity (%) HPLC->Purity Quant Quantification HPLC->Quant Volatiles Volatile Impurities GCMS->Volatiles MolWeight Molecular Weight GCMS->MolWeight Structure Definitive Structure (Connectivity) NMR->Structure FuncGroups Functional Groups FTIR->FuncGroups

Caption: Relationship between analytical techniques and the specific information they provide for characterization.

References

  • SIELC Technologies. Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column.
  • LGC Standards. This compound-N-oxide.
  • PubChem. This compound.
  • LGC Standards. 3,4-Dimethoxy-2-(hydroxymethyl)pyridine.
  • ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples.
  • PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • Khairi Mustafa Fahelelbom, et al. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Sambathkumar K, Ravichandran G. FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem. 2016;91:38077-38086.
  • Medikamenter Quality Services. Impurities in Pharmaceutical Analysis: A Comprehensive Guide.
  • MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.

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A Spectroscopic and Reactivity Showdown: A Comparative Guide to 2,4-DMB and 3,4-DMB Protected Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the strategic selection and implementation of protecting groups are paramount to achieving desired molecular complexity. Among the benzyl-type protecting groups for hydroxyl, amino, and thiol functionalities, the 2,4-dimethoxybenzyl (2,4-DMB) and 3,4-dimethoxybenzyl (3,4-DMB) groups are distinguished by their unique balance of stability and controlled lability.[1] The substitution pattern of the two methoxy groups on the aromatic ring, however, imparts subtle yet significant electronic differences that manifest in distinct spectroscopic signatures and reactivity profiles.

This guide offers an in-depth comparison of compounds protected with these two valuable moieties. We will delve into the nuances of their spectroscopic characteristics, explore the mechanistic basis for their differential reactivity, and provide validated experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Electronic Rationale: Why Methoxy Position Matters

The core difference between the 2,4-DMB and 3,4-DMB groups lies in the ability of their methoxy substituents to stabilize the benzylic carbocation formed during acid-catalyzed cleavage.[2] The stability of this intermediate directly dictates the lability of the protecting group.

  • 2,4-DMB: The presence of a methoxy group at the ortho position (C2) provides powerful resonance stabilization to the positive charge at the benzylic position, in addition to the stabilization from the para methoxy group (C4). This enhanced delocalization makes the 2,4-dimethoxybenzyl cation exceptionally stable.

  • 3,4-DMB: Both methoxy groups are in positions meta and para to the benzylic carbon. While the para methoxy group (C4) provides significant resonance stabilization, the meta group (C3) offers only a weaker, inductive electron-donating effect.

Consequently, the 2,4-DMB group is generally more labile and can be cleaved under milder acidic conditions than the 3,4-DMB group.[3] This graduated reactivity is a cornerstone of orthogonal protection strategies in the synthesis of complex molecules.[4][5]

G cluster_24 2,4-DMB Cation Stabilization cluster_34 3,4-DMB Cation Stabilization s24_start 2,4-DMB Ether (R-O-CH₂-Ar) s24_h + H⁺ s24_start->s24_h s24_int Protonated Ether s24_h->s24_int s24_roh - R-OH s24_int->s24_roh s24_cation 2,4-DMB Cation (Highly Stabilized) s24_roh->s24_cation s24_res1 Resonance Form 1 (Ortho OMe donation) s24_cation->s24_res1 Resonance s24_res2 Resonance Form 2 (Para OMe donation) s24_cation->s24_res2 Resonance s34_start 3,4-DMB Ether (R-O-CH₂-Ar) s34_h + H⁺ s34_start->s34_h s34_int Protonated Ether s34_h->s34_int s34_roh - R-OH s34_int->s34_roh s34_cation 3,4-DMB Cation (Stabilized) s34_roh->s34_cation s34_res Resonance Form (Para OMe donation) s34_cation->s34_res Resonance

Caption: Acid-catalyzed deprotection mechanism and cation stabilization.

Spectroscopic Data Comparison

The electronic differences between the isomers give rise to distinct and diagnostic spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The most telling differences in the ¹H NMR spectra appear in the aromatic region. The asymmetrical substitution of the 2,4-DMB group leads to a more complex and dispersed set of signals for the three aromatic protons, whereas the 3,4-DMB group often presents a simpler pattern.[1]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of DMB-Protected Alcohols in CDCl₃

Proton Assignment Representative 2,4-DMB Protected Alcohol[1] Representative 3,4-DMB Protected Alcohol[1][6] Rationale for Difference
Aromatic (Ar-H) 6.40-7.30 (m, 3H) 6.80-6.95 (m, 3H) The 2,4-substitution pattern results in distinct electronic environments and coupling constants for the three aromatic protons, leading to a more complex multiplet. The 3,4-DMB group has a more straightforward coupling pattern.
Benzylic (Ar-CH₂-O) ~4.55 (s, 2H) ~4.50 (s, 2H) The chemical shift is very similar for both isomers as the protons are primarily influenced by the adjacent oxygen and aromatic ring.

| Methoxy (CH₃O) | ~3.81 (s, 3H), ~3.85 (s, 3H) | ~3.88 (s, 6H) or two close singlets | In the 2,4-DMB isomer, the two methoxy groups are in electronically distinct environments (ortho vs. para), often resulting in two separate singlets. In the 3,4-DMB isomer, the environments are more similar, frequently leading to a single 6H singlet or two very closely spaced singlets. |

Note: Exact chemical shifts can vary depending on the specific molecular structure and solvent used.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹³C NMR spectra, the chemical shifts of the aromatic carbons, particularly those bearing the methoxy groups and the benzylic carbon, serve as key differentiators.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of DMB-Protected Alcohols in CDCl₃

Carbon Assignment Representative 2,4-DMB Protected Alcohol[1] Representative 3,4-DMB Protected Alcohol[7] Rationale for Difference
Benzylic (Ar-CH₂-O) ~65.5 ~71.0 The electronic environment around the benzylic carbon is influenced by the substitution pattern, leading to a noticeable shift.
Methoxy (CH₃O) ~55.3, ~55.5 ~55.9 Similar to the proton spectra, two distinct signals may be observed for the 2,4-DMB isomer.
Aromatic (C-OMe) ~160.5, ~158.0 ~149.2, ~148.8 The positions of the carbons directly attached to the electron-donating methoxy groups are significantly different between the two isomers.
Aromatic (C-CH₂) ~119.5 ~131.0 The chemical shift of the ipso-carbon is highly sensitive to the electronic nature of the aromatic ring.

| Aromatic (Other) | ~130.0, ~104.5, ~98.5 | ~120.0, ~111.8, ~111.0 | The overall pattern and chemical shifts of the aromatic carbons provide a clear fingerprint for each isomer. |

Note: Data represents typical values and can vary.

Infrared (IR) Spectroscopy

While less definitive than NMR for distinguishing between the 2,4- and 3,4-isomers, IR spectroscopy is essential for confirming the presence of the ether functionality. Compounds protected with either DMB group will exhibit characteristic absorbances.

  • C-O Stretching: A strong, characteristic band in the 1300-1000 cm⁻¹ region confirms the presence of the C-O ether linkage.[8] Aryl-alkyl ethers typically show two distinct bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.[9]

  • C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzylic and methoxy groups appear just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, both 2,4-DMB and 3,4-DMB protected compounds will show the same increase in molecular weight corresponding to the DMB moiety (C₉H₁₁O₂ = 151.07 Da).[10] The most significant fragmentation pathway upon electron ionization is typically the cleavage of the benzylic C-O bond to form the highly stable dimethoxybenzyl cation.

  • Key Fragment: A prominent peak at m/z = 151 corresponding to the [C₉H₁₁O₂]⁺ cation is a diagnostic marker for the presence of a DMB protecting group.[10]

  • Molecular Ion: The molecular ion peak ([M]⁺) will be observed, though its intensity may vary.

  • Further Fragmentation: The DMB cation itself can undergo further fragmentation, such as the loss of formaldehyde (CH₂O, 30 Da) or a methyl radical (CH₃, 15 Da).

Experimental Protocols and Workflows

Accurate synthesis and analysis rely on standardized experimental procedures. The following protocols outline representative methods for the protection of an alcohol and its subsequent deprotection.

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow p_start Alcohol (R-OH) + DMB-Cl p_reaction Williamson Ether Synthesis (NaH, DMF, 0°C to rt) p_start->p_reaction p_workup Aqueous Workup & Extraction p_reaction->p_workup p_purify Column Chromatography p_workup->p_purify p_product Protected Ether (R-O-DMB) p_purify->p_product d_start Protected Ether (R-O-DMB) d_reaction Acidic Cleavage (TFA, DCM, Scavenger) d_start->d_reaction d_workup Neutralization & Extraction d_reaction->d_workup d_purify Column Chromatography d_workup->d_purify d_product Deprotected Alcohol (R-OH) d_purify->d_product

Caption: General experimental workflow for protection and deprotection.
Protocol 1: Protection of a Primary Alcohol with DMB-Chloride

This procedure details a standard Williamson ether synthesis.[11]

  • Preparation: To a solution of the primary alcohol (1.0 equiv) in anhydrous dimethylformamide (DMF, ~0.2 M) in a flame-dried flask under an argon atmosphere, add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • DMB Addition: Cool the reaction mixture back to 0 °C and add a solution of the appropriate DMB-Cl (2,4- or 3,4-dimethoxybenzyl chloride, 1.1 equiv) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Acid-Catalyzed Deprotection of a DMB-Ether

This protocol describes the cleavage of a DMB ether using trifluoroacetic acid (TFA).[12] The conditions for 2,4-DMB cleavage are typically milder (lower TFA concentration or shorter time) than for 3,4-DMB.

  • Preparation: Dissolve the DMB-protected compound (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M) in a flask under an argon atmosphere. Add a cation scavenger, such as anisole or triisopropylsilane (TIS, 2-5 equiv).[13]

  • Acid Addition: Cool the solution to 0 °C. Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 10-20% v/v for 3,4-DMB; 1-5% for 2,4-DMB) dropwise with stirring.[12][14]

  • Reaction: Stir the solution at 0 °C or room temperature and monitor the reaction progress by TLC. Reaction times can range from 30 minutes to several hours.

  • Quenching & Workup: Quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution at 0 °C. Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Conclusion and Strategic Recommendations

The choice between 2,4-DMB and 3,4-DMB as protecting groups is a strategic decision guided by their distinct spectroscopic and reactivity profiles.

  • Choose 2,4-DMB when:

    • Extreme Lability is Required: For substrates sensitive to prolonged acidic conditions, the high acid lability of the 2,4-DMB group allows for its rapid removal under very mild conditions.[4]

    • Orthogonality with PMB or 3,4-DMB is Needed: The 2,4-DMB group can often be selectively cleaved in the presence of p-methoxybenzyl (PMB) or 3,4-DMB groups.[12]

    • Detailed NMR Analysis is Beneficial: The complex and well-dispersed aromatic signals in its ¹H NMR spectrum can be advantageous for unambiguous structural confirmation.[1]

  • Choose 3,4-DMB when:

    • Greater Stability is Desired: When a more robust benzyl-type protecting group is needed that can still be removed more easily than a standard benzyl (Bn) or PMB group.[15]

    • A Simpler Spectroscopic Handle is Preferred: The simpler aromatic pattern in the ¹H NMR spectrum can be beneficial for straightforward reaction monitoring in less complex molecules.[1]

    • Solubility is a Concern: In some cases, the 3,4-DMB group has been reported to improve the solubility of complex intermediates.[15]

By understanding the fundamental electronic principles that govern the behavior of these isomers and leveraging their unique spectroscopic fingerprints, researchers can confidently employ 2,4-DMB and 3,4-DMB groups to navigate the challenges of modern synthetic chemistry with greater precision and efficiency.

References

  • Kovács, L., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Monatshefte für Chemie - Chemical Monthly, 148(11), 2025-2034. [Link]

  • Ishida, A., et al. (2012). DEPROTECTION OF 3,4-DIMETHOXYBENZYL (DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). HETEROCYCLES, 84(2), 1355. [Link]

  • Berkeley Learning Hub. (2024). IR Spectra of Ethers. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse010029 3,4-Dimethoxybenzyl Alcohol. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Picoline Isomers: 2-, 3-, and 4-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted pyridines is fundamental to designing efficient synthetic routes and novel molecular entities. The picolines—2-methylpyridine, 3-methylpyridine, and 4-methylpyridine—serve as a classic case study in how the seemingly simple placement of a methyl group profoundly alters the electronic landscape and chemical behavior of the pyridine ring. This guide provides an in-depth comparison of these three isomers, supported by experimental data, to elucidate the factors governing their reactivity in key organic transformations.

The Foundation: Electronic Effects and Basicity

The reactivity of the picolines is intrinsically linked to the interplay between the electron-withdrawing nature of the pyridine ring and the electron-donating effect of the methyl group. The methyl group exerts a positive inductive (+I) effect and a hyperconjugation effect, both of which push electron density into the ring. The position of this group relative to the nitrogen atom dictates the magnitude and consequence of this donation.

  • 2-Methylpyridine (α-picoline) & 4-Methylpyridine (γ-picoline): In these isomers, the methyl group is at the ortho and para positions, respectively. Both inductive and hyperconjugation effects effectively increase the electron density on the nitrogen atom and at specific carbons in the ring. This increased electron density on the nitrogen enhances its basicity compared to unsubstituted pyridine.

  • 3-Methylpyridine (β-picoline): With the methyl group at the meta position, its electron-donating influence on the nitrogen atom is weaker, operating primarily through the inductive effect. Consequently, 3-methylpyridine is a weaker base than the 2- and 4-isomers.

This difference in basicity is quantitatively demonstrated by the pKa values of their conjugate acids. A higher pKa value corresponds to a stronger base.

CompoundpKa of Conjugate Acid
Pyridine5.25
3-Methylpyridine5.63[1]
2-Methylpyridine5.96[1][2]
4-Methylpyridine5.98[1][3][4]

As the data shows, 4-methylpyridine is the strongest base, closely followed by 2-methylpyridine. The slightly lower basicity of the 2-isomer compared to the 4-isomer can be attributed to potential steric hindrance from the ortho-methyl group, which can impede solvation of the pyridinium cation. 3-Methylpyridine is the least basic of the three isomers, though still more basic than pyridine itself.

Reactivity at the Pyridine Ring

The electronic differences between the isomers directly translate to distinct behaviors in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient and is therefore deactivated towards electrophilic attack compared to benzene.[5] Reactions like nitration and halogenation often require harsh conditions.[6][7] The activating methyl group can facilitate these reactions, but its position governs the site of substitution (regioselectivity).

  • Reactivity Order: 3-Methylpyridine > 4-Methylpyridine ≈ 2-Methylpyridine

  • 3-Methylpyridine: The methyl group directs incoming electrophiles to the 2-, 4-, and 6-positions. Although these positions are electronically disfavored by the ring nitrogen, the combined directing effects lead to substitution, primarily at the 5-position (para to the methyl group and meta to the nitrogen). For example, gas-phase chlorination of 3-picoline mainly yields 5-chloro-3-methylpyridine.[7]

  • 2- and 4-Methylpyridine: The activating methyl group and the deactivating nitrogen atom have conflicting influences, often leading to complex product mixtures or requiring specific conditions to achieve selectivity.

Caption: Logical relationship in Electrophilic Aromatic Substitution of picolines.

Nucleophilic Aromatic Substitution (NAS)

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[8][9][10] The electron-donating methyl group generally disfavors this reaction by counteracting the ring's electron deficiency.

  • Reactivity Order: 3-Methylpyridine > 4-Methylpyridine > 2-Methylpyridine

  • 3-Methylpyridine: The methyl group has a minimal deactivating effect on the prime 2- and 6-positions. Competitive studies have shown that 3-picoline is actually more reactive than pyridine itself towards attack by phenyllithium at the 2-position.[11]

  • 2- and 4-Methylpyridine: The methyl group is located directly at a site of nucleophilic attack. This significantly deactivates these positions towards substitution due to both electronic donation and steric hindrance (in the case of 2-methylpyridine).

Reactivity at the Nitrogen Atom: N-Oxidation

The reaction of picolines with peracids (like m-CPBA) or hydrogen peroxide to form pyridine-N-oxides is a crucial transformation that alters the ring's reactivity profile.[12][13] The rate of this reaction is directly proportional to the nucleophilicity of the nitrogen atom.

  • Reactivity Order: 4-Methylpyridine > 2-Methylpyridine > 3-Methylpyridine

This order perfectly mirrors the basicity of the isomers. The more electron-donating character at the 4-position makes the nitrogen of 4-picoline the most nucleophilic. The nitrogen in 2-picoline is also highly nucleophilic but can be slightly sterically hindered. The 3-isomer, being the least basic, reacts the slowest. Pyridines bearing alkyl substituents generally show high conversion to their corresponding N-oxides.[13]

Reactivity of the Methyl Group

A key point of differentiation among the picoline isomers is the reactivity of the methyl group's protons.

Acidity and Carbanion Formation

The protons of the methyl groups in 2- and 4-methylpyridine are significantly more acidic than those in 3-methylpyridine.[1][14] This is because the resulting carbanion, formed upon deprotonation by a strong base like butyllithium (BuLi), is stabilized by resonance, delocalizing the negative charge onto the electronegative nitrogen atom.

G node_2p 2-Methylpyridine Deprotonation (e.g., BuLi) node_2p_anion Stabilized Carbanion Charge delocalized onto Nitrogen node_2p:f1->node_2p_anion:f0 node_4p 4-Methylpyridine Deprotonation (e.g., BuLi) node_4p_anion Stabilized Carbanion Charge delocalized onto Nitrogen node_4p:f1->node_4p_anion:f0 node_3p 3-Methylpyridine Deprotonation (e.g., BuLi) node_3p_anion Unstabilized Carbanion No delocalization onto Nitrogen node_3p:f1->node_3p_anion:f0

Caption: Carbanion stabilization after deprotonation of picoline isomers.

This enhanced acidity allows for a range of synthetic transformations unique to the 2- and 4-isomers, such as aldol-type condensations and alkylations. For instance, 2-picoline readily condenses with formaldehyde to produce 2-vinylpyridine, a valuable monomer.[14] 3-Methylpyridine does not undergo these reactions under similar conditions because its methyl protons are not sufficiently acidic.

Oxidation to Carboxylic Acids

The oxidation of the methyl group to a carboxylic acid is a common industrial process.[15][16] For example, 2-methylpyridine is oxidized to picolinic acid, and 3-methylpyridine is oxidized to nicotinic acid (niacin).[1][17]

  • Reactivity Order: The ease of oxidation can be influenced by the reaction conditions. Under wet air oxidation conditions, some studies suggest that 3-methylpyridine is more resistant to oxidation than the 2- and 4-isomers.[18] This aligns with the general observation that 3-methylpyridine is more environmentally persistent and degrades more slowly than its isomers.[1][14] However, under controlled conditions with strong oxidizing agents like potassium permanganate (KMnO₄), all three isomers can be effectively converted to their corresponding pyridinecarboxylic acids.[14][15]

Experimental Protocol: Comparative Oxidation of Picolines with KMnO₄

This protocol provides a framework for comparing the oxidation rate of the three picoline isomers. The causality behind this choice is that oxidation is a fundamental reaction of the methyl group, and its progress can be monitored visually (disappearance of the purple permanganate color) and analytically (e.g., via HPLC or GC-MS to track product formation).

Objective: To qualitatively and quantitatively compare the rate of oxidation of 2-, 3-, and 4-methylpyridine to their respective carboxylic acids using potassium permanganate.

Materials:

  • 2-Methylpyridine (98%+)

  • 3-Methylpyridine (98%+)

  • 4-Methylpyridine (98%+)

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Deionized Water

  • Three 250 mL three-neck round-bottom flasks

  • Reflux condensers, magnetic stirrers, heating mantles

  • Equipment for TLC or HPLC analysis

G start Start setup Set up three parallel reflux apparatuses start->setup charge Charge each flask with picoline isomer and water setup->charge heat Heat to reflux (~100°C) charge->heat add_kmno4 Add KMnO4 solution portion-wise heat->add_kmno4 monitor Monitor reaction: - Color change - TLC/HPLC samples add_kmno4->monitor monitor->add_kmno4 Maintain purple color workup Workup: - Quench excess KMnO4 - Filter MnO2 - Acidify filtrate monitor->workup isolate Isolate product: - Cool and filter - Dry crystals workup->isolate end End isolate->end

Caption: Experimental workflow for the comparative oxidation of picoline isomers.

Procedure:

  • Setup: Equip three identical 250 mL three-neck flasks with a reflux condenser, a magnetic stir bar, and a dropping funnel.

  • Charging Flasks: To each flask, add 0.1 mol of one of the picoline isomers (9.31 g) and 100 mL of deionized water. Begin stirring.

  • Heating: Heat the mixtures to a gentle reflux using heating mantles.

  • Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (0.22 mol, 34.8 g) in 400 mL of warm water. Self-Validating Control: Preparing a single stock solution ensures identical oxidant concentration for all three reactions.

  • Addition of Oxidant: Once the picoline solutions are refluxing, slowly add the KMnO₄ solution portion-wise to each flask over a period of 2-3 hours. The rate of addition should be controlled to maintain a faint purple color, indicating a slight excess of permanganate. The disappearance of the purple color signifies its consumption.

  • Monitoring: Observe the rate at which each reaction consumes the permanganate solution. For quantitative analysis, small aliquots can be carefully withdrawn every 30 minutes, quenched, and analyzed by HPLC to track the disappearance of the starting material and the appearance of the corresponding carboxylic acid.

  • Reaction Completion: Continue heating at reflux for 1 hour after the final addition of KMnO₄, or until the purple color persists.

  • Workup: Cool the reaction mixtures. Quench any remaining KMnO₄ by adding a small amount of ethanol until the purple color disappears. Filter the hot solution to remove the brown manganese dioxide (MnO₂) precipitate.

  • Isolation: Cool the clear filtrate in an ice bath. Slowly acidify with concentrated HCl to the isoelectric point of the respective acid (e.g., pH ~3.4 for nicotinic acid) to precipitate the product.[15]

  • Analysis: Collect the crystalline product by filtration, wash with cold water, and dry. Determine the yield for each isomer and compare.

Expected Outcome: Based on literature suggesting its higher stability, 3-methylpyridine is expected to react the slowest, requiring a longer time to consume the permanganate compared to the 2- and 4-isomers.[14][18]

Conclusion

The reactivity of 2-, 3-, and 4-methylpyridine is a clear and instructive demonstration of how substituent position governs electronic effects in heterocyclic chemistry.

  • 4-Methylpyridine is the most basic and its nitrogen is the most nucleophilic due to optimal electron donation from the para-methyl group. Its methyl group protons are acidic.

  • 2-Methylpyridine is nearly as basic as the 4-isomer, but its reactivity can be tempered by steric hindrance at the ortho position. Its methyl group is highly reactive due to carbanion stabilization.

  • 3-Methylpyridine is the least basic isomer and is generally less reactive at the methyl group and more resistant to oxidation. However, its ring is the most susceptible of the three to nucleophilic attack and, arguably, electrophilic attack due to less electronic conflict in directing effects.

For the synthetic chemist, these differences are not subtle nuances but critical design parameters. Choosing the correct picoline isomer is essential for controlling regioselectivity, achieving desired reactivity at the ring or the side chain, and developing robust, efficient synthetic pathways.

References

  • Investigation of the Products of Oxidation of Methylpyridines Under Aqueous Conditions by Gas Chromatography-Mass Spectrometry. Royal Society of Chemistry Publishing.
  • Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. E-Thesis Online Service, The British Library.
  • Oxidation of Certain Methylpyridines to Pyridine Carboxylic Acids. Journal of the American Chemical Society.
  • Oxidation of methyl-pyridines.
  • Halogenation of pyridine compounds.
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube.
  • The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2.
  • 2-Methylpyridine. Wikipedia.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Picoline. Wikipedia.
  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv.
  • Recent trends in the chemistry of pyridine N-oxides.
  • Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of β-Picoline (CASRN 108-99-6) in F344/N Rats and B6C3F1/N Mice (Drinking Water Studies).
  • Halogenation of the 3-position of pyridines through Zincke imine intermedi
  • 3-Picoline.
  • Pyridine N-oxide deriv
  • Nucleophilic Aromatic Substitution: Part VII. Competitive Reactions of Pyridine, 3-Picoline, and 3-Ethylpyridine with Phenyllithium. Canadian Journal of Chemistry.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
  • Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar.
  • Acidity of some methyl-substituted pyridinium ions in methanol. Journal of the Chemical Society B: Physical Organic.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitr
  • Unveiling the Reactivity of 2-Bromo-4-methylpyridine: A Comput
  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3.
  • Comparison of pyridine and 4-methyl-pyridine as ligands to cobalt(II) chloride in the gas phase and in solution.
  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.
  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides.
  • Nitration of pyridine-2,6-diamines.
  • 2-methylpyridine. mVOC 4.0.
  • pKa Data Compiled by R. Williams.
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • Inductive Effect of Methyl Groups. The Student Room.
  • Nucleophilic substitution. Wikipedia.
  • Showing metabocard for 4-Methylpyridine (HMDB0302405).
  • Picolinic acid. Wikipedia.
  • Showing Compound 4-Methylpyridine (FDB004424). FooDB.
  • electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline. YouTube.
  • 3-Methylpyridine. Wikipedia.
  • Nucleophilic substitution of pyridine. YouTube.
  • pKa values bases. Chair of Analytical Chemistry.
  • 2-Methylpyridine. PubChem.
  • 1.: Molecular structures of 2-methylpyridine, 3-methylpyridine and...
  • Electrophilic substitution on pyridine. Química Organica.org.
  • Nucleophilic substitution reactions. Khan Academy.
  • 6-Methylpicolinic acid. Sigma-Aldrich.

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A Comparative Guide to the Structural Elucidation of 3,4-Dimethoxy-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural determination of novel or synthesized compounds is a cornerstone of chemical research. This guide provides an in-depth, comparative analysis of the primary analytical techniques for the structural elucidation of 3,4-Dimethoxy-2-methylpyridine and its derivatives. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower your analytical strategy.

Introduction: The Challenge of Isomeric Complexity

This compound and its derivatives are an important class of heterocyclic compounds, often serving as key intermediates in the synthesis of pharmaceuticals. The substitution pattern on the pyridine ring gives rise to the potential for several isomers, making unequivocal structural confirmation essential. The choice of analytical technique, or more often the synergistic combination of techniques, is critical for resolving ambiguity and ensuring the integrity of your research. This guide will compare and contrast Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, providing the technical details and experimental rationale needed to navigate your structural elucidation workflow.

At a Glance: A Comparative Overview of Core Techniques

The selection of an analytical method is a balance of the information required, the nature of the sample, and available resources. Below is a summary of the strengths and limitations of the three primary techniques for structural elucidation.

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Sample Phase SolutionGas Phase (after ionization)Crystalline Solid
Information Yield Atomic connectivity, chemical environment, stereochemistryMolecular weight, elemental composition, fragmentation patterns3D atomic coordinates, bond lengths & angles, crystal packing
Strengths Non-destructive, excellent for isomeric differentiation in solution, provides data on dynamic processesHigh sensitivity, requires minimal sample, provides molecular formulaUnambiguous, definitive 3D structure, absolute stereochemistry
Limitations Lower sensitivity, complex spectra for mixtures, requires soluble sampleDestructive, fragmentation can be complex, may not distinguish isomersRequires a suitable single crystal, structure may not represent solution-state conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1] It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment and connectivity of atoms.

The Causality Behind the Experiment: Why NMR is the First Step

For a molecule like this compound, ¹H and ¹³C NMR are the initial experiments of choice. The chemical shifts and coupling patterns of the protons and carbons on the pyridine ring are highly sensitive to the substitution pattern. The electron-withdrawing nitrogen atom and the electron-donating methoxy groups create a distinct electronic environment, leading to predictable chemical shifts.

dot graph "NMR_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Workflow for NMR-based structural elucidation.

Predicted ¹H and ¹³C NMR Data for this compound

While experimental spectra should always be acquired, theoretical predictions and data from similar structures provide a strong basis for interpretation. For this compound, the following are expected:

¹H NMR (in CDCl₃):

  • H-5: A doublet around δ 6.7-6.9 ppm.

  • H-6: A doublet around δ 8.0-8.2 ppm.

  • 3-OCH₃: A singlet around δ 3.9-4.1 ppm.

  • 4-OCH₃: A singlet around δ 3.8-4.0 ppm.

  • 2-CH₃: A singlet around δ 2.4-2.6 ppm.

¹³C NMR (in CDCl₃):

  • C-2: ~157 ppm

  • C-3: ~140 ppm

  • C-4: ~152 ppm

  • C-5: ~107 ppm

  • C-6: ~145 ppm

  • 3-OCH₃: ~56 ppm

  • 4-OCH₃: ~60 ppm

  • 2-CH₃: ~23 ppm

Experimental Protocol: 2D NMR for Unambiguous Assignment

For complex derivatives or to confirm assignments, 2D NMR is indispensable.

Protocol for a Standard HMBC Experiment:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Spectrometer Setup: Use a standard gradient-enhanced HMBC pulse sequence on a 400 MHz or higher spectrometer.

  • Acquisition Parameters:

    • Set the ¹H spectral width to cover 0-10 ppm.

    • Set the ¹³C spectral width to cover 0-160 ppm.

    • Optimize the long-range coupling constant for 2-3 bond correlations (typically ~8 Hz).

  • Processing: Apply a sine-bell window function and perform a two-dimensional Fourier transform.

The HMBC spectrum will reveal correlations between protons and carbons that are 2-3 bonds away, allowing for the definitive connection of the methyl and methoxy groups to the pyridine ring.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For structural elucidation, it provides the molecular weight and, with high-resolution instruments, the elemental composition of a molecule.

The Causality Behind the Experiment: Why MS is Essential for Confirmation

The primary reason for using MS in this context is to confirm the molecular weight of the synthesized compound. For this compound (C₈H₁₁NO₂), the expected monoisotopic mass is 153.0790 g/mol .[1] High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, providing strong evidence for the elemental formula.

dot graph "MS_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: General workflow for mass spectrometry analysis.

Predicted Fragmentation Pattern of this compound

Under Electron Ionization (EI), the molecular ion will undergo fragmentation, providing clues to its structure. Key expected fragments include:

  • m/z 153: The molecular ion (M⁺).

  • m/z 138: Loss of a methyl radical (•CH₃) from a methoxy group.

  • m/z 123: Subsequent loss of another methyl radical.

  • m/z 110: Loss of a formaldehyde (CH₂O) from the M-CH₃ fragment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-5ms) to separate the analyte from any impurities.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[2] By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which a model of the molecule can be built.

The Causality Behind the Experiment: When to Pursue a Crystal Structure

While NMR and MS can provide a confident structural assignment, X-ray crystallography offers irrefutable proof. It is particularly valuable when:

  • The stereochemistry of the molecule is .

  • The connectivity is ambiguous even with 2D NMR.

  • A definitive solid-state conformation is required for computational modeling or understanding intermolecular interactions.

dot graph "XRay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Workflow for X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: This is often the most challenging step. Slow evaporation of a solution of the purified compound in a suitable solvent system is a common method. Vapor diffusion and cooling crystallization are also widely used.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas. A full sphere of diffraction data is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. A molecular model is then built into this map and refined to best fit the experimental data.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of this compound derivatives is most reliably achieved through a synergistic application of NMR, MS, and, where possible, X-ray crystallography. NMR provides the foundational map of atomic connectivity in solution, MS confirms the molecular weight and elemental composition with high accuracy, and X-ray crystallography delivers the definitive solid-state structure. By understanding the strengths and limitations of each technique and the causal reasons for their application, researchers can devise a robust analytical strategy that ensures the unequivocal characterization of these important heterocyclic compounds.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry, 60(6), 972-978. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).

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A Senior Application Scientist's Guide to Analytical Standards for 3,4-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of analytical standards for 3,4-Dimethoxy-2-methylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the critical attributes of certified reference materials (CRMs) versus other analytical standards, provide detailed experimental protocols for their characterization and use, and present a comparative analysis to aid in the selection of the most appropriate standard for your application.

The Critical Role of Analytical Standards in Scientific Integrity

An analytical standard is a highly purified and well-characterized substance used as a reference point in an analytical measurement. The choice of an appropriate standard is a foundational decision that impacts the accuracy, precision, and validity of experimental results. For a compound like this compound, which may be a critical starting material or a potential impurity in an active pharmaceutical ingredient (API), the use of a reliable standard is not merely a matter of good practice but a regulatory necessity.

The core principle of a self-validating system in analytical chemistry relies on the traceability and certified purity of the reference standard. This ensures that any variation observed in an analytical run can be attributed to the sample or the method, not the standard itself.

Comparison of Available Analytical Standards for this compound

The selection of an analytical standard for this compound involves a critical evaluation of its certification, purity, and the accompanying documentation. Below is a comparison of different types of standards that a researcher might encounter.

Standard TypePurityCertificationTraceabilityIdeal Use Case
Certified Reference Material (CRM) Highest, with a detailed certificate of analysis (CoA) specifying purity and uncertainty.Produced by an accredited body under ISO 17034 and tested in a laboratory accredited to ISO/IEC 17025.[1][2][3]Metrologically traceable to a national or international standard.Quantitative analysis, method validation, instrument calibration, and as a primary reference standard.
In-house Primary Standard High, thoroughly characterized.Characterized internally using multiple analytical techniques (e.g., NMR, MS, HPLC).Traceability established through rigorous internal characterization and comparison to a CRM if available.Routine quantitative analysis where a commercial CRM is unavailable or cost-prohibitive.
Working Standard Characterized against a primary standard.Purity and identity are verified against a primary standard.Traceable to the in-house or certified primary standard.Routine quality control and high-throughput screening.
Commercial Grade Chemical Variable, often with a lower stated purity.Typically comes with a basic certificate of analysis with limited characterization data.Not metrologically traceable.Non-quantitative applications, such as reaction monitoring or as a starting material for synthesis.

Key Insight: For regulatory submissions and critical quantitative applications, the use of a Certified Reference Material (CRM) from a reputable supplier like LGC Standards is strongly recommended. The comprehensive characterization and documented traceability of a CRM provide the highest level of confidence in analytical results.[1][2][3]

Experimental Protocols for the Analysis of this compound

The following protocols are designed to be self-validating systems, ensuring the integrity of the analytical results.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

This method is adapted from established protocols for related pyridine derivatives and is suitable for determining the purity of this compound and for its quantification in various matrices.[4][5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment and MS compatibility)[6]

  • This compound reference standard

  • Internal standard (e.g., a structurally similar compound with a distinct retention time, such as 2,4-Dimethoxy-3-methylpyridine)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid). A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (based on the chromophore of the pyridine ring)

  • Injection Volume: 10 µL

Method Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as:[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo.

  • Linearity: A linear relationship between the concentration and the detector response. Typically, a minimum of five concentrations are used to establish the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery studies at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Workflow for HPLC Method Validation

Caption: A typical workflow for the validation of an HPLC method.

Gas Chromatography (GC) for Volatile Impurity Profiling

GC is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in the this compound standard.[8]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Headspace autosampler (for residual solvent analysis)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C

Sample Preparation: Dissolve a known amount of the standard in a suitable solvent (e.g., methanol or dichloromethane) for direct injection. For residual solvent analysis, use a headspace vial with a suitable dissolution solvent (e.g., DMSO).

Trustworthiness through System Suitability: Before each analytical run, a system suitability test must be performed. This typically involves injecting a standard solution to verify parameters such as resolution, tailing factor, and theoretical plates, ensuring the chromatographic system is performing adequately.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the this compound standard and for assessing its purity.[9]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation: Dissolve approximately 10-20 mg of the standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., maleic acid) for quantitative NMR (qNMR).

NMR Experiments:

  • ¹H NMR: To confirm the proton environment and identify impurities.

  • ¹³C NMR: To confirm the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): To aid in the complete structural assignment.

  • qNMR: To determine the absolute purity of the standard against a certified internal standard.

Logical Relationship for Standard Characterization

Standard_Characterization cluster_2 Certified Reference Material HPLC HPLC-UV GC_FID GC-FID qNMR qNMR H_NMR ¹H NMR C_NMR ¹³C NMR MS Mass Spectrometry FTIR FT-IR CRM 3,4-Dimethoxy- 2-methylpyridine CRM CRM->HPLC CRM->GC_FID CRM->qNMR CRM->H_NMR CRM->C_NMR CRM->MS CRM->FTIR

Caption: The multi-technique approach for the comprehensive characterization of a certified reference material.

Comparative Data Analysis

ParameterLGC Standards CRMOther Commercial StandardIn-house Standard
Purity (Typical) >99.5% (with uncertainty statement)>98% (often without uncertainty)Variable, dependent on synthesis and purification
Certificate of Analysis Comprehensive, including purity by multiple methods, identity confirmation, and traceability statement.[1][2][3]Basic, may only state purity by a single method.[10]Requires extensive internal documentation.
Accreditation ISO 17034 for production, ISO/IEC 17025 for testing.[1][2][3]Generally not accredited.Not applicable.
Cost HighestModerateLower (excluding labor and characterization costs)

Authoritative Grounding: The use of CRMs from accredited suppliers is mandated by many regulatory bodies for the validation of analytical methods and for the release testing of pharmaceutical products.[11] This is to ensure the global harmonization and acceptance of analytical data.

Conclusion and Recommendations

The selection of an appropriate analytical standard for this compound is a critical step that directly influences the quality and reliability of research and development data. For applications requiring the highest level of accuracy and regulatory compliance, a Certified Reference Material from an accredited supplier is the unequivocal choice. The investment in a CRM is justified by the significant reduction in analytical uncertainty and the assurance of data integrity.

For routine analyses, a well-characterized in-house primary standard or a working standard calibrated against a CRM can be a cost-effective alternative. However, the initial and ongoing characterization of these in-house standards must be rigorous and well-documented.

Ultimately, the choice of standard should be guided by a thorough risk assessment based on the intended use of the analytical data. By following the principles of scientific integrity and employing self-validating analytical systems as outlined in this guide, researchers can ensure the generation of robust and defensible results.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemsrc. 3,4-Dimethoxy-2-pyridinemethanol. [Link]

  • PubChem. 3,4-Dimethoxy-2-methyl-1-oxo-1lambda5-pyridine. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • Briti Scientific. Certificate of Analysis: 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride. [Link]

  • Thermo Fisher Scientific. Certificate of analysis: 5-Bromo-2-methoxy-3-methylpyridine. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]

  • SIELC Technologies. Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column. [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. [Link]

  • Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):1014-1021. [Link]

  • Atom Pharma. 2-CHLOROMETHYL -3,4-DIMETHOXY PYRIDINE H. [Link]

  • PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

  • ResearchGate. HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. [Link]

  • ResearchGate. Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. [Link]

  • MDPI. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. [Link]

  • ResearchGate. Pyridine and Pyridine Derivatives. [Link]

  • Bruker. NMR Standard Reference Sample for 5 mm Probes. [Link]

  • ResolveMass Laboratories Inc. Choosing Reference Standards for API or Impurity. [Link]

  • IOSR Journal of Pharmacy. Stability Indicating Analytical Method Development, Validation. [Link]

  • JournalGRID. Stability Indicating Reverse Phase High-Performance Liquid Chromatographic Method for the Analysis of Azelnidipine in Bulk Drug and Pharmaceutical Dosage Forms. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PubChem. 4,4'-Dimethoxy-2,2'-bipyridyl. National Center for Biotechnology Information. [Link]

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A Comparative Analysis of Synthetic Routes to Substituted Pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The substituted pyridine framework is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of these heterocycles, with precise control over substitution patterns, is therefore of paramount importance. This guide provides an in-depth comparative analysis of both classical and contemporary synthetic routes to substituted pyridines, offering field-proven insights and detailed experimental data to aid researchers in selecting the optimal strategy for their specific target.

Classical Condensation Routes: Building the Pyridine Core

For over a century, multicomponent condensation reactions have been the workhorses for constructing the pyridine ring from acyclic precursors. These methods are valued for their operational simplicity and ability to generate highly functionalized pyridines in a single step.[1][2]

The Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1881, this reaction is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the aromatic pyridine.[4] The driving force for this final step is the formation of the stable aromatic ring.

Mechanism and Rationale: The reaction proceeds through a series of well-understood steps, including a Knoevenagel condensation, enamine formation, a Michael addition, and subsequent cyclization and dehydration.[3] The choice of β-dicarbonyl compound, aldehyde, and nitrogen source allows for the introduction of a wide variety of substituents at the 2, 3, 4, 5, and 6 positions of the pyridine ring. The initial formation of the dihydropyridine intermediate is a key feature, which can be isolated and is itself a valuable scaffold, notably in calcium channel blockers like nifedipine.[3]

Caption: General workflow of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [5]

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (106 mg, 1 mmol), ethyl acetoacetate (260 mg, 2 mmol), and ammonium acetate (116 mg, 1.5 mmol).

  • Reaction Execution: The mixture is typically heated in a suitable solvent such as ethanol.

  • Work-up and Purification: After cooling, the precipitated product is collected by filtration. Recrystallization from methanol yields the pure product.

Reported Yield: 45% as white crystals.[5]

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a more direct route to aromatic pyridines, circumventing the need for a separate oxidation step.[6] This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[6]

Mechanism and Rationale: The key to this synthesis is the use of an alkyne (in the form of an ethynylketone) instead of an alkene. This directly leads to the formation of the aromatic pyridine ring upon cyclization.[6] While versatile, the original two-step procedure involving the isolation of the aminodiene and high temperatures for cyclization has limited its application.[6] However, one-pot modifications using acid catalysis or microwave irradiation have significantly improved the efficiency and practicality of this method.[7][8]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3,4-Dimethoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Waste Identification

3,4-Dimethoxy-2-methylpyridine belongs to the pyridine class of compounds. Pyridine and its derivatives are recognized as hazardous substances.[1] They can be harmful if swallowed, inhaled, or on contact with skin, and may cause skin and eye irritation.[1][2] Therefore, any waste containing this compound—including unadulterated substance, contaminated labware, and used personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste.[3]

Core Principles:

  • Assume Hazard: Treat this compound with the same precautions as other toxic and irritating pyridine derivatives.

  • Waste is Hazardous: All materials, including soils or absorbents from a spill cleanup, that have come into contact with this compound are considered hazardous waste.[3]

  • No Drain Disposal: Do not empty any quantity of this chemical or its solutions into drains or sewer systems.[4][5]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure all appropriate safety measures are in place.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against splashes and potential eye irritation.[6]
Hand Protection Nitrile rubber gloves.[2]Provides a barrier against skin contact, which can cause irritation.
Body Protection A fully-buttoned lab coat.[2]Prevents contamination of personal clothing.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[4][7]Minimizes the risk of inhaling potentially harmful vapors.

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek prompt medical attention.[2][4]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water. Remove any contaminated clothing and wash it before reuse. If irritation persists, seek medical advice.[4][6]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[4][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal hazardous waste regulations.[3][5] The following protocol outlines the process for laboratory-scale waste accumulation.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste disposal. Never mix incompatible waste streams.[1][7]

  • Solid Waste:

    • Collect unadulterated this compound, along with any contaminated items like weigh boats, spatulas, and disposable labware.

    • Place these materials in a dedicated, clearly labeled hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[1]

  • Liquid Waste:

    • If the compound is in a solution, collect the waste in a labeled, leak-proof, and sealable hazardous waste container.[7]

    • Ensure the container is chemically compatible with the solvent used.

  • Contaminated PPE:

    • Dispose of used gloves, disposable lab coats, and other contaminated protective equipment in a designated hazardous waste bag or container separate from regular trash.[1]

Step 2: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Label all waste containers with the words "Hazardous Waste." [1]

  • Clearly write the full chemical name: "this compound" and list any other chemical constituents (e.g., solvents).

  • Indicate the approximate quantity or concentration of the waste.

  • Include the date when the waste was first added to the container.[7]

Step 3: Storage

Store waste containers safely pending collection by disposal professionals.

  • Keep all waste containers tightly sealed.

  • Store them in a designated, well-ventilated, and secure waste accumulation area.[1]

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][8]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste from generation to final disposal.

G Disposal Workflow for this compound cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Waste Generated (Solid, Liquid, PPE) B Is waste contaminated with This compound? A->B C Segregate Waste Type (Solid / Liquid / PPE) B->C Yes K Dispose as non-hazardous waste B->K No D Place in dedicated, compatible SOLID waste container C->D Solid E Place in dedicated, compatible LIQUID waste container C->E Liquid F Place in designated contaminated PPE bin C->F PPE G Label Container: 'Hazardous Waste' Full Chemical Name Date D->G E->G H Store sealed container in designated, ventilated area F->H G->H I Arrange for pickup by licensed EHS vendor H->I J Final Disposal via High-Temperature Incineration I->J

Caption: Decision workflow for handling and disposing of waste.

Spill and Decontamination Procedures

Accidental spills must be managed immediately and safely.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[4]

  • Wear Full PPE: Before addressing the spill, don appropriate PPE, including respiratory protection if vapors are significant.[4]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or diatomite to contain the spill.[1][4] Do not use combustible materials.

  • Collect Absorbed Material: Carefully sweep or shovel the absorbed material into a labeled hazardous waste container for disposal.[8][9]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.[1][4]

  • Dispose of Cleaning Materials: All materials used for cleaning, including wipes and absorbents, must be collected and disposed of as hazardous waste.[1]

Final Disposal Pathway

The ultimate disposal of chemical waste is a highly regulated process that must be handled by professionals.

  • Licensed Contractor: The final disposal of this compound waste must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][10]

  • Incineration: The standard and recommended method for destroying pyridine-based waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[3][10] This ensures the complete destruction of the compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet for 2-Amino-4-picoline.
  • MedchemExpress.com. (2025, October 30). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 2-Methylpyridine.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet for 2-chloromethyl-3,4-dimethoxypyridinium chloride.
  • University of Washington. (n.d.). Standard Operating Procedure for Pyridine.
  • Sigma-Aldrich. (2025, August 26). Safety Data Sheet.
  • Fisher Scientific. (2024, March 15). Safety Data Sheet for 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet for Pyridine.
  • Autech Scientific. (2010, November 19). MSDS of (3,4-Dimethoxypyridin-2-yl)methanol.

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.